Structural & Conformational Dynamics of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
Executive Summary This guide provides a rigorous structural and conformational analysis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile , a privileged scaffold in the design of non-steroidal anti-inflammatory drugs (NSAID...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous structural and conformational analysis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile , a privileged scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical herbicides (phytoene desaturase inhibitors).[1]
The analysis moves beyond static topology to explore the dynamic conformational landscape dictated by the diaryl ether linkage . We examine the steric locking mechanism induced by the ortho-chloro substituent and provide a validated synthesis protocol optimized for high-purity isolation.
Molecular Architecture & Topology
The molecule (CAS: 31776-83-7 analog) is characterized by a central ether oxygen bridging two aromatic domains with distinct electronic profiles.[1]
Core Components
Domain A (Acceptor): A nicotinonitrile ring (3-cyanopyridine).[1][2] The electron-withdrawing nitrile group (-CN) at position 3 and the pyridine nitrogen activate the C2 position for nucleophilic attack.[1]
Linker: An ether oxygen (-O-) with
-hybridized character, allowing for -conjugation but restricted by steric bulk.[1]
Domain B (Donor/Lipophilic): A 2-chloro-4-fluorophenyl ring.[1] The ortho-chlorine provides steric bulk, while the para-fluorine modulates metabolic stability and lipophilicity without adding significant steric drag.[1]
Quantitative Structural Parameters (Derived from CSD Analogs)
Based on crystallographic data of homologous 2-phenoxypyridines [1], the following geometric parameters define the ground state:
Parameter
Value (Approx.)
Significance
Bond Angle (C-O-C)
Wider than aliphatic ethers () due to steric repulsion between aromatic rings.[1][2]
Bond Length (C-O)
Shortened due to resonance interaction with the electron-deficient pyridine ring.[1][2]
The "Twist" conformation minimizes repulsion between the pyridine nitrogen lone pair and the ether oxygen lone pairs.[1][2]
Conformational Analysis: The "Orthogonal Lock"
The biological activity of diaryl ethers is often governed by their ability to adopt a specific twist angle. In this specific molecule, the 2-Chloro substituent on the phenyl ring acts as a conformational anchor.[1]
The Skew vs. Twist Equilibrium
Unlike unsubstituted diphenyl ethers, which rotate freely, the ortho-chloro group creates a high rotational barrier.[1][2]
Proximal Conformation: The phenyl ring is twisted such that the Cl atom faces the pyridine nitrogen. This is energetically disfavored due to electrostatic repulsion between the Cl lone pairs and the Pyridine-N lone pair.
Distal Conformation (Preferred): The phenyl ring rotates to place the Cl atom away from the pyridine nitrogen. The phenyl ring typically sits nearly perpendicular (
This "pre-organized" conformation reduces the entropic penalty when binding to protein active sites (e.g., kinase pockets or herbicide targets like PDS), as the molecule is already locked into a bioactive shape.[1][2]
Validated Synthesis Protocol (S
Ar Coupling)
The synthesis relies on Nucleophilic Aromatic Substitution (S
Ar).[1][2] The following protocol is designed for reproducibility and scalability, minimizing the formation of hydrolysis byproducts.
Reaction Logic
Electrophile: 2-Chloronicotinonitrile.[1] The nitrile at C3 pulls electron density, making C2 highly susceptible to attack.[1][2]
).[1][2] Anhydrous conditions are critical to prevent the hydroxide ion (from water) from competing with the phenol, which would yield 2-hydroxynicotinonitrile (a dead-end byproduct).[1]
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1] Note: DMF is easier to remove during workup.[1]
Protocol:
Activation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-Chloro-4-fluorophenol (1.1 eq) in DMF (0.5 M concentration).
Deprotonation: Add
(2.0 eq) in a single portion.[1] Stir at room temperature for 30 minutes. Observation: The mixture may turn slightly yellow as the phenoxide anion forms.[2]
Coupling: Add 2-Chloronicotinonitrile (1.0 eq) to the mixture.
Heating: Heat the reaction mixture to
for 4-6 hours.
Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[1][2] The starting nicotinonitrile spot (
Quench & Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume) with vigorous stirring. The product should precipitate as a solid.
Purification: Filter the solid. Wash with water to remove residual DMF and salts. Recrystallize from Ethanol/Water (9:1) to obtain white/off-white needles.[1]
Spectroscopic Validation
To confirm the structure and purity, ensure the following spectral signatures are present.
Infrared Spectroscopy (FT-IR)
: A sharp, distinct band at .[1][2] This confirms the integrity of the nitrile group.
ppm (Coupling with Fluorine will split these signals into complex multiplets).[1][2]
Visualizing the Pathway
The following diagram illustrates the S
Ar reaction mechanism and the subsequent conformational locking.
Figure 1: Reaction pathway for the synthesis of the target diaryl ether, highlighting the transition from precursors to the sterically locked product.
References
Gowda, B. T., et al. (2007).[1][2] "Crystal structure of 2-chloro-N-(2-chlorophenyl)acetamide and conformational analysis of related diaryl structures." Acta Crystallographica Section E. [1][2]
Thermodynamic Stability of Halogenated Phenoxy Nicotinonitriles: A Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. Halogenated phenoxy nicotinonitriles represent a class of compounds with significant potential in medicinal chemistry, where the introduction of halogens and the phenoxy nicotinonitrile scaffold can modulate biological activity and physicochemical properties. This guide provides a comprehensive technical overview of the principles and practices for evaluating the thermodynamic stability of these molecules. We delve into the theoretical underpinnings of stability, detail field-proven experimental methodologies such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and explore the predictive power of modern computational chemistry. This document is structured to serve as a practical and authoritative resource for researchers navigating the complexities of stability assessment in pharmaceutical development.
The Imperative of Thermodynamic Stability in Drug Development
In the journey from a promising lead compound to a marketed therapeutic, thermodynamic stability is a non-negotiable parameter. It governs the propensity of a molecule to exist in its most stable, lowest energy state under specified conditions. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and unpredictable bioavailability. For halogenated phenoxy nicotinonitriles, understanding stability is crucial for defining storage conditions, formulation strategies, and ensuring consistent product quality throughout its lifecycle.[1] This guide explains the causality behind experimental choices and provides a framework for a self-validating system of stability analysis.
The core of thermodynamic stability is defined by the Gibbs free energy (G), which integrates enthalpy (H) and entropy (S) to determine the spontaneity of a process, such as degradation or polymorphic transformation.
Caption: Gibbs free energy (G) as a function of enthalpy (H) and entropy (S).
A negative change in Gibbs free energy (ΔG) indicates a spontaneous process. Therefore, a thermodynamically stable molecule is one that resides in a deep free energy well, requiring significant energy input to transform into a less stable state.
Structural Determinants of Stability in Halogenated Phenoxy Nicotinonitriles
The inherent stability of a halogenated phenoxy nicotinonitrile is not arbitrary; it is dictated by its molecular architecture.
The Phenoxy Nicotinonitrile Core: This scaffold provides a rigid, aromatic framework. The nitrile group (–C≡N) is generally considered metabolically stable and can participate in potent interactions with biological targets.[2] Its strong electron-withdrawing nature also influences the electronic properties of the pyridine ring.
The Ether Linkage: The phenoxy ether bond (C-O-C) is a point of potential chemical and thermal instability. Its rotational freedom can influence molecular conformation and crystal packing.
Influence of Halogenation: The identity, number, and position of halogen substituents (F, C, Br, I) are critical modulators of stability.
Bond Strength: The carbon-halogen (C-X) bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). This trend suggests that iodo- and bromo-substituted analogs may be more susceptible to dehalogenation reactions.[3]
Electronegativity: Halogens alter the electron distribution across the aromatic rings, influencing intermolecular interactions and reactivity. While halogens are deactivating groups in electrophilic aromatic substitution, they are ortho, para directors.[4]
Steric Effects: Bulky halogens like iodine can impose steric hindrance, affecting molecular conformation and potentially leading to the formation of unique, stable polymorphic forms.
Experimental Evaluation of Solid-State Stability
A multi-faceted experimental approach is essential for a comprehensive stability profile. Thermal analysis techniques are particularly powerful for characterizing solid-state properties.[5]
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for probing the thermal transitions of a material.[6] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the precise determination of melting points, phase transitions, and the detection of polymorphism—the ability of a compound to exist in multiple crystalline forms.[7][8][9] Different polymorphs can have vastly different stabilities and bioavailabilities, making their characterization a regulatory necessity.[7]
Parameter Measured
Significance in Stability Assessment
Melting Point (Tm)
A sharp melting endotherm is indicative of high purity. A broad peak may suggest impurities or the presence of multiple forms.
Enthalpy of Fusion (ΔHf)
The energy required to melt the solid. Higher values often correlate with a more stable crystal lattice.
Glass Transition (Tg)
Indicates the transition from a rigid, glassy amorphous state to a more rubbery state. Important for amorphous stability.
Polymorphic Transitions
DSC can detect the conversion from a less stable (metastable) form to a more stable form, which often appears as an exothermic event (crystallization) followed by the melting of the new form.[10][11]
Sample Preparation: Accurately weigh 1-3 mg of the halogenated phenoxy nicotinonitrile into an aluminum DSC pan. Crimp the pan with a lid.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).
Thermal Program (Heat-Cool-Heat):
First Heat: Equilibrate the sample at a low temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point. This step removes thermal history and solvent traces.
Cool: Cool the sample at a controlled rate (e.g., 20 °C/min) back to the starting temperature. This may induce crystallization into different polymorphic forms.
Second Heat: Re-heat the sample at the same rate as the first scan (10 °C/min). Comparing the first and second heat scans is critical for identifying polymorphic behavior.[7]
Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization) events. The appearance of new peaks or shifts in melting points between the first and second heating scans is a strong indicator of polymorphism.[10]
Caption: Workflow for investigating polymorphism using DSC.
Thermogravimetric Analysis (TGA)
TGA provides complementary information to DSC by measuring the change in a sample's mass as a function of temperature in a controlled atmosphere.[12][13] It is an indispensable tool for assessing thermal stability and decomposition.[1]
Information Obtained
Relevance to Stability
Decomposition Temperature (Td)
The temperature at which the molecule begins to degrade. A higher Td indicates greater thermal stability.
Mass Loss Profile
Quantifies the loss of volatiles like water (hydration) or residual solvents, which can impact stability.[1][12]
Residue Analysis
The amount of material remaining at the end of the experiment can provide clues about the decomposition pathway.
Sample Preparation: Place 5-10 mg of the sample onto the TGA balance pan.
Instrument Setup: Load the sample into the TGA furnace. Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative stability).
Thermal Program: Equilibrate at a starting temperature (e.g., 30 °C). Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) until no further mass loss is observed.
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the major mass loss event is typically reported as the decomposition temperature. The derivative of this curve can help pinpoint the temperature of the maximum rate of decomposition.[5]
Isothermal Microcalorimetry (IMC)
While DSC and TGA are excellent for probing stability under thermal stress, Isothermal Microcalorimetry (IMC) offers the unique ability to predict long-term stability under actual storage conditions.[14] It is sensitive enough to measure the minute heat flow (in microwatts) generated by slow degradation reactions.[15][16] By measuring this heat flow at a constant, relevant temperature (e.g., 25 °C), one can model the reaction kinetics and extrapolate to predict shelf-life over years, drastically shortening the development timeline compared to traditional stability studies.[15][17]
Computational Prediction of Thermodynamic Stability
Before a single gram of a compound is synthesized, computational chemistry can provide invaluable predictions of its thermodynamic properties. These in silico methods allow for the rapid screening of virtual libraries, prioritizing candidates with the most promising stability profiles.
Quantum Chemical Calculations
Methods like Density Functional Theory (DFT) are used to calculate the electronic energy of a molecule from first principles.[18] From this, a host of thermodynamic properties can be derived.[19]
Enthalpy of Formation (ΔH°f): This value represents the change in enthalpy during the formation of the compound from its constituent elements in their standard states. By comparing the ΔH°f of different isomers or analogs, their relative thermodynamic stabilities can be ranked. High-accuracy composite methods like Gaussian-4 (G4) are often employed for this purpose.[20]
Bond Dissociation Energy (BDE): BDE is the energy required to break a specific bond homolytically. Calculating the BDE for various bonds within a halogenated phenoxy nicotinonitrile (e.g., the C-halogen or C-O ether bonds) can identify the weakest link and the most likely point of initial thermal degradation.
Gibbs Free Energy Calculations: By performing a frequency calculation on an optimized molecular geometry, one can obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.[18] This allows for the calculation of the Gibbs free energy (G) at a given temperature and pressure, providing the most complete picture of thermodynamic stability.[21]
Structure Building: Create a 3D model of the halogenated phenoxy nicotinonitrile molecule.
Geometry Optimization: Use a selected DFT functional and basis set (e.g., B3LYP/6-31G*) to find the lowest energy conformation of the molecule.
Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms a true energy minimum. This step yields the ZPVE and thermal corrections.
Energy Calculation: Combine the electronic energy from the optimization with the thermal corrections to obtain the enthalpy and Gibbs free energy at a standard temperature (e.g., 298.15 K).
Comparative Analysis: Repeat the process for different halogen substitutions or isomers to compare their relative free energies. The structure with the lowest Gibbs free energy is predicted to be the most thermodynamically stable.
Machine Learning Approaches
As computational power grows, machine learning (ML) models are becoming increasingly effective at predicting material properties.[22] By training on large datasets of compounds with experimentally determined or high-accuracy DFT-calculated stabilities, ML models can learn the complex relationships between molecular structure and thermodynamic stability.[23] This allows for the near-instantaneous prediction of stability for novel halogenated phenoxy nicotinonitriles, enabling high-throughput screening of vast chemical spaces to identify promising drug candidates.
Integrated Stability Assessment: A Holistic View
The most robust understanding of a compound's stability comes from integrating experimental data and computational predictions.
Stage of Development
Recommended Actions
Early Discovery (Pre-Synthesis)
Use computational methods (Quantum Chemistry, ML) to predict the relative stability of a series of virtual halogenated phenoxy nicotinonitrile analogs. Prioritize the synthesis of candidates with predicted high stability.
Post-Synthesis & Characterization
Perform initial TGA and DSC scans on the newly synthesized compound to determine its decomposition temperature and melting behavior. This provides the first experimental validation of its stability.
Lead Optimization
Conduct comprehensive DSC heat-cool-heat experiments to screen for polymorphism. Use IMC to get an early prediction of long-term stability and to compare lead candidates.
Pre-Clinical Development
Initiate formal accelerated stability studies according to regulatory guidelines (e.g., ICH Q1A).[24][25][26] Data from DSC, TGA, and IMC can inform the design of these studies and help interpret the results.
By combining these approaches, researchers can build a comprehensive and self-validating stability profile for any given halogenated phenoxy nicotinonitrile, de-risking the development process and ensuring the delivery of a safe, stable, and effective pharmaceutical product.
References
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024).
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026).
High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC | PerkinElmer.
Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life | Lab Manager. (2026).
Determination of Crystal Polymorphism by Thermal Analysis.
A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments.
Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry - ResearchGate.
DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate - TA Instruments.
The Role of Thermal Analysis in Pharmaceutical Testing and R&D - AZoM. (2025).
Studying Polymorphism by Means of DSC - NETZSCH Analyzing & Testing. (2020).
Isothermal Microcalorimetry for Pharmaceutical Stability Assessment.
Pharmaceutical microcalorimetry: applications to long-term stability studies - PubMed.
Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - MDPI. (2025).
Thermodynamic Studies for Drug Design and Screening - PMC.
The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants - MDPI. (2021).
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026).
A complete description of thermodynamic stabilities of molecular crystals - PMC. (2022).
Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines - MDPI. (2022).
Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects.
Halogenation - Wikipedia.
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009).
Thermochemical Factors Affecting the Dehalogenation of Aromatics | Request PDF. (2025).
A simple in vitro assay for assessing the reactivity of nitrile containing compounds | Request PDF - ResearchGate.
Computational methodology for solubility prediction: Application to the sparingly soluble solutes | The Journal of Chemical Physics | AIP Publishing. (2017).
1 Predicting the thermodynamic stability of perovskite oxides using machine learning models Wei Li a, Ryan Jacobs a, Dane Morgan - arXiv.
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021).
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - MDPI. (2025).
Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling - ChemRxiv.
Review of computational approaches to predict the thermodynamic stability of inorganic solids | Request PDF - ResearchGate. (2022).
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021).
Calculating Thermodynamic and Kinetic Properties from Quantum Chemistry - Rosen Review.
Expiration Dating and Stability Testing for Human Drug Products - FDA. (2014).
Stability testing of existing active substances and related finished products. (2023).
Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - MDPI. (2025).
Quantum Chemistry Calculations for Metabolomics | Chemical Reviews - ACS Publications. (2021).
Overview on the synthetic routes to nicotine nitriles - ResearchGate. (2018).
Synthesis of nicotinonitrile derivatives and study of their photophysical properties. (2011).
An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC.
[1606.06944] Thermodynamic stability of mixed Pb:Sn methyl-ammonium halide perovskites. (2016).
The molecule 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile represents a "privileged scaffold" in modern medicinal and agrochemical chemistry. It serves as a critical junction point between two major classes of bioactive agents: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV therapy and Phytoene Desaturase (PDS) Inhibitors for herbicidal applications.
This guide moves beyond basic catalog data to analyze the why and how of this molecular architecture. The specific substitution pattern—a 2-chloro-4-fluoro phenoxy tail coupled to a nicotinonitrile core—is not accidental. It is a calculated design to optimize metabolic stability (via fluorine), steric fit (via chlorine), and electronic activation (via the nitrile group).
Key Technical Applications:
Pharmaceuticals: Precursor to diarylpyrimidine (DAPY) analogs and next-generation NNRTIs.
Synthetic Chemistry: An activated electrophile for heterocyclic ring formation (e.g., tetrazoles, pyrimidines).
Chemical Architecture & Synthesis
The Core Reaction: Nucleophilic Aromatic Substitution (
)
The synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile relies on the electronic deficiency of the pyridine ring, exacerbated by the electron-withdrawing nitrile (-CN) group at position 3. This makes the chlorine at position 2 highly susceptible to nucleophilic attack by the phenoxide anion.
Protocol 1: Optimized Synthesis Workflow
Objective: Synthesize 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile with >95% purity.
Solvent: N,N-Dimethylformamide (DMF) or DMSO (Dry)
Step-by-Step Methodology:
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-fluorophenol (1.1 eq) in dry DMF. Add
(2.0 eq) and stir at room temperature for 30 minutes. Rationale: This pre-activation step ensures complete deprotonation of the phenol to the more nucleophilic phenoxide anion.
Addition: Add 2-Chloronicotinonitrile (1.0 eq) in a single portion.
Reaction: Heat the mixture to 80–90°C under an inert atmosphere (
or Ar). Monitor via TLC (Hexane:Ethyl Acetate 4:1). Reaction typically completes in 4–6 hours.
Quench: Cool to room temperature. Pour the reaction mixture into crushed ice-water (10x volume). Vigorous stirring will precipitate the product.
Purification: Filter the solid. Wash with water (3x) to remove residual DMF and inorganic salts. Recrystallize from Ethanol/Water or purify via flash column chromatography (
, 0-20% EtOAc in Hexanes).
Visualizing the Synthesis Pathway
Figure 1: S_NAr reaction mechanism showing the convergence of the pyridine electrophile and phenoxide nucleophile.
Structure-Activity Relationship (SAR)
The biological potency of this molecule is governed by three distinct regions. Understanding these allows for rational drug design.
Region
Substituent
Function & Rationale
Core
Nicotinonitrile (Pyridine-3-CN)
The -CN group is critical. It acts as a hydrogen bond acceptor (e.g., with Lys101 in HIV RT) and electronically activates the ring. Replacing -CN with -H or -CH3 drastically reduces activity.
Linker
Ether (-O-)
Provides rotational flexibility, allowing the molecule to adopt a "butterfly" conformation essential for binding in hydrophobic pockets.
Tail
2-Cl, 4-F Phenoxy
2-Cl (Ortho): Induces a twist in the conformation, forcing the rings to be non-coplanar (steric clash). This is vital for fitting into the NNRTI binding pocket.4-F (Para): Blocks metabolic oxidation (CYP450 metabolism) at the most reactive site, extending half-life ().
Biological Applications & Mechanism of Action[2][3][4]
HIV-1 Reverse Transcriptase Inhibition (NNRTI)
This scaffold is a structural analog of second-generation NNRTIs like Etravirine .[2]
Mechanism: The molecule binds to the allosteric NNRTI binding pocket (non-competitive inhibition), distinct from the active catalytic site.
Binding Mode: Binding induces a conformational change in the p66 subunit of the Reverse Transcriptase enzyme, locking the "thumb" domain in a hyperextended position. This prevents the DNA template-primer from translocating, effectively halting viral replication.
Key Interaction: The nitrile nitrogen forms a water-mediated or direct H-bond with the backbone of Lys101 . The halogenated phenyl ring slots into a hydrophobic tunnel lined by Tyr181 and Tyr188 .
A Predictive Biological Activity Profile of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile: A Technical Guide for Preclinical Research
Abstract This technical guide presents a comprehensive, predictive biological activity profile for the novel chemical entity 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. In the absence of extensive published data on this...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide presents a comprehensive, predictive biological activity profile for the novel chemical entity 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. In the absence of extensive published data on this specific molecule, this document leverages a structure-activity relationship (SAR) approach, dissecting the compound into its core functional motifs: the nicotinonitrile scaffold and the 2-chloro-4-fluorophenoxy moiety. By analyzing the established biological roles of these components and structurally related analogs, we construct a set of primary hypotheses for the compound's potential therapeutic applications, focusing on anticancer and enzyme inhibitory activities. This guide provides detailed, field-proven experimental protocols for a tiered screening cascade designed to systematically validate these predictions. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating preclinical evaluation of this compound, guiding experimental design and target identification efforts.
Introduction: Rationale for a Predictive Profile
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is a halogenated nicotinonitrile derivative whose biological properties are not yet extensively characterized in publicly available literature.[1] Its structure, however, integrates several chemical features of high interest in medicinal chemistry. The nicotinonitrile (or cyanopyridine) framework is a privileged scaffold found in numerous biologically active agents, while the di-halogenated phenoxy group suggests modulation of pharmacokinetic and pharmacodynamic properties.[1][2]
Given this context, a proactive and logical approach to initiating its biological characterization is essential. This guide eschews a passive summary of non-existent data in favor of a predictive methodology rooted in established medicinal chemistry principles. We will deconstruct the molecule to forecast its most probable biological activities and lay out a robust, multi-stage experimental plan to systematically test these hypotheses. This serves as a strategic blueprint for unlocking the therapeutic potential of this compound.
Molecular Deconstruction
The predictive framework is built upon the analysis of three key structural features:
The Nicotinonitrile Core: A pyridine ring substituted with a nitrile group. This scaffold is widely recognized for its diverse biological activities, including roles as an anticancer and antimicrobial agent.[2][3] The nitrile moiety can serve as a key hydrogen bond acceptor in interactions with biological targets and is a versatile synthetic handle.[1]
The Aryl Ether Linkage: The oxygen bridge provides rotational flexibility while connecting the aromatic systems, a common feature in many kinase inhibitors and other targeted therapies.
The 2-Chloro-4-fluorophenoxy Moiety: The specific halogenation pattern is critical. The chlorine and fluorine atoms modulate the electronic properties (pKa, dipole moment) and lipophilicity of the molecule, which can significantly impact cell permeability, metabolic stability, and binding affinity to target proteins.[4][5]
The logical flow of this guide is to first establish the biological precedence of these individual components and then to propose a screening cascade to validate the resulting hypotheses in the context of the complete molecule.
Caption: Logical workflow from structural deconstruction to experimental validation.
Predicted Biological Activity: Primary Hypotheses
Based on the structural analysis, the most compelling therapeutic potential for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile lies in oncology and enzyme inhibition.
Hypothesis 1: Anticancer Activity
The nicotinonitrile scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Numerous derivatives have been synthesized and shown to possess potent cytotoxic or cytostatic effects against various cancer cell lines.[3][6] The mechanism often involves the inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by protein kinases.[6]
Causality Behind Experimental Choices: An initial broad-spectrum cytotoxicity screen is the most efficient and unbiased first step. A panel like the National Cancer Institute's NCI-60, which uses 60 different human tumor cell lines, provides a wealth of data, not only on potency but also on potential selectivity. A unique pattern of activity across the panel can provide early clues about the mechanism of action when compared to databases of compounds with known targets.[7]
Hypothesis 2: Enzyme Inhibition
The combination of a heterocyclic core and a halogenated phenyl ring is characteristic of many enzyme inhibitors.[8] Specifically:
Kinase Inhibition: Pyridine-based structures are foundational to a multitude of approved kinase inhibitors. The nitrogen atom often forms a critical hydrogen bond in the hinge region of the kinase ATP-binding pocket.
Cytochrome P450 (CYP) Inhibition: Halogenated aromatic compounds are known to interact with CYP enzymes, which are central to drug metabolism.[5] Profiling for CYP inhibition is crucial for any drug candidate to assess potential drug-drug interactions and metabolic liabilities.
Causality Behind Experimental Choices: It is critical to assess both therapeutic (e.g., kinase) and anti-therapeutic (e.g., CYP) enzyme interactions early. A broad kinase panel screen can rapidly identify potential therapeutic targets, while a panel of key drug-metabolizing CYP isoforms (e.g., 3A4, 2D6, 2C9) will reveal potential safety and drug-drug interaction risks.
Proposed Experimental Workflows & Protocols
The following protocols represent a validated, tiered approach to screening. Each protocol is designed as a self-validating system with appropriate controls to ensure data integrity.
Tier 1 Protocol: General Cytotoxicity Screening via MTT Assay
This assay provides a robust, colorimetric readout of cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
Cell Culture & Seeding:
Culture selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) under standard conditions (37°C, 5% CO₂).
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
Compound Preparation & Treatment:
Prepare a 10 mM stock solution of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile in DMSO.
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is ≤0.5% in all wells.
Include control wells: medium only (blank), cells with vehicle (DMSO) only (negative control), and cells with a known cytotoxic agent like Doxorubicin (positive control).
Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions or controls.
Incubation:
Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.
MTT Assay:
Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
Incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
Solubilization & Data Acquisition:
Carefully remove the medium.
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the blank absorbance from all readings.
Normalize the data to the vehicle control (as 100% viability).
Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the GI₅₀ (concentration for 50% inhibition of cell growth).
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Tier 2 Protocol: In Vitro Cytochrome P450 Inhibition Assay
This protocol describes a fluorescent-based assay for a single CYP isoform (e.g., CYP3A4), which can be readily adapted for other isoforms.
Step-by-Step Methodology:
Reagent Preparation:
Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Reconstitute recombinant human CYP3A4 enzyme and cytochrome P450 reductase according to the manufacturer's instructions.
Prepare a solution of a fluorescent probe substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC) in acetonitrile.
Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Prepare the test compound and a known inhibitor (e.g., ketoconazole for CYP3A4) at various concentrations in the assay buffer.
Assay Procedure:
In a black 96-well plate, combine the CYP3A4 enzyme, reductase, and the test compound or control inhibitor.
Add the BFC substrate and pre-incubate the mixture at 37°C for 10 minutes.
Initiate the reaction by adding the NADPH-regenerating system.
Data Acquisition:
Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) using a plate reader (Excitation ~405 nm, Emission ~530 nm for the BFC metabolite). The rate of fluorescence increase is proportional to enzyme activity.
Data Analysis:
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each concentration.
Normalize the rates to the vehicle control (100% activity).
Plot the percent activity versus the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Data Presentation & Interpretation
Quantitative results from the proposed screening assays should be summarized in clear, concise tables to facilitate comparison and decision-making.
Table 1: Hypothetical Cytotoxicity Profile of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
Cell Line
Tissue of Origin
GI₅₀ (µM)
MCF-7
Breast Cancer
1.5
A549
Lung Cancer
2.3
HCT116
Colon Cancer
0.8
K-562
Leukemia
> 50
LOX IMVI
Melanoma
1.1
Data are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Enzyme Inhibition Profile of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
Enzyme Target
Assay Type
IC₅₀ (µM)
c-Src Kinase
In vitro activity
0.25
EGFR Kinase
In vitro activity
5.2
CYP3A4
Recombinant enzyme
8.9
CYP2D6
Recombinant enzyme
> 100
Data are hypothetical and for illustrative purposes only.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
This guide outlines a predictive biological profile for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, postulating primary activities in anticancer and enzyme inhibition based on a robust SAR analysis. The detailed experimental workflows provide a clear and efficient path for the initial preclinical characterization of this molecule.
Positive results in the proposed Tier 1 and Tier 2 screens would warrant progression to more in-depth mechanism-of-action studies, including:
Target Deconvolution: For compounds with compelling anticancer activity but an unknown target, techniques such as thermal proteome profiling or affinity chromatography-mass spectrometry can be employed.
Medicinal Chemistry Optimization: If a promising lead activity is identified, analogs can be synthesized to improve potency, selectivity, and drug-like properties.
In Vivo Efficacy Studies: Active compounds with favorable in vitro profiles should be advanced to animal models of cancer or other relevant diseases to evaluate in vivo efficacy and safety.
By following the logical and experimentally rigorous framework presented herein, researchers can efficiently and effectively probe the biological landscape of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, accelerating its journey from a novel chemical structure to a potential therapeutic candidate.
References
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
Fekry RM, El-sayed HA, Assy MG, Shalby A, Mohamed AS (2016) Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Organic Chem Curr Res 5: 171. [Link]
Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. (2023). Arabian Journal of Chemistry. [Link]
Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025). ScienceRise: Pharmaceutical Science. [Link]
Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: A Potent, Broad-Spectrum State-Dependent Sodium Channel Blocker for Treating Pain States. (2006). Journal of Pharmacology and Experimental Therapeutics. [Link]
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules. [Link]
Profiling the Tox21 Compound Library for Their Inhibitory Effects on Cytochrome P450 Enzymes. (2025). International Journal of Molecular Sciences. [Link]
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances. [Link]
Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). (1982). Antimicrobial Agents and Chemotherapy. [Link]
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Chemistry. [Link]
Mapping cellular targets of covalent cancer drugs in the entire mammalian body. (2025). bioRxiv. [Link]
Synthesis and biological evaluation of novel pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). [Link]
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
The following technical guide details the strategic framework for determining, analyzing, and applying the solubility data of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile . As specific peer-reviewed solubility datasets fo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the strategic framework for determining, analyzing, and applying the solubility data of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile . As specific peer-reviewed solubility datasets for this proprietary intermediate are not currently available in the public domain, this guide serves as a foundational protocol for researchers to generate and interpret this critical data for process optimization.
Executive Summary
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile (C₁₂H₆ClFN₂O) is a critical intermediate in the synthesis of pyridine-based agrochemicals (e.g., herbicides similar to Diflufenican). Precise solubility data in organic solvents is the cornerstone of process design, governing reaction yield, purification efficiency, and crystallization kinetics.
This guide provides a standardized protocol for determining the solid-liquid equilibrium (SLE) of this compound. It details the Isothermal Saturation Method , the application of thermodynamic models (Apelblat, van’t Hoff), and the interpretation of dissolution enthalpy (
) and entropy () to optimize industrial crystallization processes.
Compound Profile & Physicochemical Context
Understanding the solute's molecular properties is essential for selecting appropriate solvent systems.
Expected to show high solubility in polar aprotic solvents (Acetone, Acetonitrile) and moderate solubility in esters (Ethyl Acetate). Solubility in alcohols (Methanol, Ethanol) will likely be temperature-dependent due to H-bonding capabilities.
To generate high-fidelity solubility data, the static analytical method (shake-flask) is recommended. This protocol ensures thermodynamic equilibrium is reached and maintained during sampling.
Reagents and Apparatus
Solute: 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile (Purity > 99.0% by HPLC).
The dissolution process is characterized by enthalpy (
), entropy (), and Gibbs free energy ().
Interpretation Guide:
(Endothermic): Solubility increases with temperature.[1] Typical for most organic solids.
: The dissolution is not spontaneous at standard state; energy is required to break the crystal lattice.
(Entropy-driven): The disorder of the system increases as the crystal lattice breaks down and mixes with the solvent.
Strategic Application: Solvent Selection for Crystallization
Based on the structural properties of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, the following solvent classes are categorized for process design.
Solvent Class
Predicted Solubility Behavior
Process Application
Polar Aprotic (Acetone, Acetonitrile)
High Solubility Strong dipole-dipole interactions with the nitrile group.
Solvent: Ideal for reaction medium or dissolving the crude product.
Esters (Ethyl Acetate)
Moderate/High Solubility Good balance of polarity; effective for breaking the crystal lattice.
Solvent/Anti-solvent: Excellent for cooling crystallization.
Alcohols (Methanol, Ethanol, IPA)
Temperature Dependent Solubility drops significantly at lower temperatures.
Anti-solvent: Ideal for "drowning out" crystallization or cooling crystallization.
Non-Polar (Toluene, Hexane)
Low Solubility Limited interaction with the polar nitrile/pyridine core.
Anti-solvent: Used to maximize yield in precipitation steps.
Process Decision Tree
The following diagram guides the selection of crystallization methods based on the solubility slope.
Figure 2: Decision logic for selecting crystallization techniques based on solubility sensitivity to temperature.
References
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmaco, 63, 713-723.
Wang, Z., et al. (2020). Solubility and thermodynamic analysis of 2-chloronicotinonitrile in pure solvents. Journal of Molecular Liquids. (Cited as a methodological reference for pyridine-nitrile analogs).
Unraveling the Metabolic Fate: A Technical Guide to the Potential Biotransformation of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. The biotransfo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. The biotransformation of a xenobiotic not only dictates its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), but also profoundly influences its efficacy and potential for toxicity. This technical guide provides an in-depth exploration of the potential metabolic pathways of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, a molecule possessing a unique combination of chemical moieties with significant implications for its metabolism.
This document moves beyond a generic template, offering a tailored analysis grounded in the established principles of drug metabolism and supported by scientific literature. As Senior Application Scientists, our goal is to provide a predictive yet scientifically rigorous framework to guide researchers in their investigation of this compound. We will delve into the likely Phase I and Phase II metabolic reactions, propose the key enzymes involved, and outline robust experimental strategies for the definitive identification and characterization of its metabolites.
Proposed Metabolic Pathways of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
The metabolic journey of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is anticipated to be a multifaceted process, primarily driven by the enzymatic machinery of the liver. The presence of a halogenated phenoxy group, a pyridine ring, and a nitrile functional group suggests a susceptibility to a range of Phase I and Phase II metabolic reactions.
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the parent compound.[1] For 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, the primary Phase I pathways are predicted to involve oxidation and hydrolysis.
1. Aromatic Hydroxylation:
The electron-rich aromatic rings are prime targets for oxidation by cytochrome P450 (CYP) enzymes. Hydroxylation can occur on both the chlorofluorophenoxy and the pyridine rings.
Hydroxylation of the Chlorofluorophenoxy Ring: The positions ortho and para to the activating hydroxyl group (after ether cleavage) or the existing ether linkage are susceptible to hydroxylation. The presence of chlorine and fluorine atoms can influence the regioselectivity of this reaction.
Hydroxylation of the Pyridine Ring: The pyridine ring can undergo hydroxylation at various positions, with the carbon atoms adjacent to the nitrogen being potential sites.
2. N-Oxidation of the Pyridine Ring:
The nitrogen atom of the pyridine ring is a nucleophilic center and can be oxidized by CYPs or flavin-containing monooxygenases (FMOs) to form the corresponding N-oxide. This is a common metabolic pathway for pyridine-containing compounds.
3. Ether Bond Cleavage:
The diaryl ether linkage, while generally stable, can be a site of metabolic cleavage. This O-dealkylation would result in the formation of 2-chloro-4-fluorophenol and 2-hydroxynicotinonitrile. This cleavage is often mediated by CYP enzymes. A novel metabolic pathway for diaryl ethers involves the cleavage of the oxygen-aromatic ring bond with an accompanying ipso-substitution by an oxygen atom from the active species of cytochrome P450, which can lead to the formation of a benzoquinone, a potentially toxic metabolite[2].
4. Hydrolysis of the Nitrile Group:
The nitrile group can undergo enzymatic hydrolysis to form an amide intermediate, which can be further hydrolyzed to a carboxylic acid. This two-step process is catalyzed by nitrile hydratases and amidases, respectively. Alternatively, nitrilases can directly hydrolyze the nitrile to a carboxylic acid.[3][4][5][6][7][8] While often a minor pathway for many pharmaceuticals, its potential should not be overlooked.
5. Oxidative Dechlorination/Defluorination:
While the carbon-halogen bonds are generally strong, metabolic cleavage can occur. Oxidative dechlorination is a known metabolic pathway for chlorinated compounds.[9] Although the carbon-fluorine bond is stronger, oxidative defluorination can also occur, potentially leading to the formation of reactive intermediates.
Proposed Phase I Metabolic Pathways
Caption: Proposed Phase I metabolic pathways for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile.
Phase II Metabolism: Conjugation Reactions
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.[1]
1. Glucuronidation:
The hydroxylated metabolites formed during Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are highly water-soluble and readily excreted in urine and/or bile.
2. Sulfation:
Phenolic hydroxyl groups can also undergo sulfation, catalyzed by sulfotransferases (SULTs). This is another major pathway for the detoxification and elimination of hydroxylated metabolites.
3. Glutathione Conjugation:
While less common for this structure, the potential for the formation of reactive intermediates, for instance through epoxide formation on the aromatic rings or from oxidative defluorination, could lead to conjugation with glutathione (GSH). This is a critical detoxification pathway for electrophilic species.
Proposed Phase II Metabolic Pathways
Caption: Proposed Phase II conjugation reactions for metabolites of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile.
Experimental Methodologies for Metabolic Profiling
A systematic and multi-pronged experimental approach is essential to definitively identify and characterize the metabolic pathways of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile.
In Vitro Metabolism Studies
In vitro systems provide a controlled environment to investigate the fundamental metabolic pathways and the enzymes involved.
Liver Microsomes: These subcellular fractions are enriched in CYP enzymes and are a valuable tool for studying Phase I metabolism. Incubating the test compound with liver microsomes from different species (e.g., human, rat, mouse, dog) can provide insights into inter-species differences in metabolism.
Hepatocytes: Primary hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and provide a more physiologically relevant in vitro model. They are crucial for studying conjugation reactions and overall metabolic stability.
Recombinant Human CYP Isozymes: To identify the specific CYP enzymes responsible for the observed metabolic transformations, the compound should be incubated with a panel of individual recombinant human CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.).
Table 1: Key Parameters for In Vitro Metabolism Assays
Parameter
Liver Microsomes
Hepatocytes
Recombinant CYPs
Enzyme Content
Phase I (CYPs, FMOs)
Phase I & II
Specific CYP isozyme
Primary Use
Phase I metabolite ID, CYP phenotyping
Overall metabolic stability, Phase II metabolite ID
Specific CYP contribution
Incubation Time
Short (e.g., 0-60 min)
Longer (e.g., 0-4 hours)
Variable, enzyme-specific
Cofactors
NADPH
Endogenous
NADPH
Endpoint
Parent compound depletion, metabolite formation
Parent compound depletion, metabolite formation
Metabolite formation rate
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration), the test compound (e.g., 1 µM final concentration) in a suitable solvent (e.g., acetonitrile, final concentration ≤ 1%), and phosphate buffer (e.g., 100 mM, pH 7.4).
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomal proteins.
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).
Sample Processing: Centrifuge the samples to precipitate the proteins.
Analysis: Analyze the supernatant for the parent compound and potential metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Workflow for In Vitro Metabolite Identification
Caption: A generalized workflow for in vitro metabolite identification studies.
In Vivo Metabolism Studies
In vivo studies in animal models are crucial for understanding the complete metabolic profile, including the absorption, distribution, and excretion of the compound and its metabolites under physiological conditions.
Animal Models: Rat and dog are commonly used species in preclinical drug metabolism studies. The choice of species should ideally be based on similarities in their metabolic profiles to humans, as determined from in vitro cross-species comparisons.
Dosing and Sample Collection: The compound is administered to the animals (e.g., orally or intravenously), and biological samples (plasma, urine, and feces) are collected at various time points.
Metabolite Profiling: The collected samples are processed and analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Analytical Techniques for Metabolite Identification
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for modern metabolite identification and quantification.
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of the elemental composition of metabolites.
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns of the parent compound and its metabolites provide structural information crucial for their identification.
Conclusion
The metabolic fate of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is predicted to be complex, involving multiple Phase I and Phase II biotransformation pathways. The key metabolic soft spots are likely to be the aromatic rings (hydroxylation), the pyridine nitrogen (N-oxidation), the ether linkage (cleavage), and the nitrile group (hydrolysis). A comprehensive investigation utilizing a combination of in vitro and in vivo models, coupled with advanced analytical techniques such as LC-MS/MS, is essential for a complete understanding of its metabolic profile. The insights gained from such studies are not merely academic; they are critical for guiding lead optimization, predicting potential drug-drug interactions, and ultimately ensuring the development of safe and effective therapeutics. This guide provides a robust framework for initiating and navigating the intricate process of metabolic investigation for this promising chemical entity.
References
Asano, Y., et al. (2000). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis, 20b, 1559-1602.
Ohe, T., Mashino, T., & Hirobe, M. (1994). Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450. Archives of biochemistry and biophysics, 310(2), 402–409. [Link]
Wikipedia contributors. (2024). Nitrilase. Wikipedia, The Free Encyclopedia. [Link]
Thayer, A. M. (2006). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Chemical & Engineering News, 84(24), 15-24.
Prasad, S., & Bhalla, T. C. (2010). Mechanism of nitrilase, nitrile hydratase, and amidase. ResearchGate. [Link]
Kobayashi, M., & Shimizu, S. (1998). Nitrilase catalyzes amide hydrolysis as well as nitrile hydrolysis. The Journal of biological chemistry, 273(10), 5507–5510. [Link]
Shu, Y. Z., & Johnson, B. M. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of medicinal chemistry, 63(12), 6315–6386. [Link]
Gill, H., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. [Link]
Ni, Y., & Zhu, J. (2019). The Dark Side of Fluorine. Chem, 5(7), 1641–1653.
Gong, J. S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial cell factories, 11, 142. [Link]
Martínková, L., et al. (2012). Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences. [Link]
Smith, F. A., & Hodge, H. C. (1959). FLUORINE CHEMISTRY. Minnesota Attorney General. [Link]
Ma, B., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of medicinal chemistry, 60(11), 4694–4709. [Link]
Ronceray, P., et al. (2022). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific reports, 12(1), 12595. [Link]
Dong, Y., et al. (2011). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Antimicrobial agents and chemotherapy, 55(7), 3241–3250. [Link]
Hong, J. Y., et al. (1997). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Archives of toxicology, 71(4), 266–269.
Dalm, M. C., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compound. Proceedings of the National Academy of Sciences of the United States of America, 114(16), E3223–E3232. [Link]
Johnson, D. S., & Li, J. J. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of medicinal chemistry, 55(9), 4063–4091. [Link]
Kaiser, J. P., & Boll, M. (2000). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. FEMS microbiology reviews, 24(3), 299–319. [Link]
Hong, J. Y., et al. (2001). Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers. Environmental health perspectives, 109 Suppl 1, 147–150.
Dutta, A., & Dutta, T. K. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. Biochemical and biophysical research communications, 705, 149822. [Link]
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Coughtrie, M. W. (2011). Phase II Drug Metabolism. ResearchGate. [Link]
A Technical Guide to the Electronic Properties and Medicinal Chemistry Applications of the Nicotinonitrile Ether Linkage
Abstract The nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] When incorporated into a molecule via an ether linkage, the resulting nic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] When incorporated into a molecule via an ether linkage, the resulting nicotinonitrile ether moiety presents a unique and highly tunable set of electronic properties. This guide provides an in-depth analysis of these properties, elucidating the interplay of inductive and resonance effects that govern the system's behavior. We explore the quantitative description of these effects through physicochemical parameters, detail the experimental and computational methods for their characterization, and contextualize their importance through case studies in drug design, with a particular focus on kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct electronic nature of the nicotinonitrile ether linkage for the rational design of next-generation therapeutics.
Introduction: The Strategic Importance of the Nicotinonitrile Moiety
The 3-cyanopyridine (nicotinonitrile) structure is a privileged scaffold in drug discovery, recognized for its versatile biological activities and presence in marketed drugs such as the kinase inhibitors Bosutinib and Neratinib.[1][2] Its prevalence stems from a combination of favorable metabolic stability, synthetic tractability, and, most critically, its distinct electronic character. The nitrile group is a potent electron-withdrawing group, while the pyridine nitrogen acts as a hydrogen bond acceptor and modulates the ring's overall basicity.[3][4]
When this scaffold is connected to an aromatic or aliphatic system through an ether linkage (Ar-O-Py-CN), a complex electronic environment is established. This guide focuses specifically on this linkage, dissecting how the combination of the electron-donating ether oxygen and the electron-withdrawing cyanopyridine ring creates a nuanced electronic profile that is highly valuable for optimizing drug-target interactions, ADME properties, and overall pharmacological activity.[5][6] Understanding these properties is paramount for predicting molecular behavior and designing more effective and specific therapeutic agents.
Fundamental Electronic Principles of the Nicotinonitrile Ether System
The electronic character of the nicotinonitrile ether linkage is a product of the competing and complementary forces of induction and resonance.
Inductive and Resonance Effects
The Cyano Group (-CN): The nitrile is a strong electron-withdrawing group (EWG) through both induction (σ-withdrawal) and resonance (π-withdrawal). The sp-hybridized carbon is highly electrophilic, and the nitrogen is electronegative, pulling electron density from the pyridine ring.[7] This effect is quantified by its large positive Hammett constant (σ_para = +0.66).[8]
The Pyridine Nitrogen: The ring nitrogen is more electronegative than carbon and exerts a net inductive withdrawal of electron density from the ring carbons. It also plays a crucial role as a hydrogen bond acceptor in molecular recognition events.
The Ether Oxygen (-O-): The ether oxygen is highly electronegative, leading to inductive withdrawal from the adjacent atoms. However, its most significant contribution is a powerful electron-donating effect via resonance (+R effect), where its lone pairs delocalize into the attached aromatic or pyridine ring.[6][9] This donation primarily increases electron density at the ortho and para positions relative to the ether linkage.[10]
The interplay of these forces results in a highly polarized system. The ether oxygen pushes electron density into the ring system, while the cyano group and pyridine nitrogen strongly pull it away. This push-pull dynamic is central to the moiety's utility in drug design.
Caption: Dominant electronic effects in the nicotinonitrile ether system.
Physicochemical Consequences
The unique electronic structure directly influences key physicochemical properties relevant to pharmacology:
Modulated Basicity (pKa): The strong electron-withdrawing nature of the cyano group significantly lowers the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). This reduction in pKa is critical, as it can prevent unwanted protonation at physiological pH, which might otherwise lead to off-target effects or poor cell permeability.
Dipole Moment: The push-pull system creates a large molecular dipole moment, enhancing polarity. This can be exploited to form specific polar interactions or hydrogen bonds with a biological target, increasing binding affinity.[11]
Hydrogen Bonding Potential: The moiety presents multiple hydrogen bond acceptors: the pyridine nitrogen, the nitrile nitrogen, and the ether oxygen. This multivalency allows for diverse and robust interactions within a protein binding pocket.[12]
Quantitative and Qualitative Characterization
A comprehensive understanding of the nicotinonitrile ether linkage requires both computational and experimental validation.
Computational Modeling
Density Functional Theory (DFT) calculations are invaluable for visualizing the electronic landscape. Key analyses include:
Molecular Electrostatic Potential (MEP) Maps: These maps visualize electron-rich (red/yellow) and electron-poor (blue) regions of the molecule. For a nicotinonitrile ether, MEP maps typically show a highly negative potential around the cyano and pyridine nitrogens, confirming their role as primary hydrogen bond acceptors, and a positive potential on the pyridine ring hydrogens.
Frontier Molecular Orbitals (HOMO/LUMO): The energies and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insight into the molecule's reactivity and electronic transition properties.
Spectroscopic Analysis
Standard spectroscopic techniques provide direct experimental evidence of the electronic environment:
Infrared (IR) Spectroscopy: A sharp, strong absorption band between 2220-2240 cm⁻¹ is characteristic of the C≡N stretch, confirming the presence of the nitrile group.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The protons on the pyridine ring are typically deshielded (shifted downfield) due to the anisotropic and electron-withdrawing effects of the ring nitrogen and cyano group.
¹³C NMR: The chemical shift of the nitrile carbon (typically ~115-120 ppm) and the carbons of the pyridine ring are sensitive indicators of the overall electron distribution.
Hammett Constants: A Predictive Tool
The Hammett equation (log(K/K₀) = σρ) provides a framework for quantifying the electronic effect of a substituent on a reaction's rate or equilibrium constant.[14] While a specific Hammett constant for the entire nicotinonitrile ether group as a substituent is not commonly tabulated, its effect can be estimated by considering the individual components. The cyanopyridine portion is strongly electron-withdrawing, leading to positive σ values, which are predictive of its ability to stabilize negative charge in a transition state or product.
Substituent
σ_meta
σ_para
-H
0.00
0.00
-OCH₃
+0.12
-0.27
-CN
+0.56
+0.66
-NO₂
+0.71
+0.78
Table 1: Selected Hammett substituent constants for common groups. The large positive value for -CN highlights its strong electron-withdrawing character. Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[8]
Application in Drug Design: A Kinase Inhibitor Case Study
The electronic properties of the nicotinonitrile ether linkage are particularly well-suited for the design of ATP-competitive kinase inhibitors. Many such inhibitors utilize this moiety as a "hinge-binder," forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region.
Example: Neratinib (HER2/EGFR Inhibitor)
In Neratinib, a 4-(dimethylamino)crotonamide group is attached to a quinoline scaffold which features a nicotinonitrile ether derivative. The pyridine nitrogen and the nitrile group are positioned to act as hydrogen bond acceptors, while the overall electron-poor nature of the ring system can contribute to favorable π-stacking or other non-covalent interactions within the ATP binding site. The ether linkage provides the correct geometry and spacing to position the hinge-binding moiety optimally.[2][15]
Caption: A logical workflow for the design and characterization of molecules containing the nicotinonitrile ether linkage.
Experimental Protocol: Synthesis of a Representative Nicotinonitrile Ether
This section provides a standard protocol for the synthesis of a generic aryl-nicotinonitrile ether via a nucleophilic aromatic substitution (S_NAr) reaction. This method is widely applicable for creating the target linkage.
Objective: To synthesize 4-(2-methoxy-5-cyanopyridin-4-yl)phenol.
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar)
Procedure:
Setup: To a dry round-bottom flask under an inert atmosphere, add 4-chloro-2-methoxynicotinonitrile (1.0 eq) and anhydrous DMF. Stir to dissolve.
Addition of Reagents: Add phenol (1.2 eq) followed by powdered potassium carbonate (2.5 eq).
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The success of the protocol is validated by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. Final validation is achieved through spectroscopic data consistent with the desired product structure.
Conclusion
The nicotinonitrile ether linkage is a powerful and versatile component in the medicinal chemist's toolkit. Its defining characteristic is a pronounced push-pull electronic system, which results from the juxtaposition of the electron-donating ether oxygen and the strongly electron-withdrawing cyanopyridine scaffold. This electronic arrangement directly influences critical molecular properties, including basicity, dipole moment, and hydrogen bonding capacity, making it an ideal moiety for creating high-affinity ligands, particularly for targets like protein kinases. A thorough understanding of these electronic principles, validated through both computational and experimental methods, is essential for the rational design and optimization of novel therapeutics that incorporate this valuable structural motif.
References
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). ResearchGate. [Link]
The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018). ResearchGate. [Link]
Hassan, H. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. [Link]
Nicotinonitriles as valuable bioisosteres. (2026). ACS Publications. [Link]
Liu, Q., et al. (2019). Spectroscopic Characterization of Nicotinoyl and Isonicotinoyl Nitrenes. Journal of Physical Chemistry A. [Link]
Teague, P. C., & Short, W. A. nicotinonitrile. Organic Syntheses. [Link]
2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. (2024). National Center for Biotechnology Information. [Link]
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]
Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives | Request PDF. ResearchGate. [Link]
Substituent Correlations Characterized by Hammett Constants. (2015). Fraunhofer-Publica. [Link]
The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. (2020). PubMed. [Link]
Bioisosteres of Common Functional Groups. University of Minnesota. [Link]
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011). National Center for Biotechnology Information. [Link]
Physical and Chemical Properties of Ethers. (2026). CK-12 Foundation. [Link]
Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives. (2022). National Center for Biotechnology Information. [Link]
Crystallographic data for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
Structural Analysis, Synthesis Protocols, and Therapeutic Potential Executive Summary 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile represents a critical scaffold in modern medicinal chemistry, particularly within the deve...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Analysis, Synthesis Protocols, and Therapeutic Potential
Executive Summary
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile represents a critical scaffold in modern medicinal chemistry, particularly within the development of kinase inhibitors (e.g., PIM-1, VEGFR) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its molecular architecture—characterized by a central ether linkage connecting a pyridine ring to a halogenated phenyl ring—provides a versatile platform for exploring structure-activity relationships (SAR).
This guide synthesizes the crystallographic behavior, synthetic pathways, and pharmacological implications of this compound. It is designed for researchers requiring a rigorous, self-validating protocol for synthesis and a structural basis for in silico drug design.
The synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile relies on a base-catalyzed SNAr reaction. The electron-withdrawing nitrile group at the C3 position of the pyridine ring activates the C2-chlorine for displacement by the phenoxide ion.
Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).
Conditions: 80–90°C, 4–6 hours under N₂ atmosphere.
Step-by-Step Methodology:
Activation: Dissolve 2-chloro-4-fluorophenol in dry DMF. Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.
Coupling: Add 2-chloronicotinonitrile dropwise to the mixture.
Reaction: Heat the mixture to 90°C. Monitor via TLC (Hexane:Ethyl Acetate 4:1) for the disappearance of the starting nicotinonitrile.
Workup: Pour the reaction mixture into crushed ice-water. A precipitate should form immediately.
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Acetone (1:1) to obtain colorless blocks suitable for X-ray diffraction.
Reaction Workflow Visualization
Figure 1: Synthetic workflow for the SNAr preparation of the target compound.
Crystallographic Data Analysis[1][2][3]
Crystal System & Unit Cell Parameters
While specific unit cell dimensions can vary slightly based on solvent inclusion, the 2-phenoxynicotinonitrile scaffold consistently crystallizes in the Monoclinic system. The data below represents the high-confidence structural parameters derived from the homologous 2-(4-chlorophenoxy)nicotinonitrile series, which serves as the standard reference model for this pharmacophore.
Parameter
Value (Representative)
Description
Crystal System
Monoclinic
Standard packing for planar aromatic ethers.
Space Group
P2₁/c
Centrosymmetric, favoring antiparallel packing.
a (Å)
7.85 – 8.10
Short axis, often defining the stacking direction.
The stability of the crystal lattice is governed by three primary non-covalent interactions, critical for understanding how this molecule might bind to a protein active site:
C—H···N Hydrogen Bonds: The nitrile nitrogen (N2) acts as a strong acceptor for aromatic protons (C—H) from neighboring molecules, forming centrosymmetric dimers.
π–π Stacking: The electron-deficient pyridine ring stacks against the electron-rich fluorophenyl ring of an adjacent molecule (centroid-centroid distance ~3.7 Å), stabilizing the lattice.
Halogen Bonding: The Ortho-Chlorine and Para-Fluorine atoms participate in weak C—X···π or C—X···H interactions, influencing the "twist" angle of the ether linkage.
Conformational Geometry (The "Twist")
The ether oxygen acts as a hinge. The dihedral angle between the pyridine ring and the phenyl ring is typically 70°–85° . This non-planar conformation is vital for biological activity, as it allows the molecule to adopt a "butterfly" shape that fits into the ATP-binding pockets of kinases.
Therapeutic Implications: Drug Design
Pharmacophore Mapping
The 2-phenoxynicotinonitrile motif is a bioisostere for diaryl ethers found in FDA-approved drugs.
Nitrile Group: Acts as a hydrogen bond acceptor in the hinge region of kinases.
Ether Linkage: Provides rotational freedom to optimize fit within the hydrophobic pocket.
This scaffold is frequently investigated for inhibiting PIM-1 Kinase (proviral integration site for Moloney murine leukemia virus), a target in leukemia and prostate cancer.
Figure 2: Mechanism of action for nicotinonitrile-based kinase inhibitors.
References
Ashok Kumar, S. L., et al. (2011). "Crystal structure of 2-(4-chlorophenoxy)nicotinonitrile." Acta Crystallographica Section E, 67(12), o3478. (Note: Used as the homologous structural model).
El-Gazzar, A. B., & Hafez, H. N. (2011). "Synthesis and biological evaluation of new 2-substituted nicotinonitrile derivatives as potential anticancer and antimicrobial agents." Bioorganic & Medicinal Chemistry Letters, 21(16), 4769-4775.
Ghorab, M. M., et al. (2010). "Synthesis and anticancer evaluation of some new novel nicotinonitrile derivatives." Arzneimittelforschung, 60(02), 87-95.
PubChem Compound Summary. (2024). "2-(4-Chlorophenoxy)nicotinonitrile."[2] National Center for Biotechnology Information.
The Strategic Imperative of Fluorine Substitution in Modulating Phenoxy Nicotinonitrile Bioactivity
An In-depth Technical Guide for Drug Discovery Professionals Executive Summary The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a deep dive into the multifaceted role of fluorine substitution in tuning the bioactivity of phenoxy nicotinonitrile derivatives, a promising class of compounds with diverse therapeutic potential. We will explore the profound impact of fluorine on the molecule's physicochemical properties, metabolic stability, and target engagement. This document serves as a technical resource for researchers and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols for synthesis, bioactivity assessment, and metabolic profiling. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide aims to empower scientists to rationally design and evaluate next-generation fluorinated therapeutics.
Introduction: The Phenoxy Nicotinonitrile Scaffold and the Fluorine Advantage
Nicotinonitrile derivatives are recognized pharmacophores present in a range of biologically active compounds, demonstrating activities from anticancer to anti-inflammatory.[1][2] The phenoxy nicotinonitrile core, in particular, offers a synthetically tractable and versatile scaffold for probing complex biological systems. However, like many promising molecular skeletons, lead compounds based on this scaffold can suffer from suboptimal pharmacokinetic properties, including rapid metabolic degradation.
The introduction of fluorine is a premier strategy to address these liabilities.[3] Fluorine, despite being only slightly larger than hydrogen, is the most electronegative element, creating a strong, polarized carbon-fluorine (C-F) bond. This unique property allows it to exert powerful effects on a molecule's electronic character, conformation, lipophilicity, pKa, and metabolic fate, often leading to dramatic improvements in potency, selectivity, and bioavailability.[4][5][6][7] This guide will dissect these effects within the specific context of the phenoxy nicotinonitrile scaffold.
Physicochemical and Metabolic Consequences of Fluorination
The decision to introduce fluorine is driven by its predictable modulation of key molecular properties that govern a drug's behavior in vivo.
Metabolic Stability: A primary driver for fluorination is to block metabolic oxidation. The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by Cytochrome P450 (CYP) enzymes.[4][6] Placing a fluorine atom at a metabolically vulnerable position, typically the para-position of the phenoxy ring, can prevent aromatic hydroxylation, a common route of drug metabolism. This steric and electronic shielding dramatically increases the metabolic half-life of the compound.[3]
Target Binding and Affinity: Fluorine's high electronegativity can alter the electronic distribution across the molecule. This can enhance binding affinity through several mechanisms:
Favorable Polar Interactions: The polarized C-F bond can engage in productive dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak acceptor), or halogen bonds within the target protein's binding pocket.[8]
Conformational Control: Fluorine substitution can influence the preferred conformation of the phenoxy ring relative to the nicotinonitrile core, potentially locking the molecule into a more bioactive conformation.
Lipophilicity and Membrane Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. This effect is context-dependent but is a crucial parameter that fluorination allows chemists to fine-tune.[3]
The following workflow illustrates the logical progression from compound design to bioactivity assessment, a central theme of this guide.
Caption: High-level workflow from design to lead candidate selection.
Synthesis of Fluorinated Phenoxy Nicotinonitrile Analogs
A common and effective method for synthesizing these compounds involves a nucleophilic aromatic substitution (SNAr) reaction or a Dimroth-type reaction.[1][9][10] The following protocol provides a generalized, robust procedure.
Experimental Protocol: Synthesis of 4-(4-Fluorophenoxy)nicotinonitrile
This protocol details the synthesis of a para-fluorinated analog as an exemplar.
Materials:
4-Chloronicotinonitrile
4-Fluorophenol
Potassium carbonate (K₂CO₃), anhydrous
Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄), anhydrous
Silica gel for column chromatography
Step-by-Step Methodology:
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluorophenol (1.2 equivalents) and anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).
Base Addition: Add anhydrous potassium carbonate (2.0 equivalents) to the flask. Stir the resulting suspension vigorously at room temperature for 20 minutes. The K₂CO₃ acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
Addition of Electrophile: Add 4-chloronicotinonitrile (1.0 equivalent) to the reaction mixture.
Heating and Monitoring: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-chloronicotinonitrile) is consumed (typically 4-6 hours).
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes). The organic layers are combined.
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(4-fluorophenoxy)nicotinonitrile.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
The NADPH Oxidase (NOX) family of enzymes are dedicated to producing reactive oxygen species (ROS) and are implicated in a host of pathologies, making them attractive therapeutic targets.[11][12] Phenoxy nicotinonitrile scaffolds can be rationally designed to inhibit these enzymes.
Caption: Inhibition of the NOX2 enzyme complex activation pathway.
This protocol measures the production of superoxide by a cell-free preparation of NOX enzymes and is highly sensitive.[11][13]
Materials:
Cell membrane fractions containing the target NOX isoform (e.g., from differentiated HL-60 cells for NOX2).
Lucigenin (chemiluminescent probe for superoxide).
NADPH (enzyme substrate).
Assay Buffer (e.g., Krebs-HEPES buffer, pH 7.4).
Test compounds (fluorinated phenoxy nicotinonitriles) dissolved in DMSO.
White, opaque 96-well microplate.
Luminometer.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of Lucigenin (e.g., 1 mM in assay buffer).
Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer).
Prepare serial dilutions of the test compounds in DMSO, and then dilute further into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is ≤0.5%.
Assay Plate Setup:
In a 96-well white plate, add assay buffer to each well.
Add the test compound dilutions to the appropriate wells. Include "vehicle control" wells (with DMSO only) and "no enzyme" blank wells.
Add the cell membrane preparation (containing a standardized amount of protein) to all wells except the "no enzyme" blanks.
Add the Lucigenin solution to all wells to a final concentration of 5-10 µM.
Incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.
Initiation of Reaction: Initiate the enzymatic reaction by adding NADPH to all wells to a final concentration of 100 µM.
Measurement: Immediately place the plate in a luminometer pre-warmed to 37°C. Measure the chemiluminescence signal kinetically over 30-60 minutes. The rate of increase in luminescence is proportional to the rate of superoxide production.
Data Analysis:
Subtract the background signal from the "no enzyme" wells.
Calculate the rate of reaction for each well.
Normalize the data to the vehicle control (defined as 100% activity).
Plot the percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Assessing Metabolic Stability: CYP450 Inhibition
A key benefit of fluorination is enhanced metabolic stability.[4][6] This can be directly quantified by assessing the compound's potential to inhibit major drug-metabolizing CYP450 enzymes. A compound that does not significantly inhibit these enzymes is less likely to cause drug-drug interactions (DDIs).[14][15]
Experimental Protocol: In Vitro CYP450 Inhibition Assay (IC₅₀ Determination)
This protocol determines the concentration of a test compound that causes 50% inhibition of a specific CYP isoform's activity, using human liver microsomes.[16][17]
Materials:
Pooled Human Liver Microsomes (HLMs).
NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase).
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.).
Specific positive control inhibitors (e.g., α-Naphthoflavone for CYP1A2).
Test compounds dissolved in DMSO.
Acetonitrile with internal standard (for reaction termination and protein precipitation).
96-well incubation plate and collection plate.
LC-MS/MS system for analysis.
Step-by-Step Methodology:
Incubation Mixture Preparation: Prepare a master mix containing HLMs (e.g., 0.2 mg/mL final concentration) and the specific probe substrate in phosphate buffer.
Compound Addition: Add the test compounds (at various concentrations, typically in a serial dilution) and positive control inhibitors to the incubation plate. Include vehicle controls.
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells.
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard. This also precipitates the microsomal proteins.
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new collection plate.
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.
Data Analysis:
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percent inhibition versus the log of the test compound concentration.
Determine the IC₅₀ value by fitting the data to a suitable nonlinear regression model.
Structure-Activity Relationship (SAR) Analysis
By integrating the data from bioactivity and metabolic stability assays, a clear SAR can be established. This relationship guides the iterative process of drug design.
Caption: Logical flow for analyzing the Structure-Activity Relationship.
Illustrative Data Summary
The following table presents a hypothetical but mechanistically plausible dataset for a series of phenoxy nicotinonitrile analogs. This data illustrates the typical effects observed upon fluorine substitution.
Compound ID
Substitution on Phenoxy Ring
NOX Inhibition IC₅₀ (nM)
Metabolic Half-Life (T½, min) in HLMs
PN-H
H (Parent Compound)
150
15
PN-4F
4-Fluoro (para)
85
120
PN-3F
3-Fluoro (meta)
125
45
PN-2F
2-Fluoro (ortho)
250
55
Analysis of SAR:
PN-H (Parent): The non-fluorinated parent compound shows moderate potency against the NOX enzyme but suffers from poor metabolic stability, as indicated by its short half-life.
PN-4F (para): The introduction of fluorine at the para position results in a significant improvement in both potency (lower IC₅₀) and a dramatic increase in metabolic stability. This is the classic and highly desired outcome, indicating that the para position was likely a primary site of metabolic attack (hydroxylation) and that fluorine substitution both blocks this pathway and contributes favorably to target binding.[3][4]
PN-3F (meta): Fluorine at the meta position provides a moderate improvement in stability but has a less pronounced effect on potency. This suggests that while it may offer some electronic benefit, it is less effective at preventing metabolism compared to the para substituent.
PN-2F (ortho): Placing the fluorine at the ortho position is detrimental to bioactivity, likely due to steric hindrance that disrupts the optimal conformation for binding to the NOX enzyme's active site. While it provides some metabolic protection, the loss of potency makes it an undesirable modification.
This analysis strongly suggests that the 4-fluoro-phenoxy moiety is the superior scaffold for further optimization.
Conclusion and Future Perspectives
This guide has systematically detailed the strategic value of fluorine substitution in the development of phenoxy nicotinonitrile-based bioactive compounds. By leveraging fluorine's unique physicochemical properties, medicinal chemists can rationally address common liabilities such as poor metabolic stability while simultaneously enhancing target affinity. The provided experimental protocols for synthesis, NOX bioactivity assessment, and CYP450 inhibition offer a practical framework for researchers to execute these studies with rigor and confidence.
The illustrative SAR analysis underscores a critical principle in drug design: the position of substitution is as important as the substituent itself. The superior profile of the para-fluorinated analog highlights a well-trodden but powerful path in lead optimization. Future work in this area should focus on multi-substitution patterns and the incorporation of other fluorinated motifs (e.g., -CF₃, -OCF₃) to further probe the chemical space and unlock new therapeutic potential.
References
Podust, L. M., et al. (n.d.). Identification of Small-Molecule Scaffolds for P450 Inhibitors. PMC. [Link]
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
Zielonka, J., et al. (2016). Mitigation of NADPH Oxidase 2 Activity as a Strategy to Inhibit Peroxynitrite Formation. PMC. [Link]
Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. [Link]
Razali, N. A. M., et al. (2022). Natural Bioactive Compounds Targeting NADPH Oxidase Pathway in Cardiovascular Diseases. PMC. [Link]
ResearchGate. (2016). (PDF) Mitigation of NADPH Oxidase 2 Activity as a Strategy to Inhibit Peroxynitrite Formation. ResearchGate. [Link]
Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
ResearchGate. (2003). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]
Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
Valente, M., et al. (2020). A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. PMC. [Link]
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]
Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers. [Link]
PubMed. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed. [Link]
MDPI. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
ResearchGate. (2023). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. ResearchGate. [Link]
Frontiers. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers. [Link]
ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. ResearchGate. [Link]
Application Notes and Protocols for the Scalable Synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
Introduction: Strategic Importance of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. Its structural motif, featuring a substituted phenoxy group attached to a nicotinonitrile core, is a common feature in a range of biologically active compounds. The development of a robust and scalable synthesis protocol is therefore of significant interest to researchers and professionals in drug development and process chemistry. This document provides a detailed, field-proven guide for the synthesis of this compound, with a focus on scalability, safety, and scientific integrity.
Synthetic Strategy: A Nucleophilic Aromatic Substitution (SNAr) Approach
The most logical and scalable approach for the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the reaction of 2-chloronicotinonitrile with 2-chloro-4-fluorophenol in the presence of a suitable base.
The rationale for this approach is based on the electronic properties of the 2-chloronicotinonitrile starting material. The pyridine ring, being an electron-deficient heterocycle, along with the strongly electron-withdrawing nitrile (-CN) group at the 3-position, significantly activates the chlorine atom at the 2-position towards nucleophilic attack. This activation facilitates the displacement of the chloride by a nucleophile, in this case, the phenoxide generated from 2-chloro-4-fluorophenol.
For a scalable process, potassium carbonate (K₂CO₃) is the base of choice. It is cost-effective, easy to handle, and sufficiently basic to deprotonate the phenol to the more nucleophilic phenoxide without introducing overly harsh conditions that could lead to side reactions. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium phenoxide and facilitates the SNAr reaction.
Visualizing the Reaction Mechanism
The following diagram illustrates the SNAr mechanism for the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile.
Caption: SNAr reaction mechanism.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a laboratory scale and can be scaled up with appropriate engineering controls.
Materials and Reagents
Reagent
CAS Number
Molecular Weight
Quantity (molar eq.)
2-Chloronicotinonitrile
6602-54-6
138.55 g/mol
1.0
2-Chloro-4-fluorophenol
15950-66-0
148.55 g/mol
1.1
Potassium Carbonate (K₂CO₃)
584-08-7
138.21 g/mol
1.5
Dimethylformamide (DMF)
68-12-2
73.09 g/mol
-
Ethyl Acetate
141-78-6
88.11 g/mol
-
Hexanes
110-54-3
86.18 g/mol
-
Brine (saturated NaCl solution)
-
-
-
Anhydrous Sodium Sulfate (Na₂SO₄)
7757-82-6
142.04 g/mol
-
Equipment
Three-neck round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Nitrogen or Argon inlet
Separatory funnel
Büchner funnel and filter flask
Rotary evaporator
Procedure
Reaction Setup:
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chloronicotinonitrile (1.0 eq) and potassium carbonate (1.5 eq).
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
Addition of Reagents:
Add anhydrous dimethylformamide (DMF) to the flask. The volume should be sufficient to create a stirrable slurry (approximately 5-10 mL per gram of 2-chloronicotinonitrile).
Begin stirring the mixture.
Add 2-chloro-4-fluorophenol (1.1 eq) to the slurry at room temperature.
Reaction:
Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-chloronicotinonitrile) is consumed (typically 4-6 hours).
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into a beaker containing ice-water (approximately 10 times the volume of DMF used). This will precipitate the crude product.
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
Collect the solid by vacuum filtration using a Büchner funnel.
Wash the filter cake with water to remove any remaining DMF and inorganic salts.
Further wash the filter cake with a small amount of cold hexanes to aid in drying.
Purification (Recrystallization):
Transfer the crude solid to a clean Erlenmeyer flask.
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.[1]
Slowly add hexanes until the solution becomes slightly turbid.
Gently heat the mixture until it becomes clear again.
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[2]
Collect the purified crystals by vacuum filtration.
Wash the crystals with a small amount of cold ethyl acetate/hexanes mixture.
Dry the purified product under vacuum to a constant weight.
Visualizing the Experimental Workflow
Caption: Scalable synthesis workflow.
Safety and Handling Precautions
2-Chloronicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[3][4] Causes skin and serious eye irritation.[3] May cause respiratory irritation.[3] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5]
2-Chloro-4-fluorophenol: Similar phenolic compounds are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Handle with appropriate PPE in a fume hood.
Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.
Potassium Carbonate: A mild irritant. Avoid inhalation of dust.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[3][6]
Conclusion
The described protocol provides a reliable and scalable method for the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile via a nucleophilic aromatic substitution reaction. The use of readily available and cost-effective reagents, coupled with a straightforward workup and purification procedure, makes this protocol well-suited for both academic research and industrial applications. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.
References
SAFETY DATA SHEET for 2-Chloronicotinonitrile. (2025).
SAFETY DATA SHEET - Thermo Fisher Scientific for 2-Chloronicotinonitrile. (2025).
SAFETY DATA SHEET - Fisher Scientific for 2-Chloroisonicotinonitrile. (2023).
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv.
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega.
Navigating the Synthesis of Nicotinonitrile Ethers via Nucleophilic Aromatic Substitution: A Detailed Guide for Researchers
Introduction: The Strategic Importance of Nicotinonitrile Ethers Nicotinonitrile ethers represent a critical scaffold in medicinal chemistry and materials science. Their inherent biological activities and utility as vers...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Nicotinonitrile Ethers
Nicotinonitrile ethers represent a critical scaffold in medicinal chemistry and materials science. Their inherent biological activities and utility as versatile synthetic intermediates underscore the need for robust and efficient synthetic methodologies. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and widely employed strategy for the preparation of these valuable compounds. This application note provides an in-depth exploration of the conditions governing the SNAr of nicotinonitrile ethers, offering detailed protocols and mechanistic insights to empower researchers in drug development and related fields.
The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack.[1] This reactivity is further enhanced by the presence of electron-withdrawing groups, such as the nitrile moiety in nicotinonitriles. The SNAr reaction on these substrates typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3][4] The stability of this intermediate is a key determinant of the reaction's feasibility and rate.[5]
Mechanistic Considerations: The Addition-Elimination Pathway
The generally accepted mechanism for nucleophilic aromatic substitution on nicotinonitrile ethers is the SNAr pathway. This process can be dissected into two key steps:
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, typically at the positions ortho or para to the nitrogen atom and activated by an electron-withdrawing group.[5][6][7] This initial attack disrupts the aromaticity of the ring, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3][4] The negative charge in this intermediate is delocalized across the ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.[5][6]
Elimination of the Leaving Group: In the subsequent step, the aromaticity of the ring is restored through the expulsion of a leaving group from the same carbon atom that was initially attacked. This elimination step is typically fast.
The rate-determining step of the SNAr reaction is usually the initial nucleophilic addition and the formation of the Meisenheimer complex.[5][6] The overall reaction rate is therefore highly sensitive to factors that stabilize this intermediate.
Figure 1: Generalized workflow of the SNAr mechanism.
Key Parameters Influencing Reaction Outcomes
The success of a nucleophilic aromatic substitution on a nicotinonitrile ether hinges on the careful selection and optimization of several key reaction parameters.
Nature of the Nucleophile
A wide array of nucleophiles can be employed in these reactions. Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles include:
Alkoxides and Phenoxides: Sodium or potassium salts of alcohols and phenols are excellent nucleophiles for the synthesis of alkoxy and aryloxy nicotinonitriles.
Amines: Primary and secondary amines, both aliphatic and aromatic, readily displace leaving groups to form amino-substituted nicotinonitriles.
Thiols: Thiolates are highly effective nucleophiles for the preparation of thioethers.
The Leaving Group
The nature of the leaving group significantly impacts the reaction rate. A good leaving group should be able to stabilize the negative charge it acquires upon departure. For SNAr reactions, the reactivity order of halogens is often counterintuitive to that observed in SN1 and SN2 reactions, with fluoride being the best leaving group followed by chloride, bromide, and iodide.[4][8] This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.
Solvent Effects
Polar aprotic solvents are generally the solvents of choice for SNAr reactions. These solvents can solvate the cation of the nucleophilic salt while leaving the anion relatively "bare," thereby increasing its nucleophilicity. Commonly used solvents include:
Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
N-Methyl-2-pyrrolidone (NMP)
Acetonitrile (MeCN)
Recent advancements have also explored the use of greener solvents like Cyrene™ and polyethylene glycol (PEG) to reduce the environmental impact.[9][10]
Temperature
Reaction temperatures can vary widely depending on the reactivity of the substrate and the nucleophile. Less activated systems or weaker nucleophiles may require elevated temperatures to proceed at a reasonable rate.[11] Microwave-assisted synthesis has emerged as a valuable technique for accelerating these reactions, often leading to shorter reaction times and improved yields.[9]
Base
When using neutral nucleophiles such as alcohols, phenols, or amines, a base is often required to generate the more reactive anionic nucleophile in situ or to neutralize the acid generated during the reaction. Common bases include:
Potassium carbonate (K₂CO₃)
Cesium carbonate (Cs₂CO₃)
Sodium hydride (NaH)
Potassium tert-butoxide (t-BuOK)
Experimental Protocols
The following protocols provide a starting point for conducting nucleophilic aromatic substitution reactions on nicotinonitrile ethers. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: Synthesis of an Alkoxy-Substituted Nicotinonitrile
This protocol describes the reaction of a halo-nicotinonitrile with an alkoxide.
Materials:
2-Chloro-3-cyanopyridine
Sodium methoxide (25% solution in methanol)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate
Brine
Anhydrous sodium sulfate
Rotary evaporator
Standard glassware for inert atmosphere reactions
Procedure:
To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in anhydrous DMF under an argon atmosphere, add sodium methoxide (1.2 eq) dropwise at room temperature.
Stir the reaction mixture at 60 °C and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Figure 2: Workflow for the synthesis of an alkoxy-substituted nicotinonitrile.
Protocol 2: Synthesis of an Amino-Substituted Nicotinonitrile
This protocol details the reaction of a halo-nicotinonitrile with an amine in the presence of a base.
Materials:
2-Fluoro-3-cyanopyridine
Morpholine
Potassium carbonate (K₂CO₃)
Anhydrous Dimethyl sulfoxide (DMSO)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate
Anhydrous magnesium sulfate
Standard laboratory glassware
Procedure:
In a round-bottom flask, combine 2-fluoro-3-cyanopyridine (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq) in anhydrous DMSO.
Heat the mixture to 80 °C and stir until the starting material is consumed, as indicated by TLC analysis.
Cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with dichloromethane (3 x 25 mL).
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate, dry over anhydrous magnesium sulfate, and filter.
Remove the solvent in vacuo to yield the crude product, which can be further purified by recrystallization or chromatography if necessary.
Troubleshooting and Key Considerations
Problem
Potential Cause
Suggested Solution
Low or no conversion
Insufficiently activated substrate
Consider using a substrate with a better leaving group (e.g., F instead of Cl) or adding an additional electron-withdrawing group if possible.
Weak nucleophile
Use a stronger nucleophile or generate the anionic form in situ with a strong base.
Low reaction temperature
Increase the reaction temperature or consider using microwave irradiation.
Formation of side products
Competing reaction pathways
Optimize reaction conditions (temperature, solvent, base) to favor the desired SNAr pathway.
Decomposition of starting material or product
Run the reaction at a lower temperature for a longer period. Ensure an inert atmosphere if materials are air-sensitive.
Difficult product isolation
Emulsion formation during workup
Add brine to the aqueous layer to break the emulsion.
Product is highly polar
Use a more polar solvent system for extraction and chromatography.
Conclusion
Nucleophilic aromatic substitution is a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the functionalization of electron-deficient aromatic systems like nicotinonitrile ethers. A thorough understanding of the underlying mechanistic principles and the influence of key reaction parameters is paramount for the successful design and execution of these transformations. The protocols and insights provided in this application note serve as a comprehensive guide for researchers, enabling the efficient synthesis of a diverse range of substituted nicotinonitriles for applications in drug discovery and beyond.
References
(a) Explain mechanisms and orientation of nucleophilic substitution in py.. - Filo. (2025). Filo. Available at: [Link]
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. Available at: [Link]
Nucleophilic substitution reactions in pyridine. (n.d.). Quimicaorganica.org. Available at: [Link]
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Available at: [Link]
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Available at: [Link]
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Available at: [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. (n.d.). AIR Unimi. Available at: [Link]
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PMC. Available at: [Link]
Short Notes on Nucleophilic Aromatic Substitution. (n.d.). Longdom Publishing. Available at: [Link]
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2025). ResearchGate. Available at: [Link]
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Royal Society of Chemistry. Available at: [Link]
Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry. Available at: [Link]
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. Available at: [Link]
Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. (2025). ResearchGate. Available at: [Link]
nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]
Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. (2024). YouTube. Available at: [Link]
Catalyst Selection for Aryl Ether Synthesis: A Detailed Guide to the Coupling of 2-Chloronicotinonitrile and Phenols
Introduction: The Significance of Aryl Ethers in Drug Discovery The synthesis of aryl ethers, particularly those incorporating heterocyclic scaffolds, is a cornerstone of modern medicinal chemistry and drug development....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Aryl Ethers in Drug Discovery
The synthesis of aryl ethers, particularly those incorporating heterocyclic scaffolds, is a cornerstone of modern medicinal chemistry and drug development. The 2-phenoxynicotinonitrile structural motif, for instance, is a key pharmacophore found in a variety of biologically active molecules. The efficient and selective construction of the C-O bond between an electron-deficient heteroaryl chloride, such as 2-chloronicotinonitrile, and a phenol is a critical transformation that enables the exploration of vast chemical space in the quest for novel therapeutics.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal catalytic systems for the coupling of 2-chloronicotinonitrile and phenols. We will delve into the mechanistic nuances of both palladium- and copper-catalyzed methodologies, offering practical insights and detailed protocols to empower chemists in this vital area of synthetic chemistry.
Part 1: Navigating the Catalytic Landscape: Palladium vs. Copper Systems
The two primary catalytic approaches for the formation of a C-O bond between an aryl halide and a phenol are palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann condensation.[1][2] The choice between these two systems is often dictated by factors such as substrate scope, functional group tolerance, cost, and the desired reaction conditions.
The Power of Palladium: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile and often milder alternative to the classical Ullmann condensation.[1][3] The reaction of 2-chloronicotinonitrile, an electron-deficient heteroaryl chloride, with phenols can be effectively achieved using a palladium-based catalyst system.
Catalyst and Ligand Selection:
The success of a Buchwald-Hartwig C-O coupling reaction is critically dependent on the choice of the palladium precursor and, most importantly, the phosphine ligand. For challenging substrates like heteroaryl chlorides, bulky and electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4][5]
Palladium Precursors: Common choices for palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts where the palladium is already complexed with a ligand.[6]
Ligands: For the coupling of (hetero)aryl chlorides, biaryl phosphine ligands such as BrettPhos , SPhos , and XPhos have demonstrated exceptional utility.[7][8] These ligands possess the necessary steric bulk and electron-donating properties to promote the challenging oxidative addition of the C-Cl bond to the Pd(0) center and facilitate the final reductive elimination step to form the desired aryl ether. The use of a biaryl phosphine ligand has been shown to be key to achieving efficient cross-coupling of (hetero)aryl chlorides with alcohols.[9]
Base and Solvent Selection:
The choice of base and solvent is also crucial for a successful Buchwald-Hartwig C-O coupling.
Bases: A strong, non-nucleophilic base is typically required to deprotonate the phenol, forming the active phenoxide nucleophile. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[7][10] The selection of the base can influence the reaction rate and the tolerance of sensitive functional groups.[10]
Solvents: Anhydrous, aprotic solvents are generally used to prevent catalyst deactivation and unwanted side reactions. Toluene, dioxane, and DMF are common choices.[6]
Catalytic Cycle of Buchwald-Hartwig C-O Coupling:
Caption: Proposed catalytic cycle for the Ullmann C-O coupling.
Part 2: Experimental Protocols
The following protocols are provided as a starting point for the optimization of the coupling of 2-chloronicotinonitrile with phenols. It is crucial to screen different catalysts, ligands, bases, and solvents to identify the optimal conditions for a specific substrate combination.
General Workflow for Catalyst Screening and Optimization
Caption: A general workflow for optimizing cross-coupling reactions.
Protocol for Palladium-Catalyzed C-O Coupling
This protocol is based on general procedures for the Buchwald-Hartwig C-O coupling of (hetero)aryl chlorides.
[7][9]
Materials:
2-Chloronicotinonitrile
Phenol derivative
Palladium precursor (e.g., Pd₂(dba)₃)
Biaryl phosphine ligand (e.g., BrettPhos)
Base (e.g., Cs₂CO₃)
Anhydrous toluene
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
Magnetic stirrer and heating block or oil bath
Inert atmosphere (Nitrogen or Argon)
Procedure:
To an oven-dried reaction vessel, add 2-chloronicotinonitrile (1.0 equiv), the phenol derivative (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
In a separate vial, prepare the catalyst pre-mixture by dissolving the palladium precursor (e.g., 1-2 mol% Pd) and the ligand (e.g., 2-4 mol%) in a small amount of anhydrous toluene under an inert atmosphere.
Add the catalyst pre-mixture to the reaction vessel containing the substrates and base.
Add additional anhydrous toluene to achieve the desired concentration (e.g., 0.1-0.5 M).
Seal the reaction vessel and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80-120 °C).
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol for Copper-Catalyzed C-O Coupling (Ullmann Condensation)
This protocol is based on modern, ligand-accelerated Ullmann coupling procedures.
[11]
Materials:
2-Chloronicotinonitrile
Phenol derivative
Copper(I) salt (e.g., CuI)
Ligand (e.g., 1,10-phenanthroline or L-proline)
Base (e.g., K₂CO₃)
Anhydrous DMF or dioxane
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
Magnetic stirrer and heating block or oil bath
Inert atmosphere (Nitrogen or Argon)
Procedure:
To an oven-dried reaction vessel, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv).
Add 2-chloronicotinonitrile (1.0 equiv) and the phenol derivative (1.2 equiv) to the vessel.
Add anhydrous DMF or dioxane to achieve the desired concentration (e.g., 0.5-1.0 M).
Seal the reaction vessel and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100-140 °C).
Stir the reaction mixture vigorously for the specified time (e.g., 24-48 hours), monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Part 3: Troubleshooting and Key Considerations
Problem
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Use fresh, high-purity palladium or copper precursors. For palladium, consider using a pre-catalyst.
Inappropriate ligand
Screen a variety of ligands. For palladium, try different bulky, electron-rich biaryl phosphines. For copper, screen N,N'- and O,O'-chelating ligands.
Suboptimal base
Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). Ensure the base is strong enough to deprotonate the phenol.
Low reaction temperature
Incrementally increase the reaction temperature.
Presence of water or oxygen
Use anhydrous solvents and reagents, and maintain a strict inert atmosphere.
Formation of Side Products
Hydrodechlorination (reduction of the aryl chloride)
Ensure a rigorously inert atmosphere. Lowering the reaction temperature may also help.
Homocoupling of the phenol
This is more common in copper-catalyzed reactions. Adjusting the ligand and reaction conditions may minimize this side reaction.
Substrate Decomposition
Reaction temperature is too high
Lower the reaction temperature.
Base is too strong
Use a milder base (e.g., K₂CO₃ instead of NaOtBu).
Key Considerations for 2-Chloronicotinonitrile:
Electron-Deficient Nature: The electron-withdrawing nitrile group activates the C-Cl bond towards nucleophilic attack, which can be beneficial for the oxidative addition step in palladium catalysis and the overall reactivity in copper catalysis.
Potential for Catalyst Inhibition: The nitrogen atom of the pyridine ring and the nitrile group can potentially coordinate to the metal center and inhibit catalysis. The use of bulky ligands can help to mitigate this issue.
Substrate Solubility: Ensure that all reactants are sufficiently soluble in the chosen solvent at the reaction temperature.
Conclusion
The successful coupling of 2-chloronicotinonitrile and phenols is a highly achievable and valuable transformation for the synthesis of novel chemical entities. By carefully selecting the appropriate catalytic system—be it a modern palladium-based Buchwald-Hartwig protocol or a ligand-accelerated Ullmann condensation—and by systematically optimizing the reaction parameters, researchers can efficiently construct the desired aryl ether linkage. This guide provides a solid foundation for embarking on such synthetic endeavors, empowering scientists to accelerate their research and development programs.
References
Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13–31.
Yang, Q., Zhao, Y., & Ma, D. (2009). C O Ullmann-Type Coupling Reactions.
Sajiki, H., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5845–5848.
Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369–5374.
Maligres, P. E., Li, J., Krska, S. W., Schreier, J. D., & Raheem, I. T. (2012).
Singh, R., & Singh, B. (2015). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances, 5(10), 7163-7187.
Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the intramolecular Ullmann coupling reaction. Retrieved from [Link]
National Center for Biotechnology Information. (2023).
Who we serve. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Retrieved from [Link]
Royal Society of Chemistry. (2005). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols.
National Center for Biotechnology Information. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 25(2), 233-238.
Google Patents. (n.d.). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
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Google Patents. (n.d.). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2(1), 57-68.
MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
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Royal Society of Chemistry. (1998). Kinetics and mechanism of heterogeneous palladium-catalyzed coupling reactions of chloroaryls in water. Journal of the Chemical Society, Perkin Transactions 2, (11), 2439-2446.
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National Center for Biotechnology Information. (2025). Advances in Copper and Nickel C-N and C-O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry (Weinheim an der Bergstrasse, Germany).
Google Patents. (n.d.). DE3318791A1 - Process for the preparation of 2-chlorophenol.
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The Journal of Organic Chemistry. (2014). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. 79(2), 819-824.
National Center for Biotechnology Information. (2014). Copper-catalyzed aerobic oxidative coupling of aromatic alcohols and acetonitrile to β-ketonitriles. Organic Letters, 16(3), 896-899.
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Application Note & Protocol: Leveraging 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile as a Core Intermediate in Modern Herbicide Discovery
Introduction: The Strategic Value of a Privileged Scaffold In the competitive landscape of agrochemical research, the strategic design of new active ingredients hinges on the use of versatile and potent chemical intermed...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a Privileged Scaffold
In the competitive landscape of agrochemical research, the strategic design of new active ingredients hinges on the use of versatile and potent chemical intermediates. 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is one such cornerstone molecule, embodying a "privileged scaffold" that combines several key pharmacophoric features. The pyridine ring is a well-established motif in numerous successful agrochemicals, while the halogenated phenoxy group is characteristic of several classes of herbicides.[1][2] Specifically, the 2-chloro and 4-fluoro substitutions on the phenyl ring are known to modulate biological activity and metabolic stability. This document provides a technical guide for researchers on the effective utilization of this intermediate in the synthesis of next-generation herbicides, with a focus on the derivatization of the nicotinonitrile moiety.
The nitrile group serves as a versatile synthetic handle, allowing for its transformation into amides, carboxylic acids, or other functional groups that are often crucial for biological activity.[3] This application note will detail the protocol for the hydrolysis of the nitrile to an amide, a common step in the synthesis of aryloxypicolinamide herbicides, which often function as synthetic auxins.[4]
PART 1: Physicochemical Properties & Safety Data
A thorough understanding of the starting material is paramount for experimental success and laboratory safety. The data for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile and its precursors are summarized below.
Table 1: Key Compound Data and Safety Information
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
CAS Number
Key Safety Hazards
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
C₁₂H₆ClFN₂O
248.64
Not available¹
Based on analogs: Causes skin and serious eye irritation. Harmful if swallowed. May cause respiratory irritation.[5][6]
¹A specific CAS number for the title compound was not found; properties and hazards are inferred from structurally similar compounds.
Mandatory Safety Protocols:
Due to the hazardous nature of halogenated aromatic compounds, all manipulations must be performed in a certified chemical fume hood.[7] Personal Protective Equipment (PPE) is mandatory, including:
Chemical safety goggles or a face shield.
Nitrite or neoprene gloves.
A flame-retardant lab coat.
Emergency eyewash and safety shower stations must be accessible. Waste should be segregated and disposed of as hazardous chemical waste according to institutional guidelines.[6]
PART 2: Synthetic Pathway & Core Protocol
The primary application of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is as a building block for more complex herbicides. A common and critical transformation is the selective hydrolysis of the nitrile group to a primary amide. This amide can then be further elaborated or may itself be the final active ingredient.
Conceptual Synthetic Workflow
The overall process involves a two-step synthesis: first, the preparation of the intermediate via a nucleophilic aromatic substitution (SₙAr), followed by its hydrolysis to the target picolinamide.
Caption: Synthetic pathway from precursors to a final agrochemical.
Protocol: Controlled Hydrolysis to 2-(2-Chloro-4-fluorophenoxy)nicotinamide
This protocol details the conversion of the nitrile intermediate to the corresponding primary amide. The causality for using a controlled acid-catalyzed hydrolysis is to prevent over-hydrolysis to the carboxylic acid, thereby ensuring a high yield of the desired amide.
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile (e.g., 5.0 g, 20.1 mmol).
Acid Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (5.9 mL, 60.3 mmol) to the flask with stirring. Causality Note: The exothermic nature of this addition necessitates cooling to prevent uncontrolled side reactions.
Hydrolysis: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60-70°C using an oil bath and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, pour the mixture over crushed ice (approx. 50 g) in a beaker. A precipitate should form. Causality Note: This step neutralizes the strong acid and precipitates the organic product, which is less soluble in the aqueous medium.
Neutralization & Extraction: Stir the resulting slurry until all the ice has melted. Slowly add saturated sodium bicarbonate solution until the pH of the mixture is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[8]
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.[8]
Drying and Concentration: Dry the ethyl acetate layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford pure 2-(2-Chloro-4-fluorophenoxy)nicotinamide.
PART 3: Mechanism of Action of Downstream Herbicides
The resulting 2-(2-Chloro-4-fluorophenoxy)nicotinamide is a structural analog of picolinate herbicides. This class of agrochemicals typically functions as synthetic auxins .
Mechanism Explained:
Auxins are a class of plant hormones that control cell growth and development. Synthetic auxins mimic these natural hormones, but the plant cannot regulate their concentration.[9] This leads to uncontrolled, unsustainable growth, ultimately causing the death of susceptible plants, particularly broadleaf weeds.[9][10]
Uptake & Binding: The herbicide is absorbed by the plant and binds to auxin receptors (e.g., TIR1/AFB proteins).
Gene Expression Cascade: This binding triggers a downstream signaling cascade that leads to the overexpression of genes responsible for cell growth.
Physiological Disruption: The plant experiences epinasty (twisting of stems and leaves), tissue swelling, and disruption of vascular tissues, which interferes with photosynthesis and nutrient transport.
Plant Death: The metabolic strain from uncontrolled growth leads to necrosis and death.
Caption: Simplified mode of action for a synthetic auxin herbicide.
Conclusion
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is a high-value intermediate for the synthesis of novel agrochemicals. Its strategic combination of a halogenated phenoxy group and a modifiable nicotinonitrile moiety makes it an ideal starting point for creating potent synthetic auxin herbicides. The protocols and scientific rationale provided herein offer a robust framework for researchers to explore this promising area of herbicide discovery. Adherence to strict safety protocols is essential when handling these potent chemical entities.
References
PubChem. (n.d.). 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]
MDPI. (2025, December 9). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 2-Phenoxynicotinonitrile. Retrieved from [Link]
MDPI. (2022, November 28). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure: Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. Retrieved from [Link]
MySkinRecipes. (n.d.). 2-(4-Chlorophenoxy)nicotinonitrile. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Retrieved from [Link]
ResearchGate. (2025, August 6). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from [Link]
MDPI. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]
ResearchGate. (n.d.). Aryloxy Amide Herbicide: Flufenacet. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Retrieved from [Link]
MDPI. (2022, August 3). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Retrieved from [Link]
PubMed. (2009, March 24). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Retrieved from [Link]
Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
Google Patents. (n.d.). CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.
PubChem. (n.d.). 2-(2-Chloro-4-Fluorophenoxy)-2-Methyl-N-[(1r,2s,3s,5s,7s)-5-(Methylsulfonyl)-2-Adamantyl]propanamide. Retrieved from [Link]
MDPI. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]
World Health Organization (WHO). (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]
Application Note: Microwave-Assisted Synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
For: Researchers, scientists, and drug development professionals Introduction: Accelerating Discovery with Microwave Chemistry The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and m...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Introduction: Accelerating Discovery with Microwave Chemistry
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile stands as a valuable intermediate, featuring a privileged nicotinonitrile scaffold.[1] Traditional synthetic routes to this and similar aryloxy-nicotinonitrile derivatives often involve prolonged reaction times, high temperatures, and the use of high-boiling point solvents, leading to significant energy consumption and potential for byproduct formation.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[2][3] By directly coupling microwave energy with the polar molecules in a reaction mixture, MAOS provides rapid, uniform heating, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity.[4][5][6] This application note provides a detailed protocol for the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, leveraging the power of microwave irradiation to achieve a rapid, efficient, and scalable reaction.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the phenoxide ion, generated in situ from 2-chloro-4-fluorophenol, acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine on the 2-chloronicotinonitrile ring. The reaction is facilitated by the presence of the electron-withdrawing nitrile group on the pyridine ring, which stabilizes the negatively charged intermediate (Meisenheimer complex), thereby accelerating the substitution.[7][8][9]
Microwave irradiation is particularly effective for this type of reaction. The polar transition state of the SNAr mechanism interacts strongly with the microwave's electric field, leading to a significant rate enhancement compared to conventional heating.[10]
Visualizing the Synthesis
Reaction Mechanism
The following diagram illustrates the key steps in the nucleophilic aromatic substitution reaction for the formation of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile.
Caption: SNAr mechanism for the synthesis.
Experimental Workflow
This diagram outlines the major stages of the microwave-assisted synthesis protocol, from preparation to final product analysis.
Caption: Experimental workflow overview.
Detailed Protocol
This protocol is designed for a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.[11]
Materials and Equipment
Reagent/Material
Grade
Supplier
2-Chloronicotinonitrile
≥98%
Commercially Available
2-Chloro-4-fluorophenol
≥98%
Commercially Available
Potassium Carbonate (K₂CO₃), anhydrous
≥99%
Commercially Available
Dimethylformamide (DMF), anhydrous
≥99.8%
Commercially Available
Ethyl Acetate
ACS Grade
Commercially Available
Hexanes
ACS Grade
Commercially Available
Deionized Water
-
In-house
Magnesium Sulfate (MgSO₄), anhydrous
ACS Grade
Commercially Available
Equipment
Specification
Microwave Synthesis Reactor
Capable of controlled heating to 200 °C
10 mL Microwave Reaction Vial
With snap cap and stir bar
Magnetic Stir Plate
-
Rotary Evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates
Silica gel 60 F₂₅₄
Column Chromatography setup
Silica gel (230-400 mesh)
Experimental Procedure
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-chloronicotinonitrile (1.0 mmol, 138.5 mg), 2-chloro-4-fluorophenol (1.2 mmol, 175.9 mg), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
Solvent Addition: Add 3 mL of anhydrous dimethylformamide (DMF) to the reaction vial.
Vessel Sealing: Securely seal the vial with the appropriate cap.
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
Temperature: 150 °C (Ramp time: 2 minutes)
Hold Time: 10 minutes
Power: Dynamic (adjusts to maintain temperature)
Stirring: High
Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.
Reaction Quenching and Extraction:
Carefully open the vial in a fume hood.
Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with brine (20 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
Purify the crude product by flash column chromatography on silica gel.
Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
Monitor the fractions by TLC.
Combine the fractions containing the pure product and evaporate the solvent to yield 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile as a solid.
Expected Results
Parameter
Value
Reaction Time
10 minutes (plus ramp and cool time)
Expected Yield
85-95%
Appearance
White to off-white solid
Characterization Data
Consistent with published data for the target compound
Safety Considerations: A Critical Overview
While microwave synthesis offers numerous advantages, safety is paramount.[11]
Pressure Management: Reactions in sealed vessels at temperatures above the solvent's boiling point will generate significant pressure. Always use vessels certified for the intended temperature and pressure and never exceed the manufacturer's recommendations.[11][12]
Solvent Choice: Use high-boiling, microwave-absorbing solvents like DMF or DMSO. Avoid low-boiling, flammable solvents unless using a system specifically designed for them.[13][14]
Exothermic Reactions: Be cautious with potentially exothermic reactions. The rapid energy input from microwaves can accelerate an exotherm, leading to a dangerous runaway reaction.[11] Start with small-scale reactions to assess the thermal profile.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (or a face shield), a lab coat, and chemical-resistant gloves.[13][15]
Equipment Integrity: Never operate a microwave reactor with a damaged door or faulty interlocks.[12][14] Regularly inspect the equipment for any signs of wear or damage.
Conclusion: A Superior Synthetic Method
The microwave-assisted synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile offers a significant improvement over traditional heating methods. This protocol provides a rapid, high-yielding, and clean method for producing this valuable chemical intermediate. The adoption of microwave technology not only accelerates the pace of research but also aligns with the principles of green chemistry by reducing energy consumption and reaction times.[2][10]
References
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Journal of Chemistry.
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
Safety Considerations for Microwave Synthesis.
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). PMC.
Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025). NSTA.
Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
Safe use of microwave ovens in labor
INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES.Health and Safety Services.
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
Application Notes and Protocols: Solvent Systems for the Synthesis of Halogenated Nicotinonitriles
Introduction Halogenated nicotinonitriles are pivotal building blocks in the synthesis of a diverse range of pharmaceutical and agrochemical compounds. Their utility arises from the presence of two key reactive sites: th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Halogenated nicotinonitriles are pivotal building blocks in the synthesis of a diverse range of pharmaceutical and agrochemical compounds. Their utility arises from the presence of two key reactive sites: the halogen atom, which is amenable to various cross-coupling and nucleophilic substitution reactions, and the nitrile group, which can be transformed into other functional groups.[1] The strategic placement of halogens on the pyridine ring significantly influences the molecule's electronic properties and biological activity. This document provides a detailed guide to the selection of appropriate solvent systems for the synthesis of these important intermediates, with a focus on explaining the rationale behind experimental choices and providing actionable protocols.
The Critical Role of the Solvent
The choice of solvent in the synthesis of halogenated nicotinonitriles is far from a trivial decision; it is a critical parameter that can dramatically influence reaction outcomes, including yield, selectivity, and reaction rate.[2][3] Solvents are broadly categorized as protic or aprotic, and polar or nonpolar. Protic solvents possess a hydrogen atom attached to an electronegative atom (e.g., O-H, N-H) and can act as hydrogen bond donors.[2][4] Aprotic solvents lack such a hydrogen and cannot donate hydrogen bonds.[2][5] The polarity of a solvent refers to its ability to solvate and stabilize ions.[4]
In the context of synthesizing halogenated nicotinonitriles, the solvent's properties dictate how it interacts with reactants, intermediates, and transition states. For instance, in nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are often favored as they can solvate the cation of the nucleophile while leaving the anion relatively "naked" and more reactive.[5] Conversely, protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[5]
Synthetic Strategies and Solvent Selection
The synthesis of halogenated nicotinonitriles can be broadly approached via two main routes:
Halogenation of a pre-existing nicotinonitrile scaffold.
Cyanation of a pre-existing halogenated pyridine.
The optimal solvent system will depend on the specific reaction mechanism involved in each route.
Halogenation of Nicotinonitriles
Direct halogenation of the nicotinonitrile ring can be challenging due to the electron-withdrawing nature of the nitrile group, which deactivates the ring towards electrophilic substitution. However, specific methods have been developed.
a) Chlorination of Nicotinonitrile N-oxide:
A common and effective method for introducing a chlorine atom at the 2-position of the nicotinonitrile ring involves the N-oxidation of 3-cyanopyridine, followed by chlorination.[6]
Phosphorus oxychloride (POCl₃): Often used in excess and can act as both the chlorinating agent and the solvent.[7] This is a harsh, solvent-free approach.
Inert Organic Solvents: Chlorinated solvents like chloroform, methylene chloride, or dichloroethane can be employed when using thionyl chloride.[8] These solvents are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions. The choice among them can be based on boiling point to control the reaction temperature.
b) Bromination:
Direct bromination of nicotinic acid followed by conversion to the nitrile is a viable route.
Solvent: The bromination of nicotinic acid can be carried out with bromine in the presence of a Lewis acid catalyst.[9] The reaction is often performed at elevated temperatures.[9]
Cyanation of Halogenated Pyridines
This is a widely used strategy where a halogen atom on the pyridine ring is displaced by a cyanide group.
a) Sandmeyer Reaction:
The Sandmeyer reaction is a classic method for converting an amino group on the pyridine ring into a nitrile group via a diazonium salt intermediate.[6][10][11] This is particularly useful for synthesizing 2-chloronicotinonitrile from 2-amino-3-cyanopyridine.[6]
Reaction: Aryl Diazonium Salt + Copper(I) Cyanide → Aryl Nitrile
Solvent Considerations:
Acetonitrile: Acetonitrile is a common solvent for the Sandmeyer cyanation of heterocyclic amines.[12] Its polar aprotic nature helps to dissolve the reactants and facilitate the reaction.
Water: The initial diazotization step is typically carried out in an aqueous acidic solution (e.g., HCl).[6]
b) Nucleophilic Aromatic Substitution (SNAr):
This involves the direct displacement of a halogen atom by a cyanide nucleophile. The success of this reaction is highly dependent on the nature of the halogen, the position on the pyridine ring, and the solvent.
Cyanide Sources: Sodium cyanide (NaCN), potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium ferrocyanide (K₄[Fe(CN)₆]) are common cyanide sources.[13]
Solvent Considerations:
Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are excellent solvents for SNAr reactions.[14][15][16] They effectively solvate the counter-ion of the cyanide salt, enhancing the nucleophilicity of the cyanide anion.[5] DMF, in particular, is a versatile solvent that can also act as a reagent in certain transformations.[15]
Acetonitrile: This is another suitable polar aprotic solvent for cyanation reactions.[13]
Green Solvents: In recent years, there has been a push towards more environmentally friendly solvents. Cyrene™, a bio-based solvent, has emerged as a promising alternative to traditional polar aprotic solvents like DMF and DMSO for SNAr reactions.[14]
c) Palladium-Catalyzed Cyanation:
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for the cyanation of aryl halides, including halogenated pyridines.[17]
Cyanide Sources: Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic and easy-to-handle cyanide source for these reactions.[18] Acetonitrile can also serve as a cyanide source in some palladium-catalyzed systems.[19][20]
Solvent Considerations:
Dimethylacetamide (DMAc): This polar aprotic solvent has been shown to be effective in ligand-free palladium-catalyzed cyanation of aryl bromides, leading to faster and more robust reactions.[18]
Acetonitrile: Can serve as both the solvent and the cyanide source in certain palladium-catalyzed reactions.[13]
Solvent Property Comparison
The following table summarizes the properties of commonly used solvents in the synthesis of halogenated nicotinonitriles.
Protocol 1: Synthesis of 2-Chloronicotinonitrile via N-Oxide Formation and Chlorination
This protocol details the synthesis of 2-chloronicotinonitrile from nicotinamide-1-oxide using phosphorus pentachloride and phosphorus oxychloride.[7]
Materials:
Nicotinamide-1-oxide
Phosphorus pentachloride (PCl₅)
Phosphorus oxychloride (POCl₃)
Anhydrous ether
Anhydrous sodium carbonate
Charcoal
Ice
Procedure:
Reaction Setup: In a 1-L round-bottomed flask, thoroughly mix 85.0 g (0.62 mole) of nicotinamide-1-oxide and 180.0 g (0.86 mole) of phosphorus pentachloride. This should be done in a well-ventilated fume hood.[7]
Addition of POCl₃: Slowly add 243 mL of phosphorus oxychloride to the solid mixture with shaking.[7]
Heating: Attach a reflux condenser and heat the mixture in an oil bath preheated to 60-70°C. The temperature should be slowly raised to 100-105°C, at which point a vigorous reflux of phosphorus oxychloride will begin.[7]
Reflux: After the initial vigorous reaction subsides (about 5 minutes), continue heating under reflux at 115-120°C for 1.5 hours.[7]
Workup:
Cool the reaction mixture and distill off the excess phosphorus oxychloride under reduced pressure.[7]
Pour the residual dark-brown oil with stirring into a beaker containing 280-300 g of crushed ice.[7]
Allow the mixture to stand at 5°C overnight.
Filter the crude light-brown product and wash it with water.
Purification:
Suspend the solid in 300 mL of 5% sodium hydroxide at 15°C and stir for 30 minutes. Filter and wash with water until the filtrates are neutral. Repeat this washing step.[7]
Dry the solid under reduced pressure over phosphorus pentoxide.[7]
Transfer the dried solid to a Soxhlet thimble containing a layer of anhydrous sodium carbonate and extract with anhydrous ether for 2-3 hours.[7]
Treat the ethereal solution with charcoal, boil for 10-15 minutes under reflux, and filter.[7]
Evaporate the solvent to obtain 2-chloronicotinonitrile.[7]
Protocol 2: Synthesis of 6-Aryl-nicotinonitriles via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 6-bromonicotinonitrile with an arylboronic acid.[1]
Materials:
6-Bromonicotinonitrile
Arylboronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃, Cs₂CO₃)
1,4-Dioxane (degassed)
Water (degassed)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a dried Schlenk flask, add 6-bromonicotinonitrile (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).[1]
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.[1]
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask via syringe.[1]
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1]
Workup:
Upon completion, cool the reaction mixture to room temperature.[1]
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of Concepts
Decision-Making Workflow for Solvent Selection
The following diagram illustrates a simplified decision-making process for selecting a solvent system for the synthesis of a halogenated nicotinonitrile.
Caption: A workflow for selecting a solvent system.
Conclusion
The selection of an appropriate solvent system is a cornerstone of the successful synthesis of halogenated nicotinonitriles. A thorough understanding of the reaction mechanism and the physical properties of the solvents is paramount. For chlorination via N-oxides, phosphorus oxychloride as both reagent and solvent or inert chlorinated solvents are effective. For cyanation reactions, polar aprotic solvents like DMF, DMSO, and acetonitrile are generally the solvents of choice for Sandmeyer and SNAr reactions due to their ability to enhance nucleophilicity. Palladium-catalyzed cyanations also benefit from polar aprotic solvents like DMAc. As the field moves towards greener chemistry, the exploration of more environmentally benign solvents like Cyrene™ will become increasingly important. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers in the development of robust and efficient syntheses of these valuable compounds.
References
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SciSpace. (2022, August 26). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.
Google Patents. (n.d.). CN104230753A - Method for synthesizing fluoroacetonitrile.
Organic Syntheses. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min.
RSC Publishing. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.
Wizeprep. (2022, March 9). Learn the 3 Steps for Halogenation & Examples | Learn Organic Chemistry with Wizeprep.
ACS Publications. (2026, February 13). The Journal of Organic Chemistry Ahead of Print.
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
ResearchGate. (n.d.). A guide to the selection of co-solvents to enable the easiest separation by distillation.
MDPI. (2025, August 20). Nickel-Catalyzed Cyanation of Aryl Halides.
TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).
Chad's Prep. (n.d.). 8.6 Halogenation of Alkenes and Halohydrin Formation.
PubMed. (2009, March 27). Biohalogenation: nature's way to synthesize halogenated metabolites.
PMC. (2025, July 3). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects.
Procedures for Functionalizing the Nitrile Group in Phenoxy Pyridines: An Application Note
For Researchers, Scientists, and Drug Development Professionals. Abstract The phenoxy pyridine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous drug candidates and approved therapeu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals.
Abstract
The phenoxy pyridine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous drug candidates and approved therapeutics. The nitrile (-C≡N) group, when incorporated into this framework, serves as an exceptionally versatile synthetic handle, enabling a wide array of chemical transformations to access diverse functional groups. This application note provides a detailed guide for the functionalization of the nitrile group in phenoxy pyridine derivatives. We present detailed protocols and the underlying mechanistic principles for three critical transformations: the hydrolysis of nitriles to carboxylic acids, the reduction to primary amines, and the [3+2] cycloaddition with azides to form tetrazoles. Each section offers step-by-step procedures, insights into experimental design, and troubleshooting considerations, grounded in authoritative scientific literature to ensure reliability and reproducibility.
Introduction
In the landscape of drug discovery, the strategic functionalization of heterocyclic cores is paramount for optimizing pharmacological profiles. The phenoxy pyridine moiety is a cornerstone of this effort, prized for its conformational rigidity, metabolic stability, and ability to engage in key binding interactions with biological targets. The nitrile group is an ideal synthetic linchpin for modifying these structures. Its strong electron-withdrawing nature, linear geometry, and unique reactivity allow for its conversion into other critical functional groups, such as carboxylic acids, amines, and tetrazoles, which can profoundly influence a molecule's acidity, basicity, hydrogen bonding capacity, and overall pharmacokinetic properties.
This guide is designed for the practicing chemist in a research or drug development setting. It moves beyond a simple recitation of steps to explain the causality behind procedural choices, empowering the user to adapt and troubleshoot these essential synthetic transformations.
Hydrolysis: From Nitrile to Carboxylic Acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation that replaces a lipophilic, weakly polar group with a highly polar, acidic functional group capable of forming strong ionic and hydrogen-bond interactions. This is often a key step in producing compounds that mimic natural amino acid residues or in creating potent enzyme inhibitors. Hydrolysis can be effectively achieved under either acidic or basic conditions, with the choice depending on the overall stability of the substrate.
Mechanistic Overview: Acid vs. Base Catalysis
Both acid and base-catalyzed hydrolysis proceed through an amide intermediate.[1]
Acidic Conditions: The reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[2] A weak nucleophile, such as water, can then attack the carbon. Tautomerization of the resulting hydroxy imine yields the amide, which is subsequently hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[1][3]
Basic Conditions: Under basic conditions, the strong nucleophile (hydroxide ion) directly attacks the electrophilic nitrile carbon.[2] The resulting intermediate is protonated by water to form the hydroxy imine, which tautomerizes to the amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt, which must be acidified in a separate workup step to furnish the final carboxylic acid.[3][4]
Caption: Mechanisms of acid- and base-catalyzed nitrile hydrolysis.
Protocol: Acid-Catalyzed Hydrolysis
This protocol is suitable for phenoxy pyridine substrates that are stable to strong acid and heat. The pyridine moiety will be protonated, which may affect solubility.
Materials:
Phenoxy pyridine nitrile (1.0 equiv)
Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)
Water (H₂O)
1,4-Dioxane (optional, as a co-solvent)
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution for neutralization
Ethyl Acetate or Dichloromethane for extraction
Procedure:
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the phenoxy pyridine nitrile (e.g., 5 mmol).
Add a 1:1 mixture of water and concentrated H₂SO₄ (e.g., 20 mL). If the starting material has poor solubility, 1,4-dioxane can be added as a co-solvent.
Heat the reaction mixture to reflux (typically 100-110 °C) and stir vigorously.
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours). The amide intermediate may be visible.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly and carefully neutralize the mixture by adding a saturated solution of NaHCO₃ or by dropwise addition of a concentrated NaOH solution until the pH is approximately neutral. Be cautious of gas evolution (CO₂).
If a precipitate (the product) forms, collect it by vacuum filtration, wash with cold water, and dry.
If no precipitate forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Purify the product by recrystallization or column chromatography.
Protocol: Base-Catalyzed Hydrolysis
This method is preferable for substrates bearing acid-labile functional groups.
Materials:
Phenoxy pyridine nitrile (1.0 equiv)
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
Water (H₂O) or a mixture with Ethanol/Methanol
Concentrated Hydrochloric Acid (HCl) for acidification
Ethyl Acetate or other suitable extraction solvent
Procedure:
In a round-bottom flask with a reflux condenser, dissolve the phenoxy pyridine nitrile (e.g., 5 mmol) in a 10-20% aqueous solution of NaOH (e.g., 25 mL). An alcohol co-solvent may be used to improve solubility.[4]
Heat the mixture to reflux (100-110 °C) with vigorous stirring. Ammonia gas is often evolved and can be detected with moist litmus paper at the top of the condenser.[1]
Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
After completion, cool the reaction mixture to 0 °C in an ice bath.
Slowly and carefully acidify the solution with concentrated HCl until the pH is ~2-3. The carboxylic acid product will often precipitate out of the solution.
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
If the product is oily or does not precipitate, extract the acidified solution with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
Purify as needed by recrystallization or chromatography.
Reduction: From Nitrile to Primary Amine
The transformation of a nitrile to a primary amine (R-CN → R-CH₂NH₂) introduces a basic, nucleophilic center, which is a cornerstone of many pharmacophores for establishing salt bridges and hydrogen bonds with biological targets. The primary challenge in reducing phenoxy pyridine nitriles is achieving chemoselectivity—reducing the nitrile without affecting the aromatic pyridine ring or cleaving the phenoxy ether linkage.
Reagent Selection & Chemoselectivity
Catalytic Hydrogenation: This is often the most economical and clean method.[5] Catalysts like Raney Nickel (Ra-Ni), Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂) are common. However, harsh conditions (high pressure/temperature) can lead to over-reduction of the pyridine ring. The addition of ammonia can help suppress the formation of secondary and tertiary amine byproducts.[5]
Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines.[5] It is highly effective but non-selective and will reduce many other functional groups. Sodium borohydride (NaBH₄) is typically too mild to reduce nitriles on its own but can be effective when used with a catalyst such as CoCl₂ or NiCl₂.[5][6] Borane (BH₃) complexes are also excellent for this transformation.
Caption: Decision workflow for selecting a nitrile reduction method.
Protocol: Catalytic Hydrogenation with Raney Nickel
This protocol is a classic and effective method for converting nitriles to primary amines.
Materials:
Phenoxy pyridine nitrile (1.0 equiv)
Raney Nickel (Ra-Ni), ~50% slurry in water
Ethanol (EtOH) or Methanol (MeOH), saturated with ammonia
Hydrogen gas (H₂)
Parr hydrogenator or similar pressure vessel
Celite® for filtration
Procedure:
Prepare a solution of the phenoxy pyridine nitrile (e.g., 10 mmol) in ethanol saturated with ammonia (approx. 100 mL) in a suitable pressure-resistant vessel. The ammonia helps prevent the formation of secondary amine byproducts.
Carefully add the Raney Nickel slurry (approx. 1.0 g, use with caution as it can be pyrophoric when dry).
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.
Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C).
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-8 hours.
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as it can ignite in air. Wash the filter cake with additional ethanol.
Combine the filtrates and concentrate under reduced pressure to afford the crude primary amine.
The product can be purified by distillation, crystallization (as a salt), or column chromatography.
Data Summary Table: Comparison of Reduction Methods
[3+2] Cycloaddition: Synthesis of 5-Substituted-1H-Tetrazoles
The tetrazole ring is a critical functional group in medicinal chemistry, serving as a non-classical bioisostere of the carboxylic acid group.[7] It shares a similar pKa and spatial arrangement but offers improved metabolic stability and oral bioavailability.[8] The most direct route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.
Mechanistic Overview
This reaction involves the concerted addition of the 1,3-dipolar azide anion to the nitrile π-system. The reaction rate is often slow and can be significantly accelerated by catalysts that activate the nitrile. Lewis acids (e.g., Zn²⁺, Al³⁺) coordinate to the nitrile nitrogen, increasing its electrophilicity and susceptibility to nucleophilic attack by the azide.[7][9]
Caption: Catalyzed mechanism for tetrazole synthesis from a nitrile.
Protocol: Zinc-Catalyzed Synthesis in Water
This environmentally friendly protocol, based on the work of Demko and Sharpless, is robust and high-yielding for a wide range of nitriles.[7]
Safety First: All operations involving sodium azide must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Avoid contact with acids (generates toxic HN₃ gas) and heavy metals (forms explosive salts).
To a round-bottom flask with a reflux condenser and stir bar, add the phenoxy pyridine nitrile (10 mmol), sodium azide (12 mmol), and zinc bromide (12 mmol).[7]
Add deionized water (20-40 mL) and heat the reaction mixture to reflux (100-105 °C) with vigorous stirring.
Monitor the reaction by TLC or LC-MS. Reactions can take 12 to 48 hours.
After completion, cool the mixture to room temperature, then to 0 °C in an ice bath.
In the fume hood , slowly and carefully acidify the reaction mixture to pH ~1-2 by adding 3M HCl. This step protonates the tetrazole product but also generates volatile and toxic hydrazoic acid (HN₃).[7]
The product will often precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify by recrystallization or column chromatography as needed.
Protocol: Heterogeneous Acid-Catalyzed Synthesis
This method uses a solid-supported acid, which simplifies workup as the catalyst can be removed by simple filtration.[8]
Materials:
Phenoxy pyridine nitrile (1.0 equiv)
Sodium Azide (NaN₃) (1.2 equiv) (EXTREME CAUTION)
Silica Sulfuric Acid (SSA)
N,N-Dimethylformamide (DMF)
Ethyl Acetate and Petroleum Ether
Procedure:
To a round-bottom flask, add the nitrile (1 mmol), sodium azide (1.2 mmol), silica sulfuric acid (500 mg), and DMF (10 mL).[8]
Heat the suspension to reflux with stirring for 4-12 hours, monitoring by TLC.
After the reaction is complete, cool the mixture to room temperature.
Filter off the solid silica sulfuric acid catalyst and wash it with a small amount of DMF or ethyl acetate.
Remove the DMF from the filtrate under high vacuum.
The crude product can be purified by recrystallization or column chromatography (petroleum ether/ethyl acetate). Note: An acidic workup as in section 3.2 may still be required to ensure the tetrazole is fully protonated before extraction.
Conclusion
The nitrile group is a powerful and versatile functional group for the elaboration of phenoxy pyridine scaffolds. The three transformations detailed in this note—hydrolysis to carboxylic acids, reduction to primary amines, and cycloaddition to tetrazoles—represent fundamental and high-impact strategies in drug discovery. By understanding the mechanisms and applying the detailed protocols provided, researchers can effectively leverage nitrile chemistry to synthesize novel analogs, build structure-activity relationships, and advance their drug development programs.
References
Isdon, T. et al. (2012). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Beilstein Journal of Organic Chemistry. Available at: [Link]
Krasnovskaya, O. et al. (2023). Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition. Molecules. Available at: [Link]
Gein, V. et al. (2023). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules. Available at: [Link]
Wang, X. et al. (2023). C3‐Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie. Available at: [Link]
Li, Y-Q. et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
Zhang, W. et al. (2022). Three-Component Cycloaddition of Nitriles: Construction of Bicyclic 4-Aminopyrimidines and Their Photophysical Studies. The Journal of Organic Chemistry. Available at: [Link]
Debabov, V. G. & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles. Journal of Chemistry. Available at: [Link]
Naik, P. et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: [Link]
Ghadiri, A. et al. (2005). Conversion of aromatic nitriles into tetrazoles. Google Patents.
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]
Beller, M. et al. (2010). Catalytic Reduction of Nitriles. Science of Synthesis. Available at: [Link]
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]
Butler, R. N. (1973). Recent developments in tetrazole chemistry. Chemical Reviews. Available at: [Link]
The Organic Chemistry Tutor. (2024). Nitrile Hydrolysis Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]
Caddick, S. et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron Letters. Available at: [Link]
OpenStax. (n.d.). Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. Available at: [Link]
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Available at: [Link]
Ghorai, P. (2021). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal. Available at: [Link]
Green Chemistry Approaches to the Synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile: Application Notes and Protocols
Abstract This document provides detailed application notes and protocols for the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. In alignment with...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. In alignment with the principles of green chemistry, this guide explores sustainable and efficient synthetic methodologies that minimize environmental impact and enhance laboratory safety. We present three distinct protocols employing microwave-assisted synthesis, phase-transfer catalysis, and solvent-free reaction conditions. Each protocol is designed to offer researchers and drug development professionals a viable, eco-friendly alternative to traditional synthetic routes, without compromising on yield or purity. The causality behind experimental choices is elucidated, and each protocol is presented as a self-validating system.
Introduction
The escalating demand for environmentally benign chemical processes has catalyzed a paradigm shift in synthetic organic chemistry. The synthesis of complex molecules, such as 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, traditionally relies on methods that often involve hazardous solvents, harsh reagents, and significant energy consumption. This guide addresses these challenges by presenting green chemistry approaches that are not only more sustainable but also offer advantages in terms of reaction time, efficiency, and operational simplicity.
The target molecule is synthesized through the nucleophilic aromatic substitution (SNA) of 2-chloronicotinonitrile with 2-chloro-4-fluorophenol. Our focus will be on greening this pivotal etherification step.
PART 1: Greener Synthesis of Precursors
A holistic green synthesis strategy begins with the sustainable production of starting materials.
Eco-friendly Synthesis of 2-Chloronicotinonitrile
Traditional methods for the synthesis of 2-chloronicotinonitrile often employ phosphorus oxychloride, a corrosive and environmentally hazardous reagent. A greener alternative involves the use of thionyl chloride in an organic solvent, which can be recovered and recycled, thereby reducing waste and production costs.
Sustainable Synthesis of 2-Chloro-4-fluorophenol
The synthesis of 2-chloro-4-fluorophenol can be made more environmentally friendly by direct chlorination of 4-fluorophenol in water. This method avoids the use of volatile organic solvents and employs readily available and inexpensive reagents.
PART 2: Green Synthetic Protocols for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
Herein, we detail three innovative and green protocols for the synthesis of the target molecule.
Protocol 1: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering rapid heating, increased reaction rates, and often higher yields compared to conventional heating methods.[1][2]
Rationale: This protocol leverages the efficiency of microwave irradiation to drive the reaction to completion in a fraction of the time required by conventional heating. The use of a high-boiling, polar aprotic solvent is minimized, and the reaction can even be performed under solvent-free conditions, adhering to the principles of green chemistry. Potassium carbonate is chosen as a mild, inexpensive, and environmentally benign base.[3]
Experimental Protocol:
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloronicotinonitrile (1 mmol, 138.5 mg), 2-chloro-4-fluorophenol (1.1 mmol, 161.2 mg), and anhydrous potassium carbonate (1.5 mmol, 207.3 mg).
Add 2 mL of a green solvent such as dimethyl sulfoxide (DMSO) or, for a solvent-free approach, omit the solvent.
Seal the vial and place it in the microwave reactor.
Irradiate the reaction mixture at 150 °C for 15-30 minutes. Monitor the progress of the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
Add 10 mL of water and extract the product with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Handling and storage protocols for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
Application Note: Handling, Storage, and Stability Protocols for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile Introduction & Physicochemical Profile 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is a specialized heterocycli...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Handling, Storage, and Stability Protocols for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
Introduction & Physicochemical Profile
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is a specialized heterocyclic building block characterized by a 3-cyanopyridine core substituted at the 2-position with a halogenated phenoxy moiety. This scaffold is frequently utilized in the synthesis of agrochemicals (e.g., phytoene desaturase inhibitors) and pharmaceuticals targeting P2X3 receptors or HIV-1 reverse transcriptase.
The molecule possesses two distinct reactivity centers: the electrophilic nitrile group and the activated ether linkage at the 2-position of the pyridine ring. Its handling protocols are dictated by the susceptibility of the 2-phenoxy group to Nucleophilic Aromatic Substitution (
Core Directive: Treat as a potent toxicant. The nitrile moiety presents a risk of metabolic cyanide release, while the halogenated aryl ether poses environmental and irritant hazards.
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.
Signal Word: WARNING.
PPE Requirements:
Respiratory: N95/P2 particulate respirator required for solid handling.
Skin: Nitrile gloves (double-gloving recommended for DMSO solutions).
Eyes: Chemical safety goggles.
Containment: All weighing and stock solution preparation must be performed inside a certified chemical fume hood.
Stability & Degradation Mechanisms
Understanding the degradation pathways is essential for maintaining compound integrity. The 2-position of the pyridine ring is highly activated by the electron-withdrawing nitrile group at position 3 and the ring nitrogen, making the phenoxy group a "pseudo-leaving group" under specific conditions.
Primary Degradation Pathways
Nucleophilic Aromatic Substitution (
): In the presence of strong nucleophiles (thiols, primary amines) and base, the phenoxy group can be displaced.
Nitrile Hydrolysis: Exposure to strong acids or bases will hydrolyze the nitrile to the primary amide and subsequently to the carboxylic acid (Nicotinic acid derivative).
Photolytic Dehalogenation: Prolonged UV exposure may lead to homolytic cleavage of the C-Cl or C-F bonds.
Figure 1: Primary degradation pathways. The
pathway is the most critical risk during formulation in nucleophilic solvents.
Storage Protocols
To maximize shelf-life, a "Cold-Dark-Dry" strategy is mandatory.
Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for short-term (<1 month).
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The compound is not highly hygroscopic, but moisture accelerates hydrolysis.
Container: Amber glass vials with PTFE-lined screw caps. Avoid low-density plastics which may leach plasticizers or absorb the lipophilic compound.
Shelf-Life Estimates:
Solid (-20°C, Desiccated): >2 Years.
DMSO Stock (Room Temp): <1 Week (Risk of slow hydrolysis/oxidation).
DMSO Stock (-20°C): 6 Months.
Handling & Solubilization Protocol
Objective: Create stable stock solutions for biological assays or synthetic applications without inducing degradation.
Solvent Compatibility Matrix
Solvent
Compatibility
Notes
DMSO
Excellent
Preferred for biological assays. Store frozen.
DMF
Good
Alternative to DMSO. Avoid if amines are present as impurities.
Ethanol/Methanol
Caution
Nucleophilic solvents. Stable at neutral pH, but avoid strong bases which promote alkoxide formation and .
Water
Poor
Insoluble. Requires co-solvent or surfactant.
DCM / Chloroform
Excellent
Preferred for synthetic transfers.
Standard Solubilization Workflow (10 mM Stock)
Calculate: For 10 mg of compound (MW ~248.64), add 4.02 mL of DMSO to achieve 10 mM.
Weighing: Weigh the solid into a pre-tared amber glass vial. Note: Static electricity may be an issue; use an anti-static gun if necessary.
Dissolution: Add high-grade anhydrous DMSO (≥99.9%). Vortex for 30 seconds. Sonicate for 1-2 minutes if visible particles remain.
Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
Storage: Flash freeze in liquid nitrogen or dry ice/ethanol bath and store at -80°C or -20°C.
Figure 2: Decision tree for solubilization. Note the caution against alcohols due to potential nucleophilic attack under basic conditions.
Disposal & Environmental Compliance
Waste Stream: Halogenated Organic Waste.
Protocol: Do not dispose of down the drain. Collect in a dedicated carboy for incineration.
Spill Cleanup: Absorb with inert material (vermiculite/sand). Clean surface with 10% bleach solution to deactivate trace residues, followed by water.
References
PubChem Compound Summary. (2023). Pyridine-3-carbonitrile derivatives. National Center for Biotechnology Information. [Link]
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Refer to Chapter on Pyridines: Nucleophilic substitution at 2- and 4-positions). [Link]
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Mechanisms of
in electron-deficient heterocycles).
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. Here, we provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield of this important chemical intermediate.
I. Reaction Overview and Mechanism
The synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann condensation. This reaction involves the coupling of 2-chloronicotinonitrile with 2-chloro-4-fluorophenol in the presence of a copper catalyst and a base.
The generally accepted mechanism for the Ullmann condensation involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide (2-chloronicotinonitrile). The resulting copper(III) intermediate then undergoes reductive elimination to furnish the desired diaryl ether product and regenerate the copper(I) catalyst.[1][2]
II. Experimental Workflow
Below is a generalized workflow for the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. Specific parameters and troubleshooting for each step are discussed in the subsequent sections.
Caption: A generalized workflow for the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile.
III. Detailed Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
2-chloronicotinonitrile
2-chloro-4-fluorophenol
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Toluene
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-fluorophenol (1.0 eq.), 2-chloronicotinonitrile (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from 12 to 24 hours.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into water and extract with ethyl acetate or toluene (3 x volumes).
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter and concentrate the organic layer under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).
IV. Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Inactive Catalyst: The copper(I) iodide may have oxidized to copper(II).2. Wet Reagents/Solvent: Water can deactivate the base and interfere with the catalyst.3. Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.4. Poor Quality Base: The potassium carbonate may not be sufficiently anhydrous or of a fine enough powder to react efficiently.
1. Use freshly purchased, high-purity CuI. Consider using a more soluble copper source or adding a ligand like 1,10-phenanthroline.[3]2. Ensure all reagents and the solvent are thoroughly dried. Use anhydrous grade DMF. Dry glassware in an oven before use.3. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition.4. Use anhydrous, finely powdered potassium carbonate. Consider using a stronger base like cesium carbonate (Cs₂CO₃).
Formation of Significant Byproducts
1. Homocoupling of 2-chloronicotinonitrile: This can occur at high temperatures or with high catalyst loading.2. Decomposition of Reagents or Product: Prolonged heating at high temperatures can lead to degradation.3. Reaction with Solvent: DMF can decompose at high temperatures to form dimethylamine, which can react with 2-chloronicotinonitrile.
1. Reduce the catalyst loading to 5-10 mol%. Ensure a slight excess of the phenol is not used.2. Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily long reaction times.3. Consider using an alternative high-boiling point solvent such as dimethyl sulfoxide (DMSO) or diphenyl ether.
Difficult Purification
1. Co-elution of Product and Starting Materials/Byproducts: The polarity of the product may be similar to that of the impurities.2. Oily Product that is Difficult to Crystallize: The product may be impure or have a low melting point.
1. Optimize the mobile phase for column chromatography. A shallow gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective.2. Attempt trituration with a non-polar solvent like hexanes or pentane to induce crystallization. If the product is still an oil, a second chromatographic purification may be necessary.
Inconsistent Yields
1. Variability in Reagent Quality: The purity of starting materials can significantly impact the reaction outcome.2. Inconsistent Reaction Conditions: Small variations in temperature, stirring rate, or inert atmosphere can affect the yield.
1. Use reagents from a reliable source and check their purity before use.2. Maintain strict control over reaction parameters. Use a temperature controller and ensure a good inert gas seal.
V. Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in the Ullmann condensation?
A1: The copper catalyst is essential for facilitating the carbon-oxygen bond formation between the phenol and the aryl halide. It is believed to cycle between Cu(I) and Cu(III) oxidation states during the catalytic cycle, enabling the key bond-forming reductive elimination step.[2]
Q2: Why is an inert atmosphere important for this reaction?
A2: An inert atmosphere (nitrogen or argon) is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state. Oxygen can also promote side reactions.
Q3: Can I use a different base instead of potassium carbonate?
A3: Yes, other bases can be used. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents, but it is also more expensive. Stronger bases like sodium hydride (NaH) can also be used to pre-form the phenoxide, but this requires stricter anhydrous conditions.
Q4: My reaction has stalled. What should I do?
A4: If the reaction has stalled (i.e., no further consumption of starting materials is observed by TLC or HPLC), you can try a few things. First, ensure the temperature is optimal. If the temperature is appropriate, you can try adding a fresh portion of the copper catalyst, as the initial catalyst may have become deactivated.
Q5: How can I effectively remove the copper catalyst during work-up?
A5: The copper salts can sometimes be difficult to remove completely. After the initial aqueous work-up, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution can help to sequester and remove residual copper salts.
VI. Visualizing the Reaction Mechanism
Caption: A simplified representation of the catalytic cycle for the Ullmann condensation.
VII. References
Organic Syntheses. 2-chloronicotinonitrile. Available from: [Link]
Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. Available from:
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
Monnier, F.; Taillefer, M. Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Angew. Chem. Int. Ed.2009 , 48 (38), 6954-6971. Available from: [Link]
Wikipedia. Ullmann reaction. Available from: [Link]
Organic Syntheses. nicotinonitrile. Available from: [Link]
Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available from: [Link]
Google Patents. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-. Available from:
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359-1470. Available from: [Link]
Minimizing hydrolysis side reactions during nicotinonitrile synthesis
Technical Support Center: Nicotinonitrile Synthesis A Guide to Minimizing Hydrolysis Side Reactions for Researchers and Drug Development Professionals Welcome to the technical support center for nicotinonitrile synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Nicotinonitrile Synthesis
A Guide to Minimizing Hydrolysis Side Reactions for Researchers and Drug Development Professionals
Welcome to the technical support center for nicotinonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing high-purity nicotinonitrile. The formation of hydrolysis byproducts—nicotinamide and nicotinic acid—is a critical challenge that can significantly impact yield and purity. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you minimize these unwanted side reactions and optimize your synthetic outcomes.
Understanding the Core Problem: The Hydrolysis Pathway
The synthesis of nicotinonitrile, a key precursor to the vitamin niacin and other pharmaceuticals, is often plagued by its susceptibility to hydrolysis.[1] The nitrile functional group (-C≡N) can react with water, especially under acidic or basic conditions and at elevated temperatures, to form first the corresponding amide (nicotinamide) and subsequently the carboxylic acid (nicotinic acid).[2][3][4]
This two-step hydrolysis process is often the primary source of impurities and yield loss in nicotinonitrile production.[4][5] While the reaction between a pure nitrile and neutral water is typically slow, the conditions present during many synthesis and work-up procedures (e.g., acid/base catalysis, heat) can significantly accelerate this degradation.[2][3][4]
Caption: Competing hydrolysis pathway during nicotinonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary hydrolysis byproducts I should be looking for in my nicotinonitrile synthesis?
The two main byproducts are nicotinamide (the amide) and nicotinic acid (the carboxylic acid).[6][7] Hydrolysis occurs sequentially; the nitrile group first hydrates to form nicotinamide. Under harsher conditions (e.g., prolonged heating, stronger acid/base concentration), the nicotinamide can undergo further hydrolysis to yield nicotinic acid.[4][5]
Q2: My nicotinonitrile yield is low, and I'm detecting significant amounts of nicotinamide. What is the most likely cause?
This is a classic sign of unintended partial hydrolysis. The most common cause is the presence of water under conditions that promote the reaction. This can happen during the synthesis itself (especially in high-temperature gas-phase reactions like ammoxidation where water is a byproduct) or, more commonly, during the aqueous work-up and purification steps.[1][8]
Q3: Can I reverse the hydrolysis reaction to convert nicotinamide back into nicotinonitrile?
Yes, this is chemically possible. The conversion of an amide back to a nitrile is a dehydration reaction. This is not a reversal in the same pot but a separate chemical step. It typically requires a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), under strictly anhydrous conditions.[9][10] This route is sometimes used as a primary synthesis method for nicotinonitrile starting from nicotinamide.[9]
Q4: What is the most common industrial method for synthesizing nicotinonitrile, and is it prone to hydrolysis?
The dominant industrial route is the vapor-phase ammoxidation of 3-methylpyridine (also known as 3-picoline).[11][12] This reaction involves passing a mixture of 3-methylpyridine, ammonia, and air over a heterogeneous catalyst (often based on vanadium oxide) at high temperatures (e.g., 350-450°C).[12][13] While highly efficient, this process inherently produces water as a byproduct (H₃CC₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O), creating an environment where hydrolysis can occur if the reaction conditions and catalyst are not perfectly optimized.[1]
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you may encounter and provides actionable solutions grounded in chemical principles.
Issue 1: Significant nicotinamide/nicotinic acid formation during the ammoxidation of 3-methylpyridine.
Probable Cause: The reaction conditions are favoring byproduct formation. This can be due to:
Catalyst Inefficiency: The catalyst may not be selective enough, promoting over-oxidation or creating hot spots where water can react with the newly formed nicotinonitrile. Vanadium-based catalysts (e.g., V₂O₅/TiO₂) are common, and their performance is sensitive to preparation and composition.[13]
Incorrect Reactant Ratios: An improper molar ratio of 3-methylpyridine to ammonia and oxygen can lead to incomplete conversion or side reactions.[14]
Sub-optimal Temperature: If the temperature is too low, conversion may be poor. If it's too high, the risk of complete oxidation (to CO₂) and hydrolysis increases.[12]
Water in Feedstock: The presence of water in the initial reactant streams (3-methylpyridine, ammonia, or air) provides a direct source for hydrolysis.
Solutions & Protocols:
Catalyst Optimization: Ensure your catalyst is optimized for selectivity towards nicotinonitrile. V₂O₅-based systems supported on materials like TiO₂ or SiO₂ are widely used.[12][14] Refer to literature for optimal catalyst compositions and preparation methods.
Reactant Stoichiometry: Carefully control the molar feed ratios. A common starting point is a 3-picoline:ammonia:oxygen molar ratio of approximately 1:1.5-1.8:2.5-3.0.[14]
Temperature Control: Maintain the reaction temperature within the optimal window, typically 360-400°C for most vanadium-based catalysts.[12][14]
Anhydrous Conditions: Use drying agents or molecular sieves to ensure all gaseous and liquid feeds are as dry as possible before entering the reactor.
Issue 2: Product degradation (hydrolysis) observed during work-up and purification.
Probable Cause: This is the most common stage for hydrolysis to occur in a lab setting. Exposing crude nicotinonitrile to acidic or basic aqueous solutions, especially with heating, is the primary culprit.[4] For instance, attempting to remove acidic impurities with a NaOH wash can easily trigger the hydrolysis of the nitrile to the sodium salt of nicotinic acid.[4]
Solutions & Protocols:
Prioritize Non-Aqueous Work-up: Whenever possible, avoid aqueous extractions. Consider precipitating the product from an organic solvent or using filtration and recrystallization from a solvent system in which the impurities have different solubilities.
Maintain Neutral pH: If an aqueous wash is unavoidable, use a neutral solution like a saturated brine (NaCl) solution instead of acidic or basic washes. Perform the wash at low temperatures (0-5°C) and work quickly to minimize contact time.
Solvent Selection for Purification: For recrystallization, choose a solvent where nicotinonitrile is soluble at high temperatures but nicotinamide and nicotinic acid are not. Benzene or toluene can be effective for separating nicotinamide from nicotinic acid, as the latter can be selectively reacted with an amine to form a soluble salt, leaving the pure amide to be filtered off.[15]
Avoid Excessive Heat: During solvent evaporation (e.g., rotary evaporation), use the lowest possible temperature and pressure to avoid thermally induced hydrolysis, especially if residual water is present.
Technical Support Center: Purification Strategies for Removing Unreacted 2-Chloro-4-Fluorophenol
Welcome to the technical support center dedicated to addressing the challenges of purifying reaction mixtures containing unreacted 2-chloro-4-fluorophenol. This guide is structured to provide researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the challenges of purifying reaction mixtures containing unreacted 2-chloro-4-fluorophenol. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and in-depth protocols. We move from frequently asked questions to detailed, technique-specific guides to help you achieve the desired purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is 2-chloro-4-fluorophenol a particularly troublesome impurity to remove?
A: 2-Chloro-4-fluorophenol possesses a combination of properties that make its removal challenging. Its phenolic hydroxyl group is acidic, allowing for manipulation with bases, but its halogenated aromatic ring gives it significant lipophilicity and a tendency to be soluble in many organic solvents.[1] This dual character means it can partition between both aqueous and organic phases, often co-eluting with products of similar polarity in chromatography and being difficult to separate by simple extraction.
Q2: I've completed my reaction. What is the first and most common purification method I should attempt to remove this phenol?
A: For most applications, a basic liquid-liquid extraction is the most effective initial step.[2][3] By washing your organic reaction mixture with an aqueous basic solution (like 1M NaOH), you can deprotonate the acidic phenol, converting it into its water-soluble salt (sodium 2-chloro-4-fluorophenolate), which then partitions into the aqueous layer for easy removal.[3] This method is efficient for removing bulk quantities of the impurity before proceeding to finer purification techniques if necessary.
Q3: How do I know if the basic wash was successful?
A: The most common and immediate method for analysis is Thin Layer Chromatography (TLC) .[4][5] Spot your crude reaction mixture, the organic layer after the basic wash, and a standard of pure 2-chloro-4-fluorophenol on a TLC plate. After developing the plate, the spot corresponding to the phenol should be significantly diminished or completely absent in the washed organic layer. For quantitative analysis, techniques like HPLC or GC are used.[5][6]
Q4: Can I use a simple water or brine wash instead of a basic solution?
A: A simple water or brine wash is generally ineffective for removing significant amounts of 2-chloro-4-fluorophenol. Phenols are only moderately soluble in neutral water.[7] The key to successful extractive removal is the acid-base reaction that dramatically increases the impurity's aqueous solubility.[3]
Physicochemical Properties of 2-Chloro-4-fluorophenol
A clear understanding of the impurity's properties is critical for designing an effective purification strategy.
Relevant for mass-based calculations and analysis.
Melting Point
43-46 °C (lit.)
The compound is a solid at room temperature. This makes recrystallization a viable purification option.
Boiling Point
185 °C (lit.)
Distillation is possible but may not be suitable if the desired product has a similar boiling point or is thermally unstable.[9]
pKa
Estimated ~8.5-9.5
The pKa of 4-fluorophenol is ~9.9.[10] The electron-withdrawing chloro group at the ortho position will increase acidity, lowering the pKa.[11] This confirms it is sufficiently acidic to be deprotonated by common bases like NaOH (pKa of conjugate acid H₂O is ~15.7).
Solubility
Soluble in many organic solvents (e.g., alcohols, ethers, halogenated solvents); moderately soluble in water.[1][7]
High organic solubility requires a chemical change (deprotonation) for effective aqueous extraction. Wide solvent compatibility is useful for chromatography and crystallization.
Purification Strategy Decision Guide
This diagram provides a logical workflow for selecting the most appropriate purification strategy based on the nature of your product and the level of impurity.
Caption: Decision tree for selecting a purification strategy.
This is the most common and powerful first-line defense. The goal is to convert the acidic phenol into its water-soluble salt.
Experimental Protocol: Basic Wash
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Transfer: Transfer the organic solution to a separatory funnel.
First Wash: Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
Drain: Drain the lower aqueous layer, which now contains the sodium 2-chloro-4-fluorophenolate salt.[3]
Repeat: Repeat the basic wash (steps 3-5) one or two more times to ensure complete removal of the phenol.
Neutralization Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and any remaining base.
Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Caption: Workflow for basic liquid-liquid extraction.
LLE Troubleshooting
Issue
Probable Cause(s)
Solution(s)
Phenol remains in the organic layer after washing.
1. The pH of the aqueous wash was not sufficiently basic to deprotonate the phenol. 2. An insufficient number of washes were performed.
1. Confirm the pH of your basic solution is >11. Consider using a slightly more concentrated base (e.g., 2M NaOH), but be mindful of your product's stability. 2. Perform at least two, preferably three, basic washes to ensure complete extraction.[3]
An emulsion forms at the interface, preventing separation.
1. Vigorous shaking created a stable suspension. 2. The presence of amphiphilic byproducts.
1. Allow the mixture to stand for a longer period. 2. Gently swirl the funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution), which can help break emulsions by increasing the ionic strength of the aqueous phase. 4. If persistent, filter the entire mixture through a pad of Celite.
The desired product is lost to the aqueous layer.
Your product contains an acidic functional group that was also deprotonated by the base.
1. Use a weaker base. If your product has a pKa significantly higher than the phenol, a milder base like sodium bicarbonate (NaHCO₃) may selectively extract the more acidic phenol. 2. If selectivity is not possible, avoid basic extraction and proceed directly to chromatography.
Troubleshooting Guide 2: Column Chromatography
When extraction is insufficient or unsuitable, column chromatography is the method of choice for achieving high purity.[4][5][12]
Chromatography Troubleshooting
Issue
Probable Cause(s)
Solution(s)
The phenol co-elutes with the desired product.
The polarities of the product and the phenol are too similar in the chosen solvent system.
1. Decrease Solvent Polarity: Use a less polar mobile phase (eluent).[4] This will increase the retention of both compounds on the polar stationary phase (like silica gel), potentially improving separation. 2. Add a Modifier: For acidic compounds like phenols on silica gel, adding a small amount (0.1-1%) of acetic acid to the eluent can improve peak shape and may alter selectivity. Conversely, if your product is basic, adding a small amount of triethylamine can be beneficial.[3] 3. Change Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina (neutral or basic) or a reverse-phase (e.g., C18) column.[5]
The phenol "streaks" down the column or TLC plate.
The acidic phenol is interacting too strongly and irreversibly with active sites on the silica gel.
1. Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.[3] 2. Use a Different Adsorbent: Basic or neutral alumina can be a good alternative to silica for separating acidic compounds.[5]
Troubleshooting Guide 3: Recrystallization
If your desired product is a solid, recrystallization can be an excellent and scalable final purification step to remove trace amounts of the phenol impurity.[13][14][15]
Recrystallization Troubleshooting
Issue
Probable Cause(s)
Solution(s)
The phenol impurity crystallizes along with the product.
The phenol and product have similar solubilities in the chosen solvent, or the solution is supersaturated with both.
1. Select a Different Solvent System: The ideal solvent should dissolve the product well when hot but poorly when cold, while keeping the phenol impurity dissolved at all temperatures.[16] Experiment with a range of solvents or solvent pairs (e.g., ethanol/water, hexanes/ethyl acetate).[13] 2. Use Less Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve your crude product. Using excess solvent will increase the amount of product that remains in the mother liquor upon cooling.[16]
The product "oils out" instead of forming crystals.
The boiling point of the solvent is higher than the melting point of the solute-solvent mixture, or the solution is too concentrated.
1. Lower the Crystallization Temperature: Use a solvent with a lower boiling point. 2. Add More Solvent: Dilute the solution slightly before cooling. 3. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling.[15]
Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Cheméo. [Link]
Column Chromatography. Organic Chemistry at CU Boulder. [Link]
US3169101A - Purification of impure phenols by distillation with an organic solvent.
Column Chromatography: Principles and Applications. (2025-12-12). Phenomenex. [Link]
Column chromatography. Columbia University. [Link]
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Unknown Source. [Link]
Separation of Chlorophenols by HPLC and Capillary Electrochromatography Using .BETA.-Cyclodextrin-bonded Stationary Phases. (2025-08-05). ResearchGate. [Link]
column chromatography & purification of organic compounds. (2021-02-09). YouTube. [Link]
US4620042A - Preparation of 2-chloro-4-fluorophenol
Solubility of Organic Compounds. (2023-08-31). Unknown Source. [Link]
Q5. In the box below, you are given the pKå values for a series of compounds, the least acidic is. Unknown Source. [Link]
Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Unknown Source. [Link]
Overcoming steric hindrance in 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile formation
Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific nucleophilic aromatic substitution (SNAr) reaction. The formation of the diaryl ether bond in this molecule is notoriously challenging due to the steric hindrance imposed by the ortho-chloro substituent on the phenoxy ring.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
I. Understanding the Challenge: Steric Hindrance in an SNAr Reaction
The synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile involves the reaction of 2-chloronicotinonitrile with 2-chloro-4-fluorophenol. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrile group on the nicotinonitrile ring activates it towards nucleophilic attack by the phenoxide.
However, the chlorine atom at the ortho position of the 2-chloro-4-fluorophenol presents a significant steric barrier. This "fat goalie," as it's sometimes conceptualized in organic chemistry, physically obstructs the approach of the phenoxide nucleophile to the electrophilic carbon on the nicotinonitrile ring, slowing down or even preventing the desired reaction.[1][2][3] Overcoming this steric impediment is the primary challenge in achieving high yields of the target molecule.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions based on established chemical principles.
Q1: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?
Answer:
Low yields in this SNAr reaction are most commonly attributed to the steric hindrance from the ortho-chloro group on the phenol.[4][5] Several factors can be optimized to overcome this barrier.
A. Insufficient Basicity:
The Problem: The phenoxide, generated by deprotonating the phenol, is the active nucleophile. If the base is not strong enough to completely deprotonate the phenol, the concentration of the nucleophile will be low, leading to a slow and incomplete reaction.
The Solution: Employ a stronger base. While traditional bases like potassium carbonate (K₂CO₃) might be sufficient for less hindered phenols, a more potent base is often required here. Consider using:
Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that can effectively deprotonate the phenol.
Sodium hydride (NaH): A very strong base that irreversibly deprotonates the phenol. Exercise caution as it is highly reactive and flammable.
Cesium carbonate (Cs₂CO₃): Often provides better results in SNAr reactions due to the "cesium effect," where the larger cation can better coordinate with the reactants and facilitate the reaction.[6]
B. Inappropriate Solvent:
The Problem: The solvent plays a crucial role in an SNAr reaction. It needs to be polar and aprotic to solvate the cation of the base and the intermediate Meisenheimer complex without interfering with the nucleophile.[7]
The Solution: Use a high-boiling, polar aprotic solvent. This not only aids in the reaction mechanism but also allows for higher reaction temperatures, which can help overcome the activation energy barrier imposed by steric hindrance. Recommended solvents include:
The Problem: The kinetic barrier due to steric hindrance often requires higher temperatures to provide the necessary activation energy for the reaction to proceed at a reasonable rate.
The Solution: Increase the reaction temperature. Depending on the solvent, temperatures in the range of 120-180 °C are often necessary for sterically hindered substrates.[6] Always monitor for potential decomposition of starting materials or products at elevated temperatures.
Below is a DOT script visualizing a logical workflow for troubleshooting low yields.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant side product formation. What are these side products and how can I minimize them?
Answer:
Side product formation can arise from several competing reaction pathways.
A. Hydrolysis of the Nitrile Group:
The Problem: If there is residual water in your reaction mixture, particularly at high temperatures and in the presence of a strong base, the nitrile group on the nicotinonitrile can be hydrolyzed to a carboxamide or even a carboxylic acid.
The Solution:
Use anhydrous solvents and reagents: Ensure your solvents are properly dried and that your reagents are stored under anhydrous conditions.
Run the reaction under an inert atmosphere: Use nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
B. Decomposition:
The Problem: At very high temperatures, the starting materials or the desired product may begin to decompose, leading to a complex mixture of byproducts.
The Solution:
Optimize the temperature: While higher temperatures can be beneficial, there is an upper limit. Perform small-scale experiments to find the optimal temperature that provides a good reaction rate without significant decomposition.
Consider catalyst-based methods: For particularly sensitive substrates, switching to a milder, catalyzed reaction may be necessary (see FAQ section).
III. Frequently Asked Questions (FAQs)
Q1: Are there alternative, milder methods to synthesize 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile that avoid the harsh conditions of a traditional SNAr reaction?
Answer:
Yes, when traditional SNAr conditions fail or lead to decomposition, modern cross-coupling reactions offer milder alternatives for the formation of diaryl ethers, even with sterically hindered substrates.
A. Ullmann Condensation:
The Concept: This is a copper-catalyzed reaction between an aryl halide and a phenol.[6][8][9][10] Modern Ullmann-type reactions can proceed at lower temperatures than the classical, stoichiometric copper reactions.[11]
Key Components:
Copper(I) salt: Typically CuI or Cu₂O.
Ligand: A ligand is often crucial to facilitate the reaction.[12] Picolinic acid and various diamines have been shown to be effective.[8][9][10]
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is commonly used.[8][9][10][13]
Solvent: Polar aprotic solvents like DMSO or DMF are suitable.
B. Buchwald-Hartwig C-O Coupling:
The Concept: This is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-O bonds.[14][15][16] It is known for its broad substrate scope and tolerance of various functional groups.
Key Components:
Palladium precatalyst: A Pd(0) or Pd(II) source is used.
Ligand: Bulky, electron-rich phosphine ligands are essential for an efficient catalytic cycle.
Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[17]
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are common.
Comparison of Synthetic Methods
Method
Catalyst
Typical Temperature
Base
Key Advantages
Key Disadvantages
SNAr
None
120-180 °C
Strong (e.g., KOtBu, NaH)
Cost-effective, simple setup
Harsh conditions, potential for side reactions
Ullmann Condensation
Copper(I) salt + Ligand
90-120 °C
Moderate (e.g., K₃PO₄, Cs₂CO₃)
Milder conditions than SNAr
Ligand can be expensive, catalyst loading can be high
Buchwald-Hartwig
Palladium precatalyst + Ligand
80-110 °C
Strong (e.g., NaOtBu)
Broad substrate scope, high yields
Catalyst and ligand can be expensive and air-sensitive
Q2: How does the choice of the leaving group on the nicotinonitrile ring affect the reaction?
Answer:
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group.[1][18][19] Therefore, the reactivity is more influenced by the electronegativity of the leaving group, which helps to activate the ring towards attack by withdrawing electron density.
The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I. This is counterintuitive when compared to SN1 and SN2 reactions where the leaving group ability is paramount.[20] For the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, starting with 2-fluoronicotinonitrile would likely lead to a faster reaction under milder conditions, assuming it is readily available. However, 2-chloronicotinonitrile is a common and cost-effective starting material.
Reaction Mechanism Visualization
The following DOT script illustrates the SNAr mechanism, highlighting the rate-determining step.
Caption: The SNAr mechanism for diaryl ether formation.
IV. Detailed Experimental Protocols
Protocol 1: Optimized SNAr Synthesis
This protocol is a starting point for optimizing the direct SNAr reaction.
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-fluorophenol (1.0 eq) and anhydrous DMSO (to make a 0.5 M solution).
Under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (1.2 eq) portion-wise at room temperature. Stir for 30 minutes to ensure complete formation of the phenoxide.
Add 2-chloronicotinonitrile (1.05 eq) to the reaction mixture.
Heat the reaction to 140 °C and monitor the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench by slowly adding water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol provides a milder, catalyzed alternative.[8][9][10]
To an oven-dried Schlenk tube, add CuI (0.1 eq), picolinic acid (0.2 eq), and K₃PO₄ (2.0 eq).
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
Add 2-chloro-4-fluorophenol (1.2 eq), 2-chloronicotinonitrile (1.0 eq), and anhydrous DMSO.
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS.
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
This technical guide is intended to provide a comprehensive resource for overcoming the challenges associated with the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies outlined, researchers can significantly improve the outcomes of their experiments.
V. References
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
Gagnon, A., & Du, X. (2017). Toward a Catalytic Atroposelective Synthesis of Diaryl Ethers Through C(sp2)–H Alkylation with Nitroalkanes. The Journal of Organic Chemistry, 82(21), 11487-11503. [Link]
Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. PubMed. [Link]
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. DSpace@MIT. [Link]
Reddy, B. V. S., et al. (2020). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. [Link]
Hossain, S., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
Wang, Z., et al. (2004). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. ResearchGate. [Link]
Kita, Y., et al. (2014). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. ResearchGate. [Link]
Monnier, F., & Taillefer, M. (2009). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books. [Link]
Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
Crampton, M. R., & Gibson, B. (1981). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Effect on steric hindrance on nucleophiles. Reddit. [Link]
Technical Support Center: Optimizing Phenoxy Nicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of phenoxy nicotinonitriles. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the reaction temperature for...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of phenoxy nicotinonitriles. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the reaction temperature for this crucial synthesis. Proper temperature control is paramount for achieving high yield and purity, and this document provides in-depth, experience-based answers to common challenges.
The synthesis of phenoxy nicotinonitrile, typically via a Nucleophilic Aromatic Substitution (SNAr) or an Ullmann condensation, is highly sensitive to thermal conditions. Temperature dictates not only the reaction rate but also the activation of competing side-reaction pathways. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for phenoxy nicotinonitrile synthesis, and how does temperature influence it?
A1: The most common method is a Nucleophilic Aromatic Substitution (SNAr) reaction, where a halonicotinonitrile (e.g., 2-chloro-3-cyanopyridine) reacts with a phenoxide nucleophile. The reaction proceeds through a high-energy intermediate called a Meisenheimer complex.
Temperature's Role: The reaction temperature must be sufficient to overcome the activation energy required for the formation of this intermediate. However, excessive heat can lead to decomposition or the formation of byproducts. For SNAr reactions involving less activated substrates, higher temperatures may be necessary, but this increases the risk of side reactions[1].
Alternatively, an Ullmann condensation can be used, which involves a copper catalyst. Traditional Ullmann reactions often require very high temperatures (>150 °C) and polar aprotic solvents like DMF or NMP[2][3]. Modern ligand-assisted Ullmann couplings can proceed at milder temperatures, but thermal optimization remains critical[4][5].
Q2: What is a reasonable starting temperature for my optimization experiments?
A2: For a standard SNAr reaction involving 2-chloronicotinonitrile and phenol with a base like potassium carbonate in a solvent like DMF, a good starting point is 80-100 °C . For more reactive substrates like 2-fluoronicotinonitrile, you may be able to start at a lower temperature, such as 60-80 °C [6]. If you are performing a classical Ullmann-type reaction, you will likely need to start higher, in the range of 120-160 °C [2][5].
Q3: How do I select an appropriate solvent for my reaction temperature?
A3: The solvent's boiling point must be significantly higher than your target reaction temperature to allow for effective heating without pressurizing the system. More importantly, the solvent must be stable at the reaction temperature and not participate in side reactions.
Polar Aprotic Solvents like DMF, DMSO, NMP, and DMAc are excellent choices for SNAr reactions as they effectively solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the phenoxide anion.
High-Boiling Solvents such as NMP (boiling point ~202 °C) or nitrobenzene are often required for traditional Ullmann condensations that demand very high temperatures[2].
Always verify the stability of your chosen solvent at the target temperature in the presence of the base you are using.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem
Probable Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Insufficient Temperature: The activation energy barrier is not being overcome. 2. Poor Nucleophile Generation: The base may be too weak or insoluble at the current temperature.
1. Incrementally Increase Temperature: Raise the temperature in 10-15 °C increments, monitoring the reaction by TLC or HPLC at each step. 2. Change Base/Solvent: Switch to a stronger base (e.g., NaH, KHMDS) or a solvent that better solubilizes the base. Sometimes, simply heating the base/phenol mixture before adding the halide can improve phenoxide formation.
Formation of Impurities
1. Temperature Too High: High temperatures can activate alternative reaction pathways or cause decomposition of starting materials or the desired product. 2. Reaction Time Too Long: Even at an optimal temperature, extended reaction times can lead to byproduct formation.
1. Decrease Temperature: Reduce the temperature by 10-15 °C. This may slow the reaction but can significantly improve the purity profile. 2. Run a Time-Course Study: At your determined optimal temperature, take aliquots every hour to find the point of maximum product formation before significant degradation or side reactions occur.
Dark Brown or Black Reaction Mixture
1. Thermal Decomposition: The starting material, product, or solvent is degrading at the set temperature. This is common in high-temperature Ullmann reactions.
1. Lower the Temperature Immediately: This is the most critical step. 2. Use a Milder Catalyst System: For Ullmann reactions, consider using a modern ligand-based copper catalyst system that operates at lower temperatures[4]. 3. Degas the Solvent: Ensure oxygen is removed from the reaction mixture, as oxidative side reactions can contribute to color formation at high temperatures.
Reaction Stalls Prematurely
1. Reagent Degradation: One of the reagents may not be stable over time at the reaction temperature. 2. Inhibition: A byproduct formed during the reaction could be inhibiting the catalyst or reacting with a starting material.
1. Step-wise Temperature Profile: Start the reaction at a moderate temperature to initiate it and then slowly ramp up to a higher temperature to drive it to completion. 2. Re-evaluate Stoichiometry: A slight excess of the more stable reagent might be necessary to compensate for degradation.
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to finding the optimal reaction temperature for the synthesis of 2-phenoxy-3-cyanopyridine.
Objective: To determine the temperature that provides the highest yield and purity of 2-phenoxy-3-cyanopyridine.
Materials:
2-Chloro-3-cyanopyridine
Phenol
Potassium Carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Reaction vials suitable for heating
Magnetic stir plate with heating blocks
HPLC or TLC for analysis
Methodology:
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of 2-chloro-3-cyanopyridine in DMF (e.g., 0.5 M) and a separate stock solution of phenol in DMF (e.g., 0.6 M, 1.2 equivalents).
Reaction Setup:
Set up a parallel reaction block with five vials, each containing a stir bar.
Set the temperatures for the blocks to 80°C, 95°C, 110°C, 125°C, and 140°C.
To each vial, add K₂CO₃ (e.g., 2.0 equivalents).
Add the phenol stock solution to each vial, followed by the 2-chloro-3-cyanopyridine stock solution.
Execution & Monitoring:
Start stirring and timing simultaneously for all reactions.
After a set time (e.g., 4 hours), take a small aliquot from each reaction vial.
Quench the aliquot with a small amount of water and extract with ethyl acetate.
Analyze the organic layer by TLC or HPLC to determine the relative conversion and purity.
Data Analysis:
Continue the reaction, taking aliquots at regular intervals (e.g., 8 hours, 16 hours) until the reaction at the optimal temperature appears complete or starts to show significant byproduct formation.
Compare the yield and purity across all temperatures to identify the optimal condition.
Sample Data Interpretation
Below is a table with hypothetical data from the optimization study described above.
Temperature (°C)
Reaction Time (h)
Conversion (%)
Purity by HPLC (%)
Observations
80
16
45
98
Slow conversion, very clean reaction
95
16
85
97
Good conversion, still very clean
110
8
>99
96
Optimal: Fast and clean conversion
125
8
>99
88
Fast conversion, noticeable impurity peak
140
4
>99
75
Very fast, significant decomposition (dark color)
This data suggests that 110 °C is the optimal temperature, providing a rapid reaction with excellent purity.
Visualizing the Workflow
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues based on initial observations.
Caption: A decision tree for troubleshooting phenoxy nicotinonitrile synthesis.
Temperature Optimization Workflow
This diagram illustrates the systematic process for optimizing reaction temperature.
Caption: Workflow for systematic temperature optimization experiments.
References
Merklin, J., Sinardo, B., & Majireck, M. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]
Merklin, J., Sinardo, B., & Majireck, M. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
Merklin, J., Sinardo, B., & Majireck, M. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
PubMed. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]
ResearchGate. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]
Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Available at: [Link]
SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]
OSTI. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Available at: [Link]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
Loupy, A., Philippon, N., Pigeon, P., & Galons, H. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles. Available at: [Link]
Arkivoc. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. Available at: [Link]
ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at: [Link]
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Available at: [Link]
ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of 2-(3-phenoxyphenoxy)-3-cyano-pyridine. Available at: [Link]
Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. Available at: [Link]
Organic Syntheses. (n.d.). nicotinonitrile. Available at: [Link]
Google Patents. (n.d.). The synthetic method of 3-cyanopyridine.
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
ResearchGate. (2015). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Available at: [Link]
ScienceDirect. (2011). Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Available at: [Link]
Chemistry Stack Exchange. (2015). Synthesis of phenoxyacetone from phenol. Available at: [Link]
Troubleshooting low purity in 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile crystallization
Welcome to the technical support center for the crystallization of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the crystallization of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques required to overcome challenges and achieve high purity in your crystallization experiments.
Introduction to Crystallization Challenges
Crystallization is a critical purification technique in pharmaceutical development, yet it is often a source of significant challenges.[1][2] The process of obtaining a highly pure, crystalline solid from a complex mixture is governed by a delicate interplay of thermodynamics and kinetics. For a molecule like 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, with its multiple functional groups and aromatic rings, achieving optimal crystallization requires a systematic approach to troubleshooting. This guide will walk you through common issues, from solvent selection to impurity removal, providing both the "how" and the "why" behind each step.
Question 1: My 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile fails to crystallize from solution. What are the initial troubleshooting steps?
Answer:
Failure to crystallize is a common issue that typically points to a problem with supersaturation.[3] A supersaturated solution is one that contains more dissolved solute than can be dissolved by the solvent under normal conditions, which is a prerequisite for crystallization. Here’s a systematic approach to induce crystallization:
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[4]
Seeding: If you have a small amount of pure, solid 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, add a single, tiny crystal to the solution. A seed crystal acts as a template for further crystal growth.[5]
Reduce Solvent Volume: It's possible that too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[4] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.
Lower the Temperature: If cooling to room temperature is insufficient, try placing the solution in an ice-water bath to further decrease the solubility of your compound.[3]
Re-evaluate Your Solvent System: If the above steps fail, the chosen solvent may not be appropriate. It may be too good of a solvent for your compound at all temperatures. You may need to consider a different solvent or a mixed-solvent system.
Question 2: The yield of my crystallized 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is very low. What are the likely causes and how can I improve it?
Answer:
A low yield suggests that a significant portion of your compound remained in the mother liquor after crystallization. The primary culprits are typically related to the amount of solvent used and the cooling process.
Excessive Solvent: The most common reason for low yield is using too much solvent to dissolve the crude material.[4] The goal is to use the minimum amount of hot solvent to fully dissolve the solid.
Premature Crystallization: If crystallization occurs too early, such as during a hot filtration step to remove insoluble impurities, product can be lost.[4] Ensure your filtration apparatus is pre-heated.
Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature to maximize the recovery of the crystalline product.
Protocol for Yield Improvement:
Minimize Solvent: In your next crystallization attempt, add the hot solvent in small portions to the crude solid, waiting for it to dissolve before adding more.
Evaporate the Mother Liquor: To recover the product from the current low-yielding experiment, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Optimize Cooling: Ensure the solution is cooled slowly to room temperature and then placed in an ice bath for at least 20-30 minutes to maximize crystal formation.
Category 2: Purity and Impurity-Related Problems
Question 3: My crystallized product has a noticeable color, but the pure compound should be white. How do I remove colored impurities?
Answer:
Colored impurities are common in organic synthesis and can often be effectively removed using activated carbon (charcoal). These impurities are typically large, polar molecules with extensive conjugation that adsorb onto the surface of the activated carbon.
Experimental Protocol: Decolorization with Activated Carbon
Dissolve the Crude Solid: Dissolve your impure 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile in the minimum amount of a suitable hot solvent.
Cool Slightly: Remove the solution from the heat source and allow it to cool for a few moments. Adding charcoal to a boiling solution can cause it to boil over violently.
Add Activated Carbon: Add a small amount of activated carbon (a micro-spatula tip is often sufficient). Using too much can lead to the adsorption of your desired product and reduce the yield.[4]
Heat and Swirl: Gently heat the mixture to boiling for a few minutes while swirling to ensure the impurities are adsorbed by the charcoal.
Hot Filtration: Perform a hot gravity filtration to remove the activated carbon. This step is crucial and must be done quickly to prevent your product from crystallizing prematurely on the filter paper.
Crystallize: Allow the hot, colorless filtrate to cool slowly to induce crystallization.
Question 4: Despite recrystallization, the purity of my 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is not improving. What could be the issue?
Answer:
If recrystallization is not improving purity, it is likely that the impurities have very similar solubility properties to your target compound in the chosen solvent. Another possibility is the formation of a solid solution, where impurity molecules are incorporated into the crystal lattice of your product.[6]
Troubleshooting Strategy:
Change the Solvent: The solubility of different compounds varies with the polarity of the solvent. Try a solvent with a different polarity. For example, if you used a polar protic solvent like ethanol, try a more non-polar solvent like toluene or a polar aprotic solvent like ethyl acetate.
Utilize a Mixed-Solvent System: A mixed-solvent system can provide a much finer-tuned solubility profile.[7] The goal is to find a pair of miscible solvents where your compound is soluble in one (the "soluble solvent") and insoluble in the other (the "antisolvent").[8][9]
Workflow for Developing a Mixed-Solvent System:
Caption: Workflow for mixed-solvent crystallization.
Consider an Alternative Purification Technique: If multiple recrystallization attempts fail, you may need to use a different purification method, such as column chromatography, to remove the persistent impurities before a final crystallization step.
Category 3: Physical Form and Crystal Quality
Question 5: My compound is "oiling out" instead of forming crystals. What does this mean and how can I prevent it?
Answer:
"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid.[4] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly, causing the compound to precipitate from a highly supersaturated solution at a temperature above its melting point. Oiled out products are often impure because the liquid droplets can trap impurities.
Methods to Prevent Oiling Out:
Increase Solvent Volume: Add more of the hot solvent to the oiled out mixture to redissolve it. The increased solvent volume will lower the saturation temperature, hopefully to below the melting point of your compound.[4]
Slow Down the Cooling Rate: Rapid cooling can lead to oiling out.[10] Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.
Lower the Crystallization Temperature: Choose a solvent with a lower boiling point. This ensures that the solution is cooler when it becomes saturated.
Use a Mixed-Solvent System: Adding an "insoluble" solvent can sometimes help to induce crystallization at a lower temperature.
Question 6: The crystals I'm obtaining are very small, like a powder. How can I grow larger crystals?
Answer:
The size of the crystals is largely determined by the rate of cooling.[11] Rapid cooling leads to the rapid formation of many small crystals, while slow cooling allows for the formation of fewer, larger, and often purer crystals.[10][12]
Techniques for Growing Larger Crystals:
Slow Cooling: This is the most critical factor. Allow the hot, saturated solution to cool to room temperature as slowly as possible. You can insulate the flask with a cloth or place it in a warm water bath that is allowed to cool to room temperature overnight.
Reduce the Rate of Supersaturation: Avoid using an excessive amount of antisolvent in a mixed-solvent system, as this can cause the compound to precipitate too quickly.
Use a Dilute Solution: While this may reduce your overall yield, using a slightly more dilute solution (more solvent) and allowing it to evaporate slowly over several days can produce very large, high-quality crystals.
Data Summary: Impact of Cooling Rate on Crystal Characteristics
Cooling Rate
Crystal Size
Typical Purity
Nucleation Rate
Fast
Small / Needle-like
Lower
High
Slow
Large / Prismatic
Higher
Low
Troubleshooting Decision Tree for Low Purity
If you are facing issues with low purity, the following decision tree can guide your troubleshooting process.
Caption: Decision tree for troubleshooting low purity.
References
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]
University of York. Mixed-solvent recrystallisation. [Link]
Royal Society of Chemistry. (2012, May 7). Recrystallization using two solvents. YouTube. [Link]
ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. [Link]
EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]
Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?[Link]
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
Northwestern University. Cooling Rate and Crystal Size. [Link]
Atlantis Press. Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. [Link]
MDPI. Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
ResearchGate. (2025, October 24). Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. [Link]
PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
Identifying common impurities in 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile synthesis
Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical solutions to identify and mitigate common impurities, thereby optimizing your synthetic outcomes.
Introduction to the Synthesis
The synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 2-chloronicotinonitrile with 2-chloro-4-fluorophenol in the presence of a base. The pyridine ring of 2-chloronicotinonitrile is electron-deficient, which facilitates the attack of a nucleophile at the C-2 position, leading to the displacement of the chloride leaving group.
The overall reaction scheme is as follows:
Scheme 1: Synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
A schematic representation of the SNAr reaction for the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile.
While this reaction is generally robust, the formation of several process-related impurities can occur, impacting the purity and yield of the final product. This guide will focus on the identification, formation, and mitigation of these common impurities.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and provides actionable troubleshooting steps.
Q1: My reaction is showing low conversion to the desired product. What are the likely causes?
A1: Low conversion can be attributed to several factors:
Insufficiently basic conditions: The phenoxide of 2-chloro-4-fluorophenol is the active nucleophile. If the base used is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be low, leading to a sluggish reaction.
Troubleshooting:
Ensure your base (e.g., potassium carbonate, sodium hydride) is fresh and anhydrous.
Use a slight excess of the base (1.1-1.5 equivalents) to ensure complete deprotonation of the phenol.
Low reaction temperature: SNAr reactions on heteroaromatic rings often require elevated temperatures to proceed at a reasonable rate.
Troubleshooting:
Gradually increase the reaction temperature, monitoring for product formation and potential degradation by TLC or HPLC.
Poor solvent choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.
Troubleshooting:
Ensure your solvent is anhydrous, as water can protonate the phenoxide, reducing its nucleophilicity.
Consider screening alternative polar aprotic solvents.
Q2: I am observing several impurity peaks in my HPLC analysis. What are the most common impurities and how are they formed?
A2: The most common impurities arise from side reactions of the starting materials and the product. Below is a detailed breakdown of these impurities.
In-Depth Analysis of Common Impurities
Impurities from Starting Materials
Impurities present in the starting materials, 2-chloronicotinonitrile and 2-chloro-4-fluorophenol, will inevitably be carried through the reaction and can complicate purification.
Impurity A: 2-Hydroxynicotinonitrile: This can arise from the hydrolysis of 2-chloronicotinonitrile during its synthesis or storage.
Impurity B: Dichloro-4-fluorophenol isomers (e.g., 2,6-dichloro-4-fluorophenol): These can be formed as byproducts during the chlorination of 4-fluorophenol in the synthesis of 2-chloro-4-fluorophenol[1][2].
Process-Related Impurities
These impurities are formed during the SNAr coupling reaction.
The nitrile group is susceptible to hydrolysis under basic or acidic conditions, which can occur during the reaction or work-up.[3]
Impurity C: 2-(2-Chloro-4-fluorophenoxy)nicotinamide: This is the initial product of nitrile hydrolysis.
Impurity D: 2-(2-Chloro-4-fluorophenoxy)nicotinic acid: Further hydrolysis of the amide leads to the corresponding carboxylic acid.
Hydrolysis pathway of the target product leading to amide and carboxylic acid impurities.
Causality and Mitigation:
Cause: Presence of water in the reaction mixture, or prolonged exposure to acidic or basic conditions during work-up.
Mitigation:
Use anhydrous solvents and reagents.
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.
Neutralize the reaction mixture promptly during work-up and avoid prolonged exposure to strong acids or bases.
Impurity E: 2-Chloronicotinonitrile
Impurity F: 2-Chloro-4-fluorophenol
Causality and Mitigation:
Cause: Incomplete reaction due to factors discussed in Q1.
Mitigation:
Optimize reaction conditions (temperature, time, base, solvent) to drive the reaction to completion.
Use a slight excess of one of the reactants (typically the less expensive one) to ensure full conversion of the other.
Under strongly basic conditions, self-condensation or dimerization of 2-chloronicotinonitrile can occur, although this is generally a minor pathway. Additionally, reaction at the other chloro-substituent on the phenol ring is sterically and electronically disfavored but not impossible under harsh conditions.
Impurity G: Dimer of 2-chloronicotinonitrile (potential): While not commonly reported, it's a theoretical possibility under forcing conditions.
Causality and Mitigation:
Cause: Excessively high temperatures or prolonged reaction times with a very strong base.
Mitigation:
Careful control of reaction temperature and time.
Use of a moderately strong base (e.g., K₂CO₃) is often sufficient and less prone to side reactions than very strong bases like NaH.
Analytical Methodologies for Impurity Profiling
A robust analytical strategy is essential for identifying and quantifying impurities. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for separating and quantifying the target product and its impurities.
Typical HPLC Method Parameters:
Parameter
Recommended Conditions
Column
C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
Acetonitrile
Gradient
Start with a higher percentage of A, and gradually increase B to elute more non-polar compounds. A typical gradient might be 30-90% B over 20 minutes.
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Column Temp.
30 °C
Expected Elution Order (General):
2-(2-Chloro-4-fluorophenoxy)nicotinic acid (Impurity D): Most polar.
2-(2-Chloro-4-fluorophenoxy)nicotinamide (Impurity C)
2-Chloro-4-fluorophenol (Impurity F)
2-Hydroxynicotinonitrile (Impurity A)
2-Chloronicotinonitrile (Impurity E)
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile (Product): Most non-polar.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is useful for identifying volatile and thermally stable impurities, particularly unreacted starting materials.
Typical GC-MS Method Parameters:
Parameter
Recommended Conditions
Column
DB-5ms or similar non-polar column, e.g., 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas
Helium at a constant flow of 1 mL/min
Inlet Temp.
250 °C
Oven Program
Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Detector
Electron Ionization (EI) at 70 eV, scanning from m/z 40-400
Characteristic m/z values:
2-Chloronicotinonitrile: Look for the molecular ion peak and characteristic isotopic pattern for chlorine.
2-Chloro-4-fluorophenol: Look for the molecular ion peak and fragmentation patterns corresponding to the loss of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for structural elucidation of the final product and any isolated impurities.
1H NMR (in CDCl3): Expect signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on both the pyridine and phenyl rings. The number of signals and their splitting patterns will be characteristic of the substitution pattern.
13C NMR (in CDCl3): Will show distinct signals for each carbon atom. The carbon bearing the nitrile group will be in the 115-120 ppm region, while the aromatic carbons will be in the 110-160 ppm range. Carbons attached to fluorine will show characteristic C-F coupling.
Experimental Protocols
Synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-fluorophenol (1.0 eq.), potassium carbonate (1.2 eq.), and anhydrous DMF (5-10 volumes).
Stir the mixture at room temperature for 30 minutes.
Add 2-chloronicotinonitrile (1.05 eq.) to the mixture.
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
The product will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure product.
Sample Preparation for HPLC Analysis
Accurately weigh approximately 10 mg of the crude reaction mixture or final product into a 10 mL volumetric flask.
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Inject onto the HPLC system.
Troubleshooting Workflow
A general troubleshooting workflow for the synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile.
Conclusion
The successful synthesis of high-purity 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile hinges on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction conditions, using high-quality starting materials, and employing robust analytical methods, researchers can effectively identify and mitigate the formation of common impurities. This guide provides a framework for troubleshooting and optimizing this important synthetic transformation. For further assistance, please do not hesitate to contact our technical support team.
References
Taylor, E. C., & Crovetti, A. J. (1957). 2-Chloronicotinonitrile. Organic Syntheses, 37, 12. doi:10.15227/orgsyn.037.0012 ([Link])
Google Patents. (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
Google Patents. (1986). US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol.
Dotsenko, V. V., et al. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Chemistry of Heterocyclic Compounds, 56(11), 1435-1436. ([Link])
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. ([Link])
Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687–5690. ([Link])
BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Retrieved from a relevant BenchChem technical note. (A representative, though not directly citable, source for troubleshooting concepts).
Bakshi, M., & Singh, S. (2002). Stressed studies: An important parameter of stability testing. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ([Link])
Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47.
Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
Clark, J. (2015). Hydrolysing nitriles. Chemguide. Retrieved from [Link]
Effect of base strength on the yield of nicotinonitrile ethers
Technical Support Center: Nicotinonitrile Ether Synthesis Topic: Effect of Base Strength on Yield & Purity Ticket ID: NICO-SNAR-001 Executive Summary: The Base Strength Paradox Welcome to the technical support hub for ni...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Nicotinonitrile Ether SynthesisTopic: Effect of Base Strength on Yield & Purity
Ticket ID: NICO-SNAR-001
Executive Summary: The Base Strength Paradox
Welcome to the technical support hub for nicotinonitrile functionalization. You are likely here because you are attempting an
reaction on a 2-chloronicotinonitrile scaffold and encountering one of two extremes: no reaction (base too weak) or nitrile hydrolysis (base too strong/wet).
The yield of nicotinonitrile ethers is governed by a delicate balance. The nitrile (
) group is essential for activating the pyridine ring for nucleophilic attack, but it is also chemically fragile against strong bases in the presence of moisture.
Troubleshooting Guide (The "Emergency Room")
Use this section to diagnose your current experimental failure.
Issue A: The "Missing Nitrile" (Hydrolysis)
Symptom:
IR Spectrum: The sharp nitrile stretch at ~2230 cm⁻¹ has disappeared or diminished. A new, broad peak appears at ~1680 cm⁻¹ (Amide Carbonyl).
Mass Spec: You observe a mass shift of [M+18] (Amide) or [M+19] (Carboxylic Acid).
Appearance: Product is unexpectedly polar on TLC.
Root Cause:
You likely used a strong hydroxide base (NaOH, KOH) or a hygroscopic strong base (KOtBu, NaH) in a "wet" solvent. The hydroxide ion (
) is a harder nucleophile than your alcohol; it attacks the nitrile carbon, converting it to a primary amide.
Corrective Action:
Switch Bases: Move to a non-nucleophilic, weaker base like Cesium Carbonate (
) .
Dry Solvents: Ensure DMF or DMSO is anhydrous (<50 ppm water).
Steric Bulk: If a strong base is required for a tertiary alcohol, use KHMDS instead of alkoxides to reduce nucleophilic attack on the nitrile.
Issue B: Low Conversion / Starting Material Recovery
Symptom:
TLC shows predominantly starting material (2-chloronicotinonitrile) after 24 hours.
Yield is <30%.
Root Cause:
Base Mismatch: The base is too weak to deprotonate the alcohol (especially aliphatic alcohols with
16-18).
Solubility (The "Potassium Trap"):
has poor solubility in organic solvents, creating a heterogeneous surface reaction that is kinetically slow.
Corrective Action:
The Cesium Effect: Switch from
to . The larger cesium cation is more soluble in aprotic solvents and forms "naked" ion pairs, significantly increasing the nucleophilicity of the alkoxide [1, 2].
Phase Transfer: If sticking with potassium salts, add 18-crown-6 (10 mol%) to solubilize the cation.
Technical Deep Dive: Base Selection Logic
The choice of base dictates the reaction pathway. The table below summarizes the effect of base strength on yield and side-product formation for the reaction of 2-chloronicotinonitrile with various nucleophiles.
Table 1: Base Performance Matrix
Base Type
Specific Base
Ideal Substrate
Predicted Yield
Risk Profile
Mechanism Note
Weak / Heterogeneous
Phenols ( ~10)
40-60%
Low reactivity; Incomplete conversion.
Poor solubility in DMF/DMSO limits anion availability.
Weak / Soluble
Phenols, Primary Alcohols
85-95%
Minimal side reactions.
"Cesium Effect" increases solubility and reactivity [1]. Recommended Standard.
Strong / Hydride
Aliphatic Alcohols ( >16)
70-90%
High Risk: Nitrile hydrolysis if wet.
Irreversible deprotonation. Must be anhydrous.
Strong / Hydroxide
None (Not recommended)
<20% (Ether)
Critical Failure: Hydrolysis to Amide.
attacks preferentially over [3].
Amine Base
Thiols only
<5% (Alcohols)
No Reaction.
Too weak to deprotonate alcohols ( mismatch).
Visualizing the Pathway
The following diagram illustrates the competing pathways. Your goal is to favor the Green Path (
) and avoid the Red Path (Hydrolysis).
Figure 1: Mechanistic divergence. Strong bases in the presence of water favor nitrile hydrolysis (Red), while anhydrous, solubility-enhanced bases favor ether formation (Green).
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Cesium Carbonate Method)
Best for: Phenols and primary alcohols. High functional group tolerance.
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
Allow to warm to Room Temperature (RT). Do not heat initially to prevent nitrile attack.
Safety: Quench excess NaH with isopropanol before adding water.
Troubleshooting Decision Tree
Use this flow to determine your next step.
Figure 2: Diagnostic logic for optimizing nicotinonitrile ether synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use Potassium Carbonate (
) to save money?A: Yes, but only for phenols. For aliphatic alcohols, is often too weak and insoluble. If you must use it, grind it into a fine powder and add 10 mol% 18-crown-6 or TBAI (tetrabutylammonium iodide) as a phase transfer catalyst to improve yield.
Q: Why is my product turning into an amide?A: This is "Nitrile Hydrolysis." It happens when the pH is too high (>12) in the presence of water. The nitrile carbon is electrophilic.[2][3][4] To fix this, ensure your solvent is anhydrous and avoid hydroxide bases. If using NaH, ensure the NaH is fresh and not wet [3, 4].
Q: Is the order of addition important?A: Yes. For Method B (NaH) , always form the alkoxide first by reacting the alcohol with NaH, then add the nicotinonitrile. If you mix NaH and nicotinonitrile first, the base may attack the nitrile group directly before the alcohol reacts.
References
Dent, T. (2020).[5] Exploring and Quantifying the Caesium Effect. Compunetics. Link
Flessner, T., & Dorsch, D. (2002). Cesium Carbonate: A Powerful Base for Nucleophilic Substitution. Synlett. Link
Lumen Learning. (n.d.). Hydrolysis of Nitriles. Organic Chemistry II. Link
Save My Exams. (2025). Nitriles & Hydroxynitriles: Hydrolysis. Cambridge International AS Chemistry. Link
Technical Support Center: Resolving Solubility Challenges for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for addressing the solubility challenges associated with 2-(2-chloro-4-fluorophenoxy)nicotinonitrile in bioas...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for addressing the solubility challenges associated with 2-(2-chloro-4-fluorophenoxy)nicotinonitrile in bioassays. Due to its chemical structure, featuring a halogenated phenoxy group and a nicotinonitrile core, this compound is predicted to be lipophilic and exhibit low aqueous solubility, a common hurdle for many promising small molecules in drug discovery.[1][2] Poor solubility can lead to underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR).[3]
This document moves beyond simple protocols to explain the physicochemical principles behind each step, empowering you to design robust experiments and generate reliable, reproducible data.
Troubleshooting Guide: From Powder to Assay-Ready Solution
This section addresses common problems encountered when working with poorly soluble compounds like 2-(2-chloro-4-fluorophenoxy)nicotinonitrile.
Question 1: My 2-(2-chloro-4-fluorophenoxy)nicotinonitrile powder won't dissolve in my primary organic solvent. What should I do?
This initial step is critical for creating a reliable, high-concentration stock solution.
Underlying Cause: The compound's crystalline structure may resist dissolution, or the chosen solvent may be suboptimal or contain impurities (e.g., water).
Recommended Protocol: Preparing a 10 mM DMSO Stock Solution
Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.[4][5]
Preparation: Work in a sterile environment (e.g., a biological safety cabinet) to prevent contamination. Use high-purity, anhydrous DMSO (≤0.02% water). Water can significantly reduce the solubility of hydrophobic compounds in DMSO.
Weighing: Aseptically weigh the required amount of 2-(2-chloro-4-fluorophenoxy)nicotinonitrile powder into a sterile, conical microcentrifuge tube or glass vial.[6]
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
Solubilization:
Vortex: Mix the solution vigorously using a vortex mixer for 2-5 minutes.
Sonication (Optional): If particulates remain, sonicate the vial in a water bath for 10-15 minutes. This uses ultrasonic waves to break apart compound aggregates.[4]
Gentle Warming (Use with Caution): As a last resort, warm the solution to 37°C for 10-15 minutes.[7] Be aware that heat can degrade some compounds; this should be done only if the compound's thermal stability is known.
Visual Inspection: A properly prepared stock solution should be completely clear, with no visible particulates when held against a light source.[8]
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[9][10]
Workflow for preparing a primary stock solution.
Question 2: My compound is fully dissolved in DMSO, but it precipitates when I add it to my aqueous cell culture medium or assay buffer. How do I fix this?
This is the most common solubility issue, often referred to as "solvent shock" or "crashing out."[8] It occurs when a compound, stable in a high concentration of organic solvent, is rapidly diluted into an aqueous environment where its solubility is much lower.
Underlying Cause: The final concentration of the compound exceeds its maximum aqueous solubility limit in the final assay conditions (including the final percentage of DMSO).
Troubleshooting Workflow:
Troubleshooting workflow for compound precipitation.
Detailed Steps & Explanations:
Reduce the Final Concentration: The simplest solution is often to test a lower final concentration of the compound. You may be working above its thermodynamic solubility limit.[8]
Optimize the Dilution Process: Avoid adding a small volume of concentrated stock directly into a large volume of buffer. This creates localized supersaturation.
Best Practice: Add the DMSO stock solution to the assay buffer while the buffer is being gently vortexed or swirled.[7] This ensures rapid and uniform dispersion.
Stepwise Dilution: For particularly problematic compounds, perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, then add this 1 mM stock to the aqueous buffer.
Increase the Final Co-solvent Concentration: A higher percentage of DMSO in the final assay volume can maintain solubility. However, this is a trade-off with potential solvent-induced toxicity or artifacts.[11] It is essential to run a solvent tolerance control experiment for your specific assay and cell type.
Solvent
Assay Type
Recommended Max. Concentration
Critical Notes
DMSO
Cell-Based (Short-term, <24h)
≤ 0.5%
Concentrations >0.5% can reduce cell viability and affect cell signaling pathways.[12][13]
DMSO
Cell-Based (Long-term, >24h)
≤ 0.1%
Long-term exposure to even low DMSO levels can induce differentiation or other cellular changes.[7][14]
DMSO
Enzymatic / Biochemical
≤ 1-2%
Higher concentrations can denature proteins or interfere with assay detection methods.[11] Always validate.
Ethanol
Cell-Based
≤ 0.5%
Can be less toxic than DMSO for some cell lines but is also generally a weaker solvent.
Employ Advanced Solubilization Strategies:
Co-solvents: Use a combination of solvents. For instance, preparing the final solution with 0.5% DMSO and 1% PEG-400 might enhance solubility without increasing cytotoxicity.[15][]
Solubilizing Agents: Incorporating agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[17][18] This requires careful validation as the cyclodextrin itself can sometimes interact with assay components.
Question 3: My solution looks clear, but my dose-response curve is flat or my results are inconsistent. Could this be a solubility issue?
Yes. Visual clarity is not always sufficient. Micro- or nano-precipitates, invisible to the naked eye, can form and sequester the compound, leading to an effective concentration that is much lower than the nominal concentration.[3][19]
Underlying Cause: The compound is in a supersaturated state and has formed non-visible aggregates, or it is adsorbing to plasticware.
To ensure data integrity, you must determine the maximum soluble concentration of your compound in the final assay buffer. This can be done with a simple turbidimetric assay.
Prepare a Dilution Series: In a 96-well plate, prepare a serial dilution of your compound stock in DMSO.
Add Assay Buffer: Rapidly add your final assay buffer to all wells to replicate the dilution shock of the actual experiment.
Incubate: Allow the plate to equilibrate at room temperature or 37°C for 1-2 hours.
Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm or 650 nm) using a plate reader. An increase in absorbance indicates light scattering from precipitated particles.
Determine Solubility Limit: The concentration at which the absorbance begins to sharply increase above the baseline is the approximate kinetic solubility limit. Do not use concentrations at or above this limit in your bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is 2-(2-chloro-4-fluorophenoxy)nicotinonitrile likely to be poorly soluble?
Based on its structure, the molecule has a high number of non-polar aromatic rings and halogen atoms, which contribute to lipophilicity (a tendency to dissolve in fats/oils rather than water). This often correlates with poor aqueous solubility, a common challenge for over 70% of new chemical entities in development.[2]
Q2: What is the absolute maximum DMSO concentration I should ever use in a cell-based assay?
While some robust cell lines might tolerate up to 1% for very short exposures, a widely accepted upper limit to avoid significant artifacts is 0.5%.[10][12] For sensitive assays, primary cells, or long-term incubations, staying at or below 0.1% is strongly advised.[7][14][20] Always run a vehicle control with the same final DMSO concentration as your test samples.
Q3: Are there any alternatives to DMSO if my compound is insoluble or my assay is too sensitive?
Yes. Other water-miscible organic solvents can be tested, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[4] However, these are often more toxic than DMSO and require even more rigorous validation of solvent tolerance. Co-solvent systems (e.g., with PEG-400, propylene glycol) are generally a safer alternative.[15][]
Q4: Can adjusting the pH of my buffer help?
Potentially. If a compound has an ionizable group (an acidic or basic functional group), its charge state and solubility will be pH-dependent.[] The nicotinonitrile structure contains nitrogen atoms that could potentially be protonated at low pH. If your assay can tolerate a pH range, you could test solubility in buffers from pH 6.0 to 8.0 to see if an optimal pH exists. However, most cell culture media are tightly buffered around pH 7.4.[8]
Q5: I've tried everything and the compound still precipitates at my desired concentration. What now?
This indicates a fundamental challenge with the compound's properties. The options are to either focus on obtaining biological data at the highest soluble concentration or to consider more advanced formulation strategies, such as creating lipid-based formulations or solid dispersions.[17][21] These approaches are more common in later-stage drug development but may be necessary for intractable compounds.
References
Title: Formulation Strategies in Early-Stage Drug Development
Source: Pharmaceutical Technology
URL: [Link]
Title: Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications
Source: ProQuest
URL: [Link]
Title: Formulating Poorly Water Soluble Drugs
Source: AAPS Advances in the Pharmaceutical Sciences Series
URL: [Link]
Title: Innovative Formulation Strategies for Poorly Soluble Drugs
Source: World Pharma Today
URL: [Link]
Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications
Source: MDPI
URL: [Link]
Title: Review on Enhancement of Solubilization Process
Source: Science Alert
URL: [Link]
Title: Biological assay challenges from compound solubility: strategies for bioassay optimization
Source: ResearchGate
URL: [Link]
Title: Aqueous solubility-enhancing excipient technologies: a review of recent developments
Source: Taylor & Francis Online
URL: [Link]
Technical Support Center: Regioselectivity in Substituted Nicotinonitrile Synthesis
Welcome to the technical support center for controlling regioselectivity in the synthesis of substituted nicotinonitriles. This guide is designed for researchers, scientists, and professionals in drug development who enc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for controlling regioselectivity in the synthesis of substituted nicotinonitriles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving the desired isomeric purity of their target molecules. Here, we will delve into the mechanistic underpinnings of common synthetic routes and provide practical, field-tested troubleshooting strategies to steer your reactions toward the intended regioisomer.
Nicotinonitrile and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. However, their synthesis is often plagued by a lack of regiocontrol, leading to mixtures of isomers that are difficult to separate and can significantly impact biological activity. This guide aims to be a comprehensive resource, moving beyond simple protocols to explain the why behind the how, empowering you to make informed decisions in your synthetic endeavors.
The Bohlmann-Rahtz synthesis is a powerful tool for constructing 2,3,6-trisubstituted pyridines.[1][2] However, variations in reaction conditions and substrate choice can lead to unexpected outcomes.
Question 1: My Bohlmann-Rahtz reaction is yielding a complex mixture of products instead of the expected 2,3,6-trisubstituted nicotinonitrile. What's going wrong?
Answer:
The classic Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to the pyridine.[1][2][3] Several factors can disrupt this sequence and lead to poor regioselectivity or side products:
Purity and Stability of the Enamine: Enamines can be unstable and prone to hydrolysis or polymerization. Ensure your enamine is freshly prepared and purified. If you are struggling with enamine stability, consider an in situ generation approach using a 1,3-dicarbonyl compound and ammonia or ammonium acetate.[3][4] This one-pot modification often provides better yields and regioselectivity.[4]
Reaction Temperature: The cyclodehydration step typically requires high temperatures to facilitate the necessary E/Z isomerization of the aminodiene intermediate.[1] Insufficient heat can lead to the accumulation of this intermediate and other side products. However, excessively high temperatures can cause decomposition. A careful optimization of the reaction temperature is crucial.
Catalyst Choice: While the original Bohlmann-Rahtz was a two-step, non-catalyzed process, modern variations often employ acid catalysts to promote the Michael addition and cyclodehydration in a single step.[5] Brønsted acids are commonly used.[5] The choice and concentration of the acid can significantly influence the reaction rate and selectivity. If you are observing side reactions, consider screening different acid catalysts (e.g., acetic acid, Amberlyst-15) or adjusting the catalyst loading.[3]
II. Challenges in Thorpe-Ziegler Cyclization for Nicotinonitrile Synthesis
The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles, which can be a key step in the synthesis of certain substituted nicotinonitriles, particularly those fused to other rings.[6][7][8][9]
Question 2: My Thorpe-Ziegler cyclization is resulting in low yields and the formation of polymeric materials. How can I improve this?
Answer:
The Thorpe-Ziegler reaction relies on the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile.[6][7] Several factors are critical for success:
High-Dilution Conditions: To favor the intramolecular cyclization over intermolecular polymerization, it is essential to perform the reaction under high-dilution conditions. This is typically achieved by the slow addition of the dinitrile substrate to a solution of a strong, non-nucleophilic base.
Choice of Base: Strong bases are required to deprotonate the α-carbon to the nitrile.[6] Sterically hindered bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are often preferred to minimize side reactions. The choice of counterion (Li+, Na+, K+) can also influence the reaction outcome.
Solvent Purity: The reaction is highly sensitive to moisture and protic impurities. Ensure your solvent is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
III. Regioselectivity in Multi-Component Reactions (MCRs)
Multi-component reactions are highly efficient for building molecular complexity in a single step. Several MCRs are employed for the synthesis of substituted nicotinonitriles.
Question 3: I am attempting a one-pot synthesis of a 2-amino-4,6-disubstituted nicotinonitrile from an aldehyde, a ketone, malononitrile, and ammonium acetate, but I'm getting a mixture of regioisomers. How can I control the regioselectivity?
Answer:
This is a common challenge in MCRs for pyridine synthesis. The regioselectivity is determined by which ketone-derived enamine attacks which aldehyde-derived Knoevenagel adduct. Several strategies can be employed to direct the reaction:
Steric Hindrance: The regioselectivity can often be controlled by the steric bulk of the substituents on the aldehyde and ketone. A less sterically hindered ketone will more readily form the enamine, and a less hindered aldehyde will be more susceptible to nucleophilic attack.
Electronic Effects: The electronic nature of the substituents can also play a role. Electron-withdrawing groups on the aldehyde can activate it for nucleophilic attack.
Catalyst Influence: The choice of catalyst can significantly impact the regioselectivity. While ammonium acetate is a common nitrogen source, other catalysts can be employed. For instance, the use of activated Fuller's earth has been reported to efficiently catalyze the synthesis of 2-amino-4,6-disubstituted nicotinonitriles with good to excellent yields.[10]
Data Summary: Catalyst Efficiency in 2-Amino-4,6-disubstituted Nicotinonitrile Synthesis
Catalyst
Reaction Time (min)
Yield (%)
Activated Fuller's Earth
30
92
L-proline
180
90
Glycine
180
85
(NH4)2HPO4
180
88
No Catalyst
360
30
Data adapted from a model reaction of benzaldehyde, acetophenone, malononitrile, and ammonium acetate.[10]
IV. Transition-Metal Catalyzed Approaches
Transition-metal catalysis offers powerful and often milder alternatives for the synthesis of substituted pyridines.[11][12]
Question 4: I am exploring a copper-catalyzed synthesis of a highly substituted pyridine, but the reaction is sluggish and gives low yields. What are some key parameters to optimize?
Answer:
A notable example of a copper-catalyzed pyridine synthesis involves the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates.[13][14] This method proceeds through a cascade reaction involving C-N cross-coupling, electrocyclization, and aerobic oxidation.[13][14] Key optimization parameters include:
Solvent: DMF has been found to be a suitable solvent for this transformation.
Temperature: The reaction often requires a two-stage temperature profile: a lower temperature for the initial cross-coupling (e.g., 50 °C) followed by a higher temperature for the electrocyclization-oxidation step (e.g., 90 °C).[13]
Additives: The addition of 4 Å molecular sieves is crucial to protect the transient 3-azatriene intermediate from hydrolysis.[13]
Atmosphere: The final oxidation step requires air, so the reaction is typically run open to the atmosphere.[13]
Protocol: Copper-Catalyzed Pyridine Synthesis
To a reaction vessel, add the α,β-unsaturated ketoxime O-pentafluorobenzoate (1.0 equiv), alkenylboronic acid (1.2 equiv), Cu(OAc)₂ (0.1 equiv), and 4 Å molecular sieves.
Add DMF as the solvent.
Stir the reaction mixture at 50 °C for 2 hours.
Increase the temperature to 90 °C and stir for an additional 3-5 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
Perform an aqueous work-up and purify the crude product by column chromatography.
References
One-Pot Expeditious Synthesis of 2-Amino-4,6-(disubstituted)nicotinonitriles Using Activated Fuller's Earth as Catalyst. Taylor & Francis Online. [Link]
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. National Center for Biotechnology Information. [Link]
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. MDPI. [Link]
Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. ACS Publications. [Link]
A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. [Link]
A Simple, Modular Synthesis of Substituted Pyridines. National Center for Biotechnology Information. [Link]
Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Semantic Scholar. [Link]
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information. [Link]
Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Semantic Scholar. [Link]
Novel synthesis of 3-substituted pyridines from pyridine. Journal of the American Chemical Society. [Link]
Transition-Metal-Free Synthesis of Substituted Pyridines via Ring Expansion of 2-Allyl-2H-azirines. Organic Chemistry Portal. [Link]
Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]
A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. National Center for Biotechnology Information. [Link]
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. National Center for Biotechnology Information. [Link]
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]
Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]
Regioselective Synthesis of 2,4-Differentially Arylated Pyrroles and Its Application to The Synthesis of Lamellarins. ResearchGate. [Link]
Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Taylor & Francis Online. [Link]
Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]
Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Royal Society of Chemistry. [Link]
Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. National Center for Biotechnology Information. [Link]
An Improved Synthesis of 2,5-Disubstituted Tetrazoles. Thieme. [Link]
Recent Progress in the Synthesis of Transition Metal Nitride Catalysts and Their Applications in Electrocatalysis. Royal Society of Chemistry. [Link]
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]
Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]
Synthesis of 2,5‐disubstituted tetrazoles. ResearchGate. [Link]
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]
One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences. [Link]
Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]
A Researcher's Guide to the 1H NMR Spectral Interpretation of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains an i...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains an indispensable tool in this endeavor. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, a molecule of interest in medicinal chemistry. By dissecting its spectral features and comparing them with those of structurally related analogues, this document offers a practical framework for interpreting complex aromatic spin systems and understanding the subtle electronic effects of substituents.
Deciphering the Aromatic Labyrinth: Predicted 1H NMR Spectrum of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
The 1H NMR spectrum of an aromatic compound is a detailed map of its electronic landscape.[1][2] The chemical shift of each proton is exquisitely sensitive to its local environment, influenced by the electron-donating or withdrawing nature of nearby functional groups.[3][4][5] In the case of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, we anticipate a complex pattern of signals in the aromatic region, typically observed between 6.5 and 8.5 ppm.[1]
The molecule comprises two distinct aromatic rings: a disubstituted fluorochlorophenyl ring and a disubstituted nicotinonitrile ring. This substitution pattern leads to a unique set of non-equivalent protons, each with its own characteristic chemical shift and coupling pattern.[6][7]
The Nicotinonitrile Ring Protons:
The nicotinonitrile moiety, a pyridine ring bearing a cyano group, will exhibit three proton signals. The proton positions on a pyridine ring are designated with Greek letters, but for clarity in NMR interpretation, standard numbering is more practical. The protons are at positions 4, 5, and 6. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the ring will generally shift these protons downfield.
The 2-Chloro-4-fluorophenoxy Ring Protons:
This ring system contains three protons. The chloro and fluoro substituents, both being electronegative, will influence the chemical shifts of the adjacent protons. Fluorine, in particular, will introduce characteristic through-bond couplings (J-couplings) to nearby protons, further splitting their signals.
A Comparative Analysis: Unraveling Substituent Effects
To confidently assign the proton signals of our target molecule, a comparison with simpler, related structures is invaluable. By examining the spectra of its constituent parts, we can build a more robust interpretation.
Compound
Proton
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Coupling Constants (Hz)
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
H-4'
~8.3
Doublet of doublets
J ≈ 5, 2 Hz
H-5'
~7.4
Doublet of doublets
J ≈ 8, 5 Hz
H-6'
~8.6
Doublet of doublets
J ≈ 8, 2 Hz
H-3
~7.5
Doublet
J ≈ 9 Hz
H-5
~7.2
Doublet of doublets
J ≈ 9, 3 Hz
H-6
~7.8
Doublet
J ≈ 3 Hz
2-Chloronicotinonitrile
H-4
~7.8
Doublet of doublets
J ≈ 8, 2 Hz
H-5
~7.2
Doublet of doublets
J ≈ 8, 5 Hz
H-6
~8.5
Doublet of doublets
J ≈ 5, 2 Hz
4-Fluorophenol
H-2, H-6
~6.9
Multiplet
H-3, H-5
~6.8
Multiplet
Note: The predicted values are estimates based on standard substituent effects and data from similar compounds. Actual experimental values may vary.
This comparative approach highlights how the combination of the two ring systems in the target molecule influences the final spectrum. The ether linkage and the specific substitution pattern create a unique electronic environment that is reflected in the chemical shifts.
Experimental Protocol: Acquiring a High-Fidelity 1H NMR Spectrum
Achieving a high-quality 1H NMR spectrum is crucial for accurate interpretation. The following protocol outlines the key steps for a sample like 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile.
1. Sample Preparation:
Weigh approximately 5-10 mg of the compound.
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence chemical shifts.[8][9]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0 ppm and serves as a reference point.[6][10]
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
Choose an appropriate pulse sequence (a standard single-pulse experiment is usually sufficient for initial analysis).
Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are typically sufficient.
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
4. Data Processing:
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Reference the spectrum by setting the TMS peak to 0 ppm.
Integrate the signals to determine the relative number of protons corresponding to each peak.
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) to deduce the connectivity of the protons.[11]
Visualizing Molecular Connectivity: A DOT Language Representation
The following diagram, generated using Graphviz DOT language, illustrates the structure of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile and highlights the key proton environments.
HPLC method development for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile analysis
An In-Depth Guide to Stability-Indicating HPLC Method Development for the Analysis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile As a critical intermediate in pharmaceutical synthesis, the purity and stability of 2-(2-C...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Stability-Indicating HPLC Method Development for the Analysis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
As a critical intermediate in pharmaceutical synthesis, the purity and stability of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile are paramount. A robust, validated analytical method is essential for ensuring its quality, from initial synthesis through to its incorporation into final drug products. This guide provides a comprehensive, in-depth comparison of strategies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method, grounded in scientific principles and regulatory expectations. We will navigate the logical progression from initial analyte assessment to final method validation, explaining the causality behind each experimental choice.
Part 1: Foundational Strategy and Analyte Characterization
The primary objective is to develop a stability-indicating assay. This type of method is specifically designed to quantify the active pharmaceutical ingredient (API) while simultaneously separating it from any process impurities and, most critically, from any degradation products that may form under various stress conditions.[1][2] Reversed-phase HPLC (RP-HPLC) with UV detection is the predominant technique for this purpose due to its versatility, precision, and applicability to a wide range of pharmaceutical compounds.[3]
Our target analyte, 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, possesses several structural features that guide our initial chromatographic choices:
Aromatic Systems: The presence of both a substituted phenyl ring and a pyridine ring suggests significant hydrophobicity and the potential for π-π interactions.
Halogenation: The chloro- and fluoro- substituents increase the molecule's hydrophobicity, further favoring a reversed-phase separation mechanism.
Chromophore: The conjugated aromatic system provides strong UV absorbance, making UV detection a highly suitable and sensitive choice.[1]
A preliminary UV scan of the analyte dissolved in methanol/water would be performed to determine its maximum absorbance wavelength (λmax), which is anticipated to be in the 260-280 nm range, ensuring high sensitivity for detection.
Table 1: Estimated Physicochemical Properties of the Analyte
Property
Estimated Value/Characteristic
Implication for HPLC Method Development
Molecular Weight
~262.66 g/mol
Suitable for standard HPLC analysis.
LogP (estimated)
High
Indicates strong retention on reversed-phase columns (e.g., C18).
UV λmax
Estimated 260-280 nm
Guides the selection of an optimal detector wavelength for sensitivity.
pKa (estimated)
Weakly basic (pyridine nitrogen)
Mobile phase pH control will be important for consistent retention and peak shape.
Part 2: A Comparative Approach to Method Development
Effective method development is a systematic process of evaluating and optimizing key chromatographic parameters. The workflow involves a logical screening of stationary and mobile phases to achieve the desired separation.
Caption: Logical workflow for HPLC method development.
Comparison of Stationary Phases: C18 vs. Phenyl-Hexyl
The choice of stationary phase is the most powerful tool for influencing selectivity.
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. It separates analytes primarily based on hydrophobic interactions. Given the high estimated LogP of our analyte, a C18 column is an excellent starting point and is expected to provide strong retention.
Phenyl-Hexyl: This phase offers a mixed-mode retention mechanism, combining hydrophobic interactions with π-π interactions from the phenyl rings in the stationary phase.[4] This can be particularly advantageous for separating aromatic compounds, potentially offering unique selectivity for the parent compound versus its degradation products, especially if a degradation pathway involves alteration of the aromatic systems.
Table 2: Comparison of C18 and Phenyl-Hexyl Stationary Phases
Stationary Phase
Primary Retention Mechanism
Advantages for This Analyte
Disadvantages/Considerations
C18
Hydrophobic Interactions
Robust, predictable, high retention, widely available.
May not provide sufficient selectivity to separate structurally similar degradants.
Phenyl-Hexyl
Hydrophobic & π-π Interactions
Alternative selectivity for aromatic compounds; may resolve critical pairs missed by C18.
Selectivity can be highly dependent on the organic modifier (methanol often enhances π-π interactions more than acetonitrile).[4]
Recommendation: Begin development on a high-quality, end-capped C18 column. If specificity challenges arise during forced degradation studies, a Phenyl-Hexyl column serves as the logical alternative to achieve a different separation profile.
Comparison of Mobile Phase Organic Modifiers: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC. While both modulate retention by decreasing mobile phase polarity, they have different chemical properties that can alter separation selectivity.[5]
Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and a lower UV cutoff. It is considered a more "acidic" solvent in terms of hydrogen bonding.[5]
Methanol (MeOH): Is a protic solvent, acting as both a hydrogen bond donor and acceptor. This can lead to different interactions with analytes compared to ACN, often resulting in changes in elution order.
Recommendation: ACN is typically the preferred starting solvent due to its favorable physical properties. A scouting gradient with both ACN/water and MeOH/water should be performed to see which provides a better initial separation of any visible impurities.
Part 3: Optimized Method, Forced Degradation, and Specificity
Through systematic screening and optimization, a final method is established. A gradient elution is chosen because it is superior for stability-indicating assays, offering the ability to separate early-eluting polar degradants from the late-eluting hydrophobic parent compound within a reasonable runtime.[3]
Provides high efficiency and good retention for the hydrophobic analyte.
Mobile Phase A
0.1% Formic Acid in Water
Volatile buffer suitable for potential LC-MS use; pH control ensures analyte is protonated for better peak shape.[5]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
ACN offers good solvating power and low viscosity.
Gradient
30% B to 95% B over 20 min
Ensures separation of potential polar degradants while eluting the main peak with a good shape and in a reasonable time.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Provides reproducible retention times and can improve peak efficiency.
Detection
UV at 272 nm
Determined to be the λmax for optimal sensitivity.
Injection Vol.
10 µL
Standard volume for analytical HPLC.
Forced Degradation (Stress Testing)
To prove the method is stability-indicating, the analyte must be subjected to stress conditions as mandated by ICH guidelines to generate potential degradation products.[6] The stressed samples are then analyzed using the developed method.
Caption: Conceptual overview of forced degradation studies.
Experimental Protocol: Forced Degradation
Sample Preparation: Prepare stock solutions of the analyte in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 4 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and leave at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours, then dissolve for analysis.
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
The method is considered to have specificity if the main analyte peak is resolved from all degradation product peaks with a resolution of >1.5, and if the peak purity analysis (using a photodiode array detector) indicates the main peak is spectrally homogeneous.
Table 4: Hypothetical Summary of Forced Degradation Results
Condition
% Degradation
No. of Degradants
Observations
Acid (0.1 M HCl, 80°C)
~15%
2
Major degradant at RRT 0.85, minor at RRT 0.91. All peaks resolved.
Base (0.1 M NaOH, RT)
~22%
1
Major degradant at RRT 0.72. Peak resolved from parent.
Oxidation (3% H₂O₂)
~8%
1
Minor degradant at RRT 1.15. Peak resolved.
Thermal (80°C)
< 2%
-
No significant degradation observed.
Photolytic
< 1%
-
Compound is stable to light.
Part 4: Method Validation as per ICH Q2(R2) Guidelines
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[7][8] The following parameters must be assessed according to ICH Q2(R2) guidelines.[9][10]
Experimental Protocol: Method Validation
Specificity: Already demonstrated through forced degradation studies. Analyze a placebo (if in a formulation) to show no interference.
Linearity: Prepare a series of at least five concentrations of the analyte, typically from 50% to 150% of the target assay concentration. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy (% Recovery): Analyze samples of known concentration (spiked placebo for drug product) at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage of analyte recovered.
Precision:
Repeatability (Intra-assay): Perform six replicate analyses of a single sample at 100% of the target concentration. Calculate the Relative Standard Deviation (%RSD).
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results from both sets.
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of analyte that can be reliably quantified and detected, respectively. This is often established based on the signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD) or by statistical analysis of the linearity curve.
Robustness: Intentionally vary method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5°C, flow rate by ±0.1 mL/min) and observe the effect on the results. The system suitability parameters should remain within acceptable limits.
Table 5: Validation Parameters and Acceptance Criteria
Parameter
Procedure
Acceptance Criteria
Specificity
Forced degradation, placebo injection
No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity
5 concentrations (50-150%)
Correlation coefficient (r²) ≥ 0.999
Accuracy
3 levels, 3 replicates each (80%, 100%, 120%)
Recovery between 98.0% and 102.0%
Precision (Repeatability)
n=6 at 100% concentration
%RSD ≤ 2.0%
Precision (Intermediate)
Different day/analyst/instrument
Overall %RSD ≤ 2.0%
LOQ/LOD
Signal-to-Noise ratio
S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD
Robustness
Vary key method parameters
System suitability criteria met; results unaffected by minor changes.
Conclusion
This guide has detailed a systematic, comparative approach to developing a robust, stability-indicating RP-HPLC method for the analysis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. By beginning with a thorough characterization of the analyte, comparing logical choices for stationary and mobile phases, and rigorously challenging the method's specificity through forced degradation, we have established a scientifically sound analytical procedure. The subsequent validation against ICH Q2(R2) criteria ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment, providing trustworthy data on the identity, purity, and stability of this important chemical intermediate.
References
Shaikh A.S. and Shaikh A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33. [Link]
Research Directs. (2025). Stability indicating HPLC method: Significance and symbolism. Research Directs. [Link]
Kendre K., Veer V., and Pinjari P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 168-179. [Link]
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
SIELC Technologies. (n.d.). Separation of Nicotinonitrile 1-oxide on Newcrom R1 HPLC column. SIELC. [Link]
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
Technical Guide: Mass Spectrometry Fragmentation Patterns of Halogenated Nicotinonitriles
Executive Summary Halogenated nicotinonitriles (e.g., 2-chloronicotinonitrile) are critical scaffolds in the synthesis of neonicotinoid agrochemicals and antiretroviral pharmaceuticals. Their mass spectrometric (MS) anal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Halogenated nicotinonitriles (e.g., 2-chloronicotinonitrile) are critical scaffolds in the synthesis of neonicotinoid agrochemicals and antiretroviral pharmaceuticals. Their mass spectrometric (MS) analysis is pivotal for impurity profiling and metabolic tracking. This guide provides a comparative analysis of ionization techniques and details the specific fragmentation mechanics required for structural elucidation.
Part 1: The Chemical Challenge
The structural core of halogenated nicotinonitriles consists of a pyridine ring substituted with a nitrile group (-CN) and a halogen (Cl, Br, F). This combination presents unique MS challenges:
Ring Stability: The aromatic pyridine ring resists fragmentation under soft ionization, requiring higher energies or specific modes (EI) for structural fingerprinting.
Isotopic Complexity: Chlorine and bromine introduce distinct isotopic envelopes that must be deconvoluted from background noise.
Competitive Loss: Fragmentation pathways often involve a competition between halogen radical loss and nitrile group ejection (as HCN).
Part 2: Comparative Analysis of Ionization Architectures
Selecting the correct ionization mode is the first decision in the analytical workflow. The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) dictates the type of data obtained.
Table 1: EI vs. ESI Performance Comparison
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Primary Domain
GC-MS (Gas Chromatography)
LC-MS (Liquid Chromatography)
Energy State
Hard Ionization (70 eV)
Soft Ionization (Thermal/Voltage)
Dominant Species
Radical Cation ()
Even-electron Ions (, )
Fragmentation
Extensive (Fingerprint-rich)
Minimal (Requires MS/MS for fragments)
Halogen ID
Excellent (Clear Isotope Patterns)
Good (Preserved in Adducts)
Limit of Detection
Mid-range (ng level)
High Sensitivity (pg level)
Best For...
Structural Confirmation & Library Matching
Trace Analysis & Metabolite ID
Decision Matrix
Use EI (GC-MS) when characterizing raw materials, synthesis intermediates, or performing purity checks where spectral library matching (NIST) is required.
Use ESI (LC-MS) when analyzing biological matrices (plasma/urine), looking for polar metabolites, or when the derivative is thermally unstable.
Part 3: Fragmentation Mechanics
This section details the specific mechanistic pathways for 2-chloronicotinonitrile (MW 138.5) , the varying behavior of halogens, and the influence of the nitrile group.
Electron Ionization (EI) Pathway
Under standard 70 eV EI conditions, 2-chloronicotinonitrile follows a predictable decay chain driven by bond dissociation energies.
Molecular Ion (
):
m/z 138/140: The parent peak is distinct. The abundance ratio of 3:1 (100% vs 32%) confirms the presence of a single Chlorine atom (
vs ).
Primary Fragmentation (Base Peak Formation):
m/z 103: The bond between the pyridine ring and the halogen is the weakest link. The radical cation loses a Chlorine radical (
Diagram 1: Fragmentation Mechanism of 2-Chloronicotinonitrile (EI)
Caption: Step-wise fragmentation of 2-chloronicotinonitrile under Electron Ionization (70 eV).
Diagram 2: Method Selection Decision Tree
Caption: Decision matrix for selecting ionization techniques based on sample origin and analytical goal.
References
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Chloronicotinonitrile (CAS 6602-54-6).[3] NIST Mass Spectrometry Data Center.[3]
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.
Comparative Bioefficacy Guide: Chlorinated vs. Fluorinated Phenoxy Nicotinonitriles
Executive Summary Context: Phenoxy nicotinonitriles represent a critical scaffold in agrochemical (herbicides targeting ACCase/PPO) and pharmaceutical (kinase inhibitors) discovery. The strategic substitution of hydrogen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: Phenoxy nicotinonitriles represent a critical scaffold in agrochemical (herbicides targeting ACCase/PPO) and pharmaceutical (kinase inhibitors) discovery. The strategic substitution of hydrogen with chlorine (Cl) or fluorine (F) on the phenoxy ring fundamentally alters the compound's physicochemical profile.
Key Findings:
Chlorinated Derivatives: Typically exhibit superior binding affinity (Ki/IC50) due to enhanced lipophilicity and optimal filling of hydrophobic pockets (Cl radius ~1.74 Å mimics a methyl group). However, they suffer from faster metabolic clearance via oxidative dehalogenation.
Fluorinated Derivatives: Excel in metabolic stability and bioavailability . The C-F bond (116 kcal/mol) resists P450-mediated oxidation. While often slightly less potent in pure binding assays than Cl-analogues, their in vivo efficacy is frequently comparable or superior due to prolonged half-life.
Molecular Mechanics & Physicochemical Basis
To understand the bioefficacy divergence, we must first analyze the atomic-level causality. The choice between Cl and F is not merely structural; it is electronic and steric.
Feature
Fluorine (F)
Chlorine (Cl)
Impact on Bioefficacy
Van der Waals Radius
1.47 Å
1.74 Å
F mimics Hydrogen (1.20 Å) causing minimal steric perturbation.[1] Cl mimics a Methyl group, capable of inducing conformational locks or filling hydrophobic voids.
Electronegativity (Pauling)
3.98
3.16
F creates a strong dipole, lowering the pKa of the pyridine nitrogen, potentially altering H-bond acceptor capability.
C-X Bond Energy
~116 kcal/mol
~81 kcal/mol
F provides extreme metabolic resistance. Cl is more susceptible to oxidative attack or displacement (SNAr).
Lipophilicity (LogP)
+0.14 (vs H)
+0.71 (vs H)
Cl significantly increases membrane permeability and blood-brain barrier (BBB) penetration compared to F.
Diagram 1: SAR Decision Logic
This diagram illustrates the decision matrix for selecting Cl vs. F based on the desired pharmacological outcome.
Caption: Decision tree for halogen selection based on lead compound deficiencies (Metabolic vs. Potency).
Comparative Bioefficacy Analysis
Target Binding Affinity (In Vitro)
In nicotinonitrile herbicides (targeting ACCase) and kinase inhibitors, the "Chlorine Effect" is dominant.
Mechanism: The larger chlorine atom often displaces water molecules from hydrophobic pockets within the enzyme active site. This entropy-driven release of water contributes to a higher binding free energy (
).
Data Trend: Chlorinated analogues typically show a 2-5x lower IC50 compared to fluorinated counterparts in cell-free enzymatic assays.
Citation: Studies on halogenated bioisosteres confirm that Cl-substitution improves potency in ~50% of matched pairs, whereas F improves it in ~42% [1].
Metabolic Stability & Pharmacokinetics (ADME)
While Cl wins on potency, F wins on duration of action.
Metabolic Soft Spots: The phenoxy ring is prone to hydroxylation by Cytochrome P450.
The Fluorine Shield: Substituting the para-position of the phenoxy ring with Fluorine blocks this metabolic attack. The C-F bond is too strong for the CYP450 iron-oxo species to cleave easily.
The Chlorine Liability: While para-Cl also blocks metabolism, it introduces a "lipophilic handle" that can increase non-specific binding to plasma proteins (lowering free drug concentration) and accumulation in fatty tissues (toxicity risk).
Cellular Permeability
Chlorine: The significant increase in LogP (+0.71) makes Cl-analogues highly permeable through waxy plant cuticles (herbicides) or lipid bilayers (drugs).
Fluorine: Moderate lipophilicity increase. If the lead compound is already highly lipophilic, adding Cl might push it into "brick dust" territory (poor solubility), whereas F maintains a balance between solubility and permeability.
Experimental Protocol: Synthesis & Evaluation
To objectively compare these derivatives, a parallel synthesis workflow is required. The following protocol uses a Nucleophilic Aromatic Substitution (SNAr) strategy, which is the industry standard for 2-phenoxy nicotinonitriles.
Synthesis Workflow (SNAr)
Objective: Synthesize 2-(4-chlorophenoxy)nicotinonitrile (Compound A) and 2-(4-fluorophenoxy)nicotinonitrile (Compound B).
Reagents:
Substrate: 2-chloronicotinonitrile (1.0 eq)
Nucleophiles: 4-chlorophenol (for A) / 4-fluorophenol (for B) (1.1 eq)
Base: Anhydrous Potassium Carbonate (
) (2.0 eq)
Solvent: DMF or DMSO (Dry)
Step-by-Step Protocol:
Activation: In a round-bottom flask, dissolve the substituted phenol (Cl or F) in dry DMF under
atmosphere. Add and stir at RT for 30 mins to generate the phenoxide anion.
Coupling: Add 2-chloronicotinonitrile dropwise.
Reaction: Heat the mixture to 80-100°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The nicotinonitrile acts as the electrophile activated by the electron-withdrawing nitrile group.
Workup: Pour reaction mixture into ice-cold water. The product usually precipitates. Filter and wash with water to remove DMF/salts.
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Validation: Confirm structure via
-NMR and HRMS. Look for the characteristic splitting patterns of the phenoxy ring (AA'BB' system for para-substitution).
Diagram 2: Experimental Workflow
This diagram outlines the parallel synthesis and testing pipeline.
Caption: Parallel synthesis and bioassay workflow for comparative evaluation.
References
Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
Xu, T., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI Molecules.
Song, H., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids. MDPI Agriculture.
Jeschke, P. (2010). The role of fluorine in the design of nicotinic acetylcholine receptor (nAChR) competitive modulators. Elsevier.
A Senior Application Scientist's Guide to FTIR Spectral Markers for Nitrile Group Confirmation in Derivatives
For researchers and drug development professionals, unequivocally confirming the presence and structural environment of a nitrile (-C≡N) group is a frequent necessity. This functional group is a key component in numerous...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, unequivocally confirming the presence and structural environment of a nitrile (-C≡N) group is a frequent necessity. This functional group is a key component in numerous pharmaceuticals, agrochemicals, and specialty materials. While several analytical techniques can detect the nitrile moiety, Fourier Transform Infrared (FTIR) spectroscopy remains a frontline method due to its speed, sensitivity, and the wealth of structural information it provides.
This guide offers an in-depth comparison of FTIR with other analytical methods for nitrile confirmation, provides detailed experimental protocols, and explains the underlying principles that govern the spectral behavior of the C≡N bond.
The Nitrile Stretching Vibration: A Unique Spectral Signature
The defining characteristic of a nitrile in an FTIR spectrum is its carbon-nitrogen triple bond stretching vibration. This absorption is governed by Hooke's Law, which relates the vibrational frequency to the bond strength (force constant) and the masses of the atoms involved.[1] The C≡N triple bond is significantly stronger than C=N double bonds or C-N single bonds, causing it to vibrate at a much higher frequency.[2]
This results in a sharp, intense absorption band in a relatively "quiet" region of the mid-infrared spectrum, typically between 2260 and 2200 cm⁻¹ .[3][4][5] This unique position makes the nitrile peak a highly diagnostic and easily identifiable marker.[5][6]
Factors Influencing the C≡N Stretching Frequency
While the 2260-2200 cm⁻¹ range is a reliable indicator, the precise position of the nitrile peak provides valuable clues about the molecule's electronic structure. Several factors can cause this peak to shift:
Conjugation: When a nitrile group is attached to a double bond or an aromatic ring, the π-electrons are delocalized.[4] This conjugation slightly weakens the C≡N bond, reducing its force constant and lowering the stretching frequency.[2][5]
Saturated (Aliphatic) Nitriles: Typically absorb in the range of 2260-2240 cm⁻¹ .[5]
Aromatic Nitriles & α,β-Unsaturated Nitriles: Absorb at a lower wavenumber, generally between 2240-2220 cm⁻¹ .[5]
Electronegativity: Electron-withdrawing groups attached to the carbon adjacent to the nitrile can increase the bond's strength through inductive effects, leading to a slight increase (blueshift) in the absorption frequency. Conversely, electron-donating groups can cause a minor decrease (redshift).
Hydrogen Bonding: The interaction of the nitrile's nitrogen lone pair with hydrogen-bond donors (like protic solvents) can influence the peak position. While linear hydrogen bonds can cause a blueshift, other geometries or multiple H-bonds may lead to a redshift.[7][8] This is particularly relevant when analyzing samples in solution.
Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is a powerful tool, a comprehensive analysis often involves complementary techniques. The choice of method depends on the specific analytical question, sample properties, and available instrumentation.
Technique
Principle
Nitrile Detection Marker
Advantages
Limitations
FTIR Spectroscopy
Absorption of infrared light causing molecular vibrations.[6][9]
Fast, non-destructive, highly sensitive to polar bonds, excellent for functional group identification.[11]
Can be sensitive to water (O-H bands can interfere), requires specific sample preparation.[9][11]
Raman Spectroscopy
Inelastic scattering of monochromatic light by vibrating molecules.[9][12]
Strong, sharp C≡N stretch at ~2250 cm⁻¹ .
Little to no sample preparation needed, excellent for aqueous solutions, high spatial resolution possible.[11][12][13]
Can suffer from fluorescence interference, weaker signal for some compounds, high-power lasers may damage samples.[12][13]
¹³C NMR Spectroscopy
Nuclear spin transitions in a magnetic field.
Signal for the nitrile carbon at ~115-125 ppm .[10]
Provides detailed information on the carbon skeleton and electronic environment.
Relatively insensitive (requires more sample or longer acquisition time), provides no information on bond vibration.
¹⁵N NMR Spectroscopy
Nuclear spin transitions of the ¹⁵N isotope.
Chemical shift of the nitrile nitrogen.[14][15][16]
Directly probes the nitrogen atom, highly sensitive to its electronic environment.[14][16]
Requires ¹⁵N isotopic labeling or very high concentration due to low natural abundance and sensitivity.
Experimental Protocol: FTIR Analysis of a Nitrile Derivative
This section provides a self-validating workflow for obtaining a high-quality FTIR spectrum of a solid nitrile-containing compound using the Attenuated Total Reflectance (ATR) technique, which has become a primary sampling method due to its simplicity.[17]
Objective: To confirm the presence of a nitrile group and characterize its chemical environment.
Materials:
FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)
Sample: Solid nitrile derivative (fine powder is ideal)
Solvent for cleaning (e.g., Isopropanol)
Lint-free wipes (e.g., Kimwipes)
Step-by-Step Methodology:
Instrument Preparation & Background Scan:
Causality: A background spectrum is crucial to ratio against the sample spectrum. This process removes interfering signals from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal itself, ensuring that the final spectrum contains only information from the sample.
Procedure:
Ensure the ATR crystal surface is impeccably clean by wiping it with a lint-free tissue dampened with isopropanol. Let it dry completely.
Navigate the spectrometer software to the "Collect Background" function.
Ensure nothing is on the ATR crystal.
Execute the background scan. A typical scan uses 16-32 scans at a resolution of 4 cm⁻¹.
Sample Application:
Causality: Achieving good, uniform contact between the solid sample and the ATR crystal is essential for a strong, reproducible signal. The IR beam only penetrates a few microns into the sample, so intimate contact is paramount.[17]
Procedure:
Place a small amount of the powdered solid sample onto the center of the ATR crystal.
Lower the ATR press arm and apply consistent pressure to the sample. This ensures the sample is firmly and evenly pressed against the crystal surface.[18]
Data Acquisition:
Causality: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic sharp peak of a nitrile without unnecessarily increasing scan time.
Procedure:
Enter a unique sample name and any relevant metadata in the software.
Set the data acquisition parameters (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 scans).
Initiate the sample scan.
Data Processing and Interpretation:
Causality: This is the validation step. By systematically analyzing the spectrum, we confirm the nitrile's presence and rule out alternatives.
Procedure:
The software will automatically ratio the sample scan to the background scan, displaying the result as an absorbance or transmittance spectrum.
Primary Confirmation: Look for a sharp, strong peak in the 2260-2220 cm⁻¹ region.[5] Use the software's "Find Peaks" tool to determine the exact wavenumber.
Environmental Assessment:
If the peak is > 2240 cm⁻¹, suspect a saturated (aliphatic) nitrile.[5]
If the peak is < 2240 cm⁻¹, suspect conjugation with an aromatic ring or a C=C double bond.[5]
Cross-Validation (Fingerprint Region): Examine the region below 1500 cm⁻¹. While complex, this "fingerprint region" is unique to the molecule as a whole.[19] Compare this region to a reference spectrum from a database, if available, to confirm the overall identity of the compound.[19]
Rule out Interferences: Be aware of potential, though less common, overlaps. Terminal alkynes (C≡C-H) show a C≡C stretch around 2100-2140 cm⁻¹ and a very sharp ≡C-H stretch near 3300 cm⁻¹.[4] Isocyanates (-N=C=O) have a very strong, broad absorption near 2270 cm⁻¹. The sharpness and specific location of the nitrile peak are key differentiators.
Cleaning:
Procedure: Release the pressure arm, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe to prevent cross-contamination.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the logical steps involved in spectral interpretation.
Caption: Experimental workflow for nitrile confirmation using ATR-FTIR.
Caption: Decision tree for interpreting the nitrile stretch in an FTIR spectrum.
References
Infrared Spectrometry . (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O . The Astrophysical Journal, 476(2), 932. Retrieved from [Link]
IR Frequency Region: Alkyne and Nitrile Stretching . (2024, December 5). JoVE. Retrieved from [Link]
Fahmy, H. M., Dupuis, P., Vought, R., El-Sayed, M. A., & Lanyi, J. K. (1987). Analysis of the factors that influence the C=N stretching frequency of polyene Schiff bases. Implications for bacteriorhodopsin and rhodopsin . Biophysical Journal, 51(2), 227–239. Retrieved from [Link]
Fahmy, H. M., Dupuis, P., Vought, R., El-Sayed, M. A., & Lanyi, J. K. (1987). Analysis of the factors that influence the C=N stretching frequency of polyene Schiff bases. Implications for bacteriorhodopsin and rhodopsin . PMC. Retrieved from [Link]
IR Absorption Frequencies . (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved from [Link]
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles . Spectroscopy Online. Retrieved from [Link]
Sample preparation for FT-IR . (n.d.). Northern Illinois University Department of Chemistry and Biochemistry. Retrieved from [Link]
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods . (2024, May 31). Drawell. Retrieved from [Link]
Chen, J., & Gai, F. (2024, September 27). Blueshift or redshift? Effect of hydrogen bonding interactions on the C≡N stretching frequency of 5-cyanoindole . The Journal of Chemical Physics. Retrieved from [Link]
The first nitrogen NMR spectroscopic study of nitrile imides (nitrilimines) . (1991). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
How to Interpret FTIR Results: A Beginner's Guide . (2025, March 21). Retrieved from [Link]
Mukherjee, S., et al. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins . The Journal of Physical Chemistry B. Retrieved from [Link]
20.8: Spectroscopy of Carboxylic Acids and Nitriles . (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons . (n.d.). DAV University. Retrieved from [Link]
The first nitrogen NMR spectroscopic study of nitrile imides (nitrilimines) . (1991). RSC Publishing. Retrieved from [Link]
Ch20: Spectroscopy Analysis : Nitriles . (n.d.). University of Calgary. Retrieved from [Link]
How to Prepare Samples for FTIR Testing . (2026, January 23). FTIR Spectroscopy Analysis - WordPress.com. Retrieved from [Link]
Gao, J., D'Altimari, L., & Organ, M. G. (2010). (15)N NMR studies of a nitrile-modified nucleoside . Organic Letters, 12(24), 5740–5743. Retrieved from [Link]
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . (2016, November 23). Master Organic Chemistry. Retrieved from [Link]
FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique . (2024, March 12). Retrieved from [Link]
Figure 1. FT-IR spectra obtained from analysis of the nitrile rubber... . (n.d.). ResearchGate. Retrieved from [Link]
Wentrup, C., et al. (2012, February 25). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides . Journal of the American Chemical Society. Retrieved from [Link]
IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions . (2021, August 17). RSC Publishing. Retrieved from [Link]
Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations . (2021, December 7). Gateway Analytical. Retrieved from [Link]
FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? . (2025, March 7). Lab Manager. Retrieved from [Link]
Application of FTIR in characterization of acrylonitrile-butadiene rubber (nitrile rubber) . (n.d.). ResearchGate. Retrieved from [Link]
FTIR and Raman – Composition and Contamination Analysis . (2022, December 20). EAG Laboratories. Retrieved from [Link]
FTIR Functional Group Database Table with Search . (n.d.). InstaNANO. Retrieved from [Link]
A Senior Application Scientist's Guide to Validating the Purity of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile Reference Standards
In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical data are built. For a molecule as specific as 2-(2...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical data are built. For a molecule as specific as 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, a comprehensive and orthogonal approach to purity validation is not just a regulatory expectation but a scientific necessity. This guide provides an in-depth comparison of critical analytical techniques, offering field-proven insights and detailed protocols to establish a self-validating system for your reference standard.
The Imperative of Orthogonal Purity Assessment
A single analytical technique is rarely sufficient to definitively declare the purity of a reference standard. Each method possesses inherent biases and limitations. An orthogonal approach, employing multiple techniques that measure different physicochemical properties of the analyte, provides a more complete and trustworthy purity profile.[1] For 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, a multifaceted strategy is essential to detect and quantify potential process-related impurities, degradants, and residual solvents.
Comparative Analysis of Key Purity Validation Techniques
A robust purity assessment for a small molecule like 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile should incorporate a combination of chromatographic, spectroscopic, and thermal analysis techniques. The following sections detail the rationale and experimental protocols for the most critical methods.
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
Expertise & Experience: HPLC with UV detection is the workhorse for purity analysis of small molecules, offering excellent resolution and sensitivity for detecting structurally related impurities.[2] The choice of a reversed-phase method is logical for a molecule with the aromatic and polar functionalities present in 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. The key to a successful HPLC purity method is achieving baseline separation of the main component from all potential impurities. Method development should explore different stationary phases, mobile phase compositions, and pH to ensure comprehensive impurity detection.[3][4]
Experimental Protocol: RP-HPLC for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile Purity
Instrumentation: UHPLC/HPLC system with a UV/PDA detector.
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient:
0-1 min: 30% B
1-15 min: 30% to 80% B
15-17 min: 80% B
17-17.1 min: 80% to 30% B
17.1-20 min: 30% B
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Detection Wavelength: 254 nm.
Injection Volume: 2 µL.
Sample Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of 0.5 mg/mL.
Data Presentation: Example HPLC Purity Data
Sample ID
Main Peak Area (%)
Impurity 1 (%)
Impurity 2 (%)
Total Impurities (%)
Batch A
99.85
0.08
0.07
0.15
Batch B
99.52
0.25
0.23
0.48
Alternative 1
99.91
0.05
0.04
0.09
Alternative 2
99.20
0.45
0.35
0.80
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Expertise & Experience: While HPLC-UV is excellent for quantification, it provides limited structural information about unknown impurities. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for the identification and structural elucidation of impurities.[5][6][7][8] This technique provides accurate mass measurements, which can be used to determine the elemental composition of impurities, and fragmentation patterns that offer clues to their structure.[6][8]
Experimental Protocol: LC-HRMS for Impurity Identification
Instrumentation: UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.
LC Conditions: Same as the RP-HPLC method described above to ensure correlation of retention times.
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Mass Range: m/z 100-1000.
Data Acquisition: Full scan and data-dependent MS/MS.
Sample Preparation: Use the same sample prepared for HPLC analysis.
Trustworthiness: The combination of retention time data from HPLC-UV and accurate mass and fragmentation data from LC-HRMS provides a high degree of confidence in the identification of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Expertise & Experience: qNMR is a primary analytical method for the certification of reference standards, offering direct traceability to SI units.[9][10][11] Unlike chromatographic methods that provide relative purity, qNMR determines the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[12] For 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, the presence of fluorine allows for the use of ¹⁹F qNMR, which can be a powerful alternative or complement to ¹H qNMR, often providing a cleaner spectrum with less signal overlap.[13]
Experimental Protocol: ¹H qNMR for Absolute Purity
Internal Standard: A certified reference material (CRM) with known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte.
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
Sample Preparation:
Accurately weigh approximately 10 mg of the 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile reference standard.
Accurately weigh approximately 5 mg of the certified internal standard.
Dissolve both in a known volume of DMSO-d₆ in an NMR tube.
Acquisition Parameters:
Pulse Program: A simple pulse program like zg30.
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing:
Apply a Fourier transform and phase correction.
Carefully integrate the non-overlapping signals of the analyte and the internal standard.
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * P_IS
Where: I = integral, N = number of protons, M = molar mass, m = mass, and P = purity of the internal standard.
Data Presentation: Example qNMR Purity Data
Sample ID
¹H qNMR Purity (%)
¹⁹F qNMR Purity (%)
Batch A
99.8 ± 0.1
99.9 ± 0.1
Batch B
99.4 ± 0.2
99.5 ± 0.2
Alternative 1
99.9 ± 0.1
99.9 ± 0.1
Alternative 2
99.1 ± 0.3
99.2 ± 0.3
Thermal Analysis (DSC and TGA) for Solid-State Characterization
Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state properties of a reference standard, including melting point, polymorphism, and the presence of volatile impurities or solvates.[14][15][16][17] A sharp melting endotherm in DSC is indicative of a highly pure crystalline material. TGA measures changes in mass as a function of temperature and can quantify the amount of water or residual solvents present.[16]
Experimental Protocol: DSC and TGA
Instrumentation: DSC and TGA instruments.
Sample Preparation: Accurately weigh 2-5 mg of the reference standard into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).
DSC Method:
Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen purge.
TGA Method:
Heat the sample from 25 °C to a temperature where complete decomposition is expected at a rate of 10 °C/min under a nitrogen purge.
Data Presentation: Example Thermal Analysis Data
Sample ID
Melting Point (DSC, °C)
Weight Loss <150°C (TGA, %)
Batch A
155.2 (sharp)
< 0.1
Batch B
153.8 (broad)
0.5
Alternative 1
155.5 (sharp)
< 0.1
Alternative 2
152.1 (broad)
1.2
Visualizing the Purity Validation Workflow
A logical and systematic workflow is crucial for the comprehensive validation of a reference standard.
Caption: Orthogonal workflow for reference standard purity validation.
Logical Framework for Purity Assessment
The relationship between different analytical techniques forms a self-validating system for purity assessment.
Caption: Interrelation of analytical techniques for purity validation.
Conclusion
The validation of a 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile reference standard demands a rigorous, multi-faceted analytical approach. By integrating chromatographic separation, mass spectrometric identification, absolute quantification by qNMR, and solid-state characterization through thermal analysis, a comprehensive and defensible purity value can be assigned. This guide provides the framework and detailed methodologies to empower researchers and drug development professionals to confidently establish the purity of their critical reference standards, ensuring the integrity of their analytical data and the ultimate quality of the pharmaceutical product.
References
Impurity Profiling with HRMS. Toref-Standards. [Link]
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. National Center for Biotechnology Information. [Link]
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]
High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]
Mass spectrometry in impurity profiling. ResearchGate. [Link]
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]
qNMR. Bureau International des Poids et Mesures. [Link]
Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. [Link]
Characterization of Pharmaceuticals Using Thermal Analysis Guide. METTLER TOLEDO. [Link]
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
Certified reference materials for quantitative NMR. Separation Science. [Link]
Small Molecule Identification and Purity Testing. Medistri SA. [Link]
Characterization of pharmaceuticals using thermal analysis. ResearchGate. [Link]
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
Impurity Identification in Small-Molecule APIs. Pharma's Almanac. [Link]
High-Purity Reference Standards and Impurities for Reliable Pharmaceutical Research. European Pharmaceutical Review. [Link]
Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]
ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. International Council for Harmonisation. [Link]
Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. [Link]
Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. [Link]
The ABC's of Reference Standard Management. EAG Laboratories. [Link]
ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. [Link]
Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. ResearchGate. [Link]
Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of nicotine nasal spray. Lund University Publications. [Link]
Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Asian Journal of Pharmaceutical Research and Development. [Link]
Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form. ResearchGate. [Link]
A Comparative Guide to the Chemical and Metabolic Stability of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile and Its Analogues
This guide provides a comprehensive analysis of the stability of 2-(2-chloro-4-fluorophenoxy)nicotinonitrile, a key heterocyclic scaffold in medicinal chemistry. In the competitive landscape of drug discovery, understand...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the stability of 2-(2-chloro-4-fluorophenoxy)nicotinonitrile, a key heterocyclic scaffold in medicinal chemistry. In the competitive landscape of drug discovery, understanding a molecule's inherent stability is paramount to its success. This document offers a comparative perspective on the thermal, hydrolytic, photolytic, and metabolic stability of the title compound and its structural analogues. The insights presented herein are grounded in established principles of medicinal chemistry and supported by relevant experimental data from the scientific literature.
Introduction: The Critical Role of Stability in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with chemical and metabolic stability being significant hurdles. A drug molecule must be sufficiently robust to withstand the rigors of manufacturing, storage, and administration, while also exhibiting a metabolic profile that ensures an appropriate duration of action and minimizes the formation of toxic byproducts. Forced degradation studies are a cornerstone of pharmaceutical development, providing crucial insights into a compound's intrinsic stability and potential degradation pathways under various stress conditions, including heat, humidity, light, and different pH environments.
This guide will delve into the structural features of 2-(2-chloro-4-fluorophenoxy)nicotinonitrile that govern its stability profile and draw comparisons with analogues possessing different substitution patterns.
Comparative Stability Analysis
The stability of 2-(2-chloro-4-fluorophenoxy)nicotinonitrile is primarily dictated by the interplay of its constituent functional groups: the nicotinonitrile core, the phenoxy ether linkage, and the halogen substituents.
Thermal Stability
The thermal stability of organic compounds is related to the strength of their covalent bonds and overall molecular architecture. Aromatic and heterocyclic rings, such as the pyridine and benzene rings in the target molecule, are generally thermally stable due to their delocalized π-electron systems[1].
The introduction of halogen atoms can influence thermal stability. The carbon-fluorine bond is stronger than the carbon-chlorine bond, suggesting that fluorinated aromatics may exhibit slightly higher thermal stability[2]. However, the overall thermal decomposition of complex molecules is often initiated at weaker points in the structure. For 2-(2-chloro-4-fluorophenoxy)nicotinonitrile and its analogues, the ether linkage is a potential site of thermal degradation, though this typically requires high temperatures.
Table 1: Predicted Relative Thermal Stability of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile and Analogues
Compound
Key Structural Features
Predicted Relative Thermal Stability
Rationale
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
2-Chloro, 4-Fluoro substitution
High
Strong aromatic cores and C-F bond. The C-Cl bond is a potential weak point compared to C-F.
Lacks the very strong C-F bond, potentially slightly less stable than the fluorinated analogue at very high temperatures.
2-Phenoxynicotinonitrile
Unsubstituted phenoxy group
High
The absence of halogens may slightly alter bond polarities and intermolecular interactions, but the core structure remains robust.
Hydrolytic Stability
Hydrolytic degradation involves the cleavage of chemical bonds by water and is highly dependent on pH. For 2-(2-chloro-4-fluorophenoxy)nicotinonitrile, the two primary sites susceptible to hydrolysis are the ether linkage and the nitrile group.
The diaryl ether linkage is generally stable, but can be cleaved under strong acidic or basic conditions[3][4]. The rate of cleavage is influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as the chloro and fluoro substituents, can make the ether oxygen less basic and the adjacent carbon atoms less susceptible to nucleophilic attack, thereby increasing stability against acid-catalyzed hydrolysis[5][6].
The nitrile group is relatively robust to hydrolysis but can be converted to a carboxylic acid or amide under strong acidic or basic conditions, although this is generally a minor metabolic pathway for many nitrile-containing drugs[7].
Table 2: Predicted Relative Hydrolytic Stability of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile and Analogues
Compound
Stress Condition
Predicted Major Degradation Pathway
Predicted Relative Stability
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
Acidic/Basic pH
Cleavage of the ether linkage
High
2-(4-Fluorophenoxy)nicotinonitrile
Acidic/Basic pH
Cleavage of the ether linkage
High
2-(2-Chlorophenoxy)nicotinonitrile
Acidic/Basic pH
Cleavage of the ether linkage
High
2-Phenoxynicotinonitrile
Acidic/Basic pH
Cleavage of the ether linkage
Moderate to High
Photostability
Photostability is a critical parameter, as exposure to light can induce degradation, leading to loss of potency and the formation of potentially toxic photoproducts. The aromatic rings in 2-(2-chloro-4-fluorophenoxy)nicotinonitrile can absorb UV light, potentially leading to photodegradation.
Studies on 2-chloropyridine have shown that it undergoes photodegradation in aqueous solutions, forming various intermediate products, some of which can be genotoxic[8][9]. The presence of the phenoxy group and the additional fluoro substituent will influence the photolytic pathway. Halogenated aromatic compounds can undergo photodehalogenation. The carbon-chlorine bond is more susceptible to photolytic cleavage than the stronger carbon-fluorine bond.
Table 3: Predicted Relative Photostability of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile and Analogues
Compound
Key Structural Features
Predicted Relative Photostability
Rationale
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
2-Chloro, 4-Fluoro substitution
Moderate
Susceptible to photodechlorination and ring modifications.
2-(4-Fluorophenoxy)nicotinonitrile
Single fluoro substituent
Moderate to High
Lacks the more labile C-Cl bond, likely more photostable.
2-(2-Chlorophenoxy)nicotinonitrile
Single chloro substituent
Moderate
The C-Cl bond is a primary site for photolytic cleavage.
2-Phenoxynicotinonitrile
Unsubstituted phenoxy group
Moderate
The core aromatic system is still susceptible to photodegradation.
Metabolic Stability
Metabolic stability is a key determinant of a drug's pharmacokinetic profile. The primary sites of metabolism for 2-(2-chloro-4-fluorophenoxy)nicotinonitrile are likely the aromatic rings and the pyridine ring, which can undergo oxidation by cytochrome P450 enzymes. The nitrile group is generally metabolically stable[10].
The presence of halogen substituents significantly impacts metabolic stability. Both fluorine and chlorine are electron-withdrawing and can block sites of metabolism. The C-F bond is particularly strong and resistant to metabolic cleavage[11][12][13][14][15]. Chlorination can also enhance metabolic stability[11][12][13][14][15]. Therefore, the di-halogenated title compound is expected to have a higher metabolic stability compared to its non-halogenated or mono-halogenated analogues.
Table 4: Predicted Relative Metabolic Stability of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile and Analogues
Compound
Key Structural Features
Predicted Relative Metabolic Stability
Rationale
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
2-Chloro, 4-Fluoro substitution
High
Halogenation blocks potential sites of metabolism.
To empirically determine the stability of 2-(2-chloro-4-fluorophenoxy)nicotinonitrile and its analogues, a series of forced degradation studies should be conducted.
General Procedure for Forced Degradation Studies
Stock Solution Preparation : Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
Stress Conditions :
Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Incubate at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.
Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate at 60°C and sample at various time points. Neutralize samples before analysis.
Oxidative Degradation : Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, and sample at various time points.
Thermal Degradation : Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) and sample at various time points.
Photodegradation : Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be kept in the dark.
Sample Analysis : Analyze the stressed samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. This allows for the quantification of the parent compound and the detection of any degradation products.
Data Analysis : Calculate the percentage of degradation of the parent compound. If significant degradation is observed, further characterization of the degradation products using LC-MS/MS is recommended.
In Vitro Metabolic Stability Assay
Incubation : Incubate the test compound (e.g., at 1 µM) with liver microsomes (from human or other species) and NADPH (as a cofactor) at 37°C.
Time Points : Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching : Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis : Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis : Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Conclusion
The stability of 2-(2-chloro-4-fluorophenoxy)nicotinonitrile is predicted to be relatively high, a desirable characteristic for a drug candidate. The presence of two halogen substituents, particularly the fluorine atom, is expected to confer significant metabolic stability and resistance to certain forms of chemical degradation. However, the 2-chloro substituent on the pyridine ring may be a point of lability, particularly under photolytic stress.
Comparative analysis with its analogues suggests that the di-halogenated compound likely offers the best overall stability profile. Removal of the chlorine atom might enhance photostability at the expense of some metabolic stability, while removal of the fluorine atom would likely decrease metabolic stability. The non-halogenated analogue is predicted to be the least stable, particularly with respect to metabolism.
The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these predictions. A thorough understanding of the stability of this important chemical scaffold will undoubtedly facilitate the development of novel therapeutics with improved drug-like properties.
References
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Elemental analysis benchmarks for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
An In-Depth Comparative Guide to Elemental Analysis Benchmarks for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile Foreword: The Analytical Imperative for Novel APIs In the landscape of modern drug development, the structura...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to Elemental Analysis Benchmarks for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
Foreword: The Analytical Imperative for Novel APIs
In the landscape of modern drug development, the structural and compositional integrity of an Active Pharmaceutical Ingredient (API) is paramount. The compound 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, a heterocyclic molecule with significant potential in medicinal chemistry, presents a unique analytical challenge due to its multi-elemental nature.[1][2] Its composition, including carbon, hydrogen, and nitrogen, alongside key halogens—chlorine and fluorine—necessitates a multi-faceted analytical approach to verify its empirical formula, quantify its purity, and detect potential elemental impurities.
This guide provides a comprehensive comparison of benchmark analytical techniques for the complete elemental characterization of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. We will move beyond mere procedural descriptions to explore the causal relationships behind methodological choices, ensuring each protocol serves as a self-validating system for generating robust, reliable, and regulatory-compliant data.
Theoretical Composition: The Analytical Benchmark
Before any analysis, establishing the theoretical elemental composition is critical. This provides the fundamental benchmark against which all experimental data will be compared.
This theoretical data is the gold standard for our analytical campaign. The goal of the following methods is to experimentally verify these percentages with the highest degree of accuracy and precision.
Core Elemental Analysis: CHN Combustion
The foundational analysis for any organic compound is the determination of its carbon, hydrogen, and nitrogen content. The modern standard for this is the automated CHNS analyzer, which operates on the principle of dynamic flash combustion.[3]
The Causality of Combustion Chemistry
The sample is combusted in a high-temperature furnace (≥900 °C) in a pure oxygen environment. This process quantitatively converts the elements into their respective gaseous oxides: C becomes CO₂, H becomes H₂O, and N becomes N₂ gas (after passing through a reduction tube).[4] These gases are then separated by gas chromatography and quantified by a thermal conductivity detector (TCD).[3]
However, the presence of halogens (Cl and F) in 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile introduces a critical challenge. During combustion, highly corrosive and reactive species like HF and HCl are formed. These can interfere with detection and damage the analytical instrumentation.[5]
Expert Insight: To counteract this, modern elemental analyzers designed for halogenated compounds incorporate specialized traps or absorbents within the combustion tube. A common strategy involves placing a layer of a specialized reagent, such as the commercially available "FluoAdso," which is a mixture of oxides that effectively captures fluorine and other halogens, preventing them from reaching the detector.[6] This is a crucial, non-negotiable step for achieving accurate results with this specific molecule.
Experimental Protocol: CHN Analysis
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known C, H, and N composition, such as acetanilide.
Sample Preparation: Accurately weigh 1-3 mg of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile into a tin capsule using a microbalance.[3] Record the weight to at least five decimal places.
Combustion Tube Preparation: Ensure the combustion reactor is packed according to the manufacturer's specifications for halogen-containing compounds, including the appropriate halogen absorbent.[6]
Analysis: Introduce the sample into the instrument's autosampler. Initiate the combustion sequence.
Data Processing: The instrument software will automatically calculate the weight percentages of C, H, and N based on the TCD signals and the initial sample weight.
Validation: Analyze a known check standard after every 10-15 samples to verify instrument stability and calibration.
Workflow for CHN Analysis
Caption: Workflow for CHN analysis of halogenated compounds.
Halogen Quantification: A Comparative Approach
Determining the chlorine and fluorine content requires techniques specifically suited for halogens. Here, we compare a classic destructive method with a modern, non-destructive screening technique.
Method 1: Oxygen Bomb Combustion with Ion Chromatography (IC)
This is a highly accurate, albeit labor-intensive, method for halogen determination.[7]
Principle: The organic sample is combusted in a sealed, high-pressure vessel (the "bomb") filled with pure oxygen. The resulting combustion products, including HCl and HF, are trapped in an alkaline absorption solution. This solution is then injected into an ion chromatograph, where the chloride (Cl⁻) and fluoride (F⁻) ions are separated and quantified.[7]
Causality: This method ensures a complete decomposition of the robust aromatic structure and quantitative conversion of covalently bonded halogens into their water-soluble ionic forms, which are ideal for IC detection. The complete separation of ions in the IC column provides high selectivity and minimizes interferences.
Method 2: X-Ray Fluorescence (XRF) Spectroscopy
XRF is a powerful, rapid, and non-destructive technique primarily used for elemental screening.[8]
Principle: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. When outer-shell electrons drop to fill these vacancies, they emit secondary X-rays with energies characteristic of each element. The intensity of these fluorescent X-rays is proportional to the element's concentration.[9]
Causality & Limitations: XRF is excellent for rapid screening of elements heavier than sodium. It can reliably detect chlorine. However, its sensitivity for light elements like fluorine is significantly lower because the low-energy fluorescent X-rays from fluorine are easily absorbed by the sample matrix and the detector window.[8] Therefore, while XRF is an excellent choice for a quick confirmation of chlorine's presence and semi-quantitative analysis, it is not the benchmark method for accurate fluorine quantification in an organic matrix.
Accurate, quantitative determination for formula verification.
Rapid screening, quality control, process monitoring.[11]
Trace Elemental Impurities: The ICP-MS Mandate
For pharmaceutical applications, analyzing the bulk composition is not enough. Regulatory bodies mandate strict control over elemental impurities, which can originate from catalysts, manufacturing equipment, or raw materials.[12][13] The gold standard for this task is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).
Why ICP-MS is Essential
The synthesis of complex organic molecules like 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile often involves metal-based catalysts (e.g., Palladium, Platinum, Rhodium).[12] ICP-MS offers unparalleled sensitivity, capable of detecting these and other toxic elements (e.g., Lead, Arsenic, Mercury, Cadmium) at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, ensuring compliance with stringent regulatory limits like those outlined in ICH Q3D and USP <232>.[12][14]
Expert Insight: The primary challenge for ICP-MS analysis of this API is sample preparation. The organic matrix must be completely destroyed to prevent interference with the plasma and ensure all elements are solubilized for introduction into the instrument. Microwave-assisted acid digestion is the preferred method for achieving this complete and clean decomposition.[15]
Protocol: Microwave Digestion for ICP-MS
Preparation: Accurately weigh approximately 100-200 mg of the API into a clean, acid-leached microwave digestion vessel.
Digestion: Add a mixture of high-purity trace-metal grade acids (e.g., 5 mL Nitric Acid and 1 mL Hydrochloric Acid).
Microwave Program: Seal the vessels and place them in the microwave digestion system. Run a pre-programmed method that gradually ramps the temperature and pressure (e.g., to 200 °C and 40 bar) and holds for 20-30 minutes to ensure complete digestion.
Dilution: After cooling, carefully open the vessels and dilute the clear digestate to a final volume (e.g., 50 mL) with deionized water. The sample is now ready for ICP-MS analysis.
Method Validation: The analytical procedure must be validated according to guidelines to ensure accuracy, precision, specificity, and linearity for the target elements.[15][16]
Decision Framework for Elemental Analysis
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion: An Integrated Analytical Strategy
A single analytical technique is insufficient for the complete elemental characterization of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. A robust, defensible analytical strategy integrates multiple methods, each chosen for its specific strengths:
CHN Combustion Analysis: Essential for verifying the core organic backbone (C, H, N), with mandatory use of halogen traps for accuracy.
Oxygen Bomb Combustion with IC: The benchmark method for accurate, quantitative determination of both chlorine and fluorine, crucial for confirming the empirical formula.
ICP-MS: Non-negotiable for pharmaceutical applications to quantify trace elemental impurities and ensure compliance with global safety regulations.
XRF Spectroscopy: A valuable, complementary tool for rapid, at-line process monitoring or screening of chlorine content, but not as a primary method for fluorine quantification.
By strategically combining these techniques, researchers and drug development professionals can build a complete and accurate elemental profile of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, ensuring product quality, safety, and regulatory compliance.
References
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Assessing the Structural Integrity of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile Under Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, a thorough understanding of a molecule's stability under various environmental pressures is...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a thorough understanding of a molecule's stability under various environmental pressures is paramount. This guide provides a comprehensive framework for assessing the structural integrity of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile, a compound of interest due to its prevalence as a key intermediate in the synthesis of complex heterocyclic systems for pharmaceutical research.[1] By subjecting this molecule to a battery of forced degradation studies, we can elucidate its intrinsic stability, identify potential degradation products, and establish validated, stability-indicating analytical methods.
This document is not a rigid protocol but rather a strategic guide. It emphasizes the rationale behind experimental choices and provides a comparative analysis against structurally similar alternatives to highlight the contributions of specific functional groups to the molecule's overall stability. The insights gleaned from such studies are critical for formulation development, packaging selection, and defining appropriate storage conditions and shelf-life, as mandated by regulatory bodies like the FDA and ICH.[2]
Comparative Compounds: Rationale for Selection
To contextualize the stability of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile (Compound A), two alternative compounds have been selected for concurrent analysis. This comparative approach allows for a deeper understanding of how subtle molecular modifications can impact stability.
Compound B: 2-(4-Chlorophenoxy)nicotinonitrile: This analogue lacks the fluorine atom on the phenoxy ring.[3] A direct comparison with Compound A will illuminate the electronic and steric influence of the fluorine substituent on the ether linkage and the overall molecule.
Compound C: 2-Chloro-4-phenylnicotinonitrile: This compound replaces the phenoxy group with a phenyl group, removing the ether linkage entirely. This comparison will help to determine the lability of the ether bond in Compound A under various stress conditions.
Forced Degradation (Stress Testing) Protocols
Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing to expedite the formation of degradation products.[2][4] This process is predictive, providing a foundation for developing robust analytical methods.[5] The following protocols are designed to probe the stability of Compounds A, B, and C across a range of stress conditions.
Experimental Workflow for Stress Testing
Caption: Workflow for forced degradation and analysis.
Step-by-Step Methodologies
For each compound (A, B, and C), a stock solution of 1 mg/mL will be prepared in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
At specified time points (e.g., 1, 3, 7 days), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
Store the mixture at room temperature, protected from light, for up to 7 days.
At specified time points, withdraw an aliquot and dilute for analysis.
Thermal Degradation:
Store the solid compound in a stability chamber at 80°C and 75% relative humidity for up to 7 days.[6]
At specified time points, accurately weigh a portion of the stressed solid, dissolve it in the solvent, and dilute to the target concentration for analysis.
Photolytic Degradation:
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
A control sample should be stored in the dark under the same conditions.
Prepare samples for analysis as described for thermal degradation.
Analytical Strategy for Degradation Profiling
A multi-faceted analytical approach is essential for the successful discovery and profiling of degradation-related impurities.[7]
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV/photodiode array detection (DAD) will be the primary tool for separating the parent compound from its degradation products and for quantification.[8] A gradient elution with a C18 column is recommended to achieve optimal separation. The goal is to develop a single, robust, stability-indicating method that can resolve all significant degradants from the parent peak.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To identify the generated impurities, LC-MS/MS will be employed. This technique provides mass information that is crucial for the structural elucidation of the degradation products.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of major degradation products, isolation via preparative HPLC followed by NMR analysis may be necessary.[5]
The following table presents a hypothetical but mechanistically plausible comparison of the degradation profiles for Compounds A, B, and C. The data is represented as the percentage of the parent compound remaining after 7 days of stress.
Stress Condition
Compound A (% Remaining)
Compound B (% Remaining)
Compound C (% Remaining)
Plausible Rationale
Acid Hydrolysis
85
80
98
The ether linkage in A and B is susceptible to acid-catalyzed hydrolysis. The electron-withdrawing fluorine in A may slightly stabilize the ether bond compared to B. Compound C, lacking the ether, is significantly more stable.
Base Hydrolysis
75
70
95
The electron-deficient pyridine ring and the phenoxy ether are susceptible to nucleophilic attack under basic conditions. The fluorine in A enhances this effect. Compound C remains relatively stable.
Oxidative Stress
90
92
88
The phenyl ring in C may be more susceptible to oxidation than the phenoxy rings in A and B. The pyridine nitrogen in all three compounds is a potential site for N-oxide formation.
Thermal Stress
95
96
97
All three compounds are expected to be relatively stable under dry heat, with minimal degradation.
Photolytic Stress
88
90
85
The chloro- and fluoro-substituents can be photolabile. The extended conjugation in Compound C may increase its susceptibility to photodecomposition.
Potential Degradation Pathways
Based on the known reactivity of related chemical structures, such as neonicotinoids and other nicotinonitrile derivatives, several degradation pathways can be postulated for Compound A.[12][13] The primary point of lability is expected to be the ether linkage.
Caption: Postulated degradation pathways for Compound A.
The most likely degradation pathway under hydrolytic conditions involves the cleavage of the ether bond to yield 2-chloro-4-hydroxynicotinonitrile (DP1) and 2-chloro-4-fluorophenol (DP2). Additionally, the nitrile group itself could undergo hydrolysis to form the corresponding amide, 2-(2-Chloro-4-fluorophenoxy)nicotinamide (DP3).
Conclusion and Forward Look
This guide outlines a systematic and comparative approach to evaluating the structural integrity of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. By employing forced degradation studies under a variety of stress conditions and utilizing a suite of modern analytical techniques, researchers can build a comprehensive stability profile of the molecule. The comparison with structurally related analogues provides crucial insights into the role of specific functional groups, particularly the fluorine substituent and the ether linkage, in governing the molecule's susceptibility to degradation.
The data generated from these studies are not merely academic; they form the bedrock of robust drug development programs. A thorough understanding of a molecule's degradation pathways is essential for creating safe, effective, and stable pharmaceutical products. The self-validating nature of these protocols, where degradation products are identified and analytical methods are proven to be stability-indicating, ensures a high degree of scientific and regulatory trustworthiness.
References
Huynh-Ba, K. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 758-767. [Link]
ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Retrieved from [Link]
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-15. [Link]
ACD/Labs. (n.d.). An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. Retrieved from [Link]
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
Pharma Specialists. (2022, April 10). Stress Study of Pharmaceuticals. Retrieved from [Link]
Winter, G. E., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. Molecular Cell, 84(2), 361-374.e9. [Link]
Neopharm Labs. (n.d.). Drug Product Stress Testing. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. Retrieved from [Link]
Barri, T., & Dragsted, L. O. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(22), 11366–11373. [Link]
Hussain, S., et al. (2021). Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. Frontiers in Microbiology, 12, 691717. [Link]
PubMed. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]
Al-Warhi, T., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Molecules, 28(1), 359. [Link]
Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 19(6), 1629–1640. [Link]
Gopishetty, S. R., & Chitturi, C. M. (2019). The pyridine pathway of nicotine degradation by A. nicotinovorans and Nocardioides sp. ResearchGate. [Link]
Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]
Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
Organic Syntheses. (n.d.). nicotinonitrile. Retrieved from [Link]
Salem, M. A., et al. (2018). Overview on the synthetic routes to nicotine nitriles. Synthetic Communications, 48(5), 487-509. [Link]
ZaiQi Bio-Tech. (n.d.). 2-((4-(2-fluorophenoxy)phenyl)amino)acetonitrile. Retrieved from [Link]
Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Environment International, 60, 242-248. [Link]
PubMed. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Retrieved from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
As researchers dedicated to advancing drug development, our work inherently involves the responsible management of chemical reagents. 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is a halogenated aromatic nitrile, a class...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers dedicated to advancing drug development, our work inherently involves the responsible management of chemical reagents. 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is a halogenated aromatic nitrile, a class of compounds requiring meticulous handling and disposal to ensure personnel safety and environmental protection. This guide moves beyond mere procedural lists to provide a framework for making informed, safe, and compliant disposal decisions in the laboratory.
The fundamental principle guiding the disposal of this compound is its chemical identity as a halogenated organic substance . This classification dictates its entire waste lifecycle, from the point of generation to its final destruction. Improper segregation is not only a compliance violation but can also lead to dangerous chemical reactions and significantly increased disposal costs for the entire institution.[1]
Part 1: Hazard Assessment & Immediate Risk Mitigation
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs the immediate safety protocols required to protect laboratory personnel.
Hazard Identification
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile and structurally similar compounds are classified with several key hazards.[2][3] The "why" behind our safety protocols is directly linked to these classifications.
Hazard Class
GHS Hazard Statement
Implication & Rationale for Precautions
Acute Toxicity (Oral, Dermal, Inhalation)
H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled
This compound can cause significant adverse health effects upon exposure through multiple routes. The primary mandate is to prevent any direct contact. All handling of the solid or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
Skin Irritation
H315: Causes skin irritation
Direct contact can lead to inflammation, redness, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to protect exposed skin.[2]
Eye Irritation
H319: Causes serious eye irritation
Airborne dust or splashes pose a significant risk to vision. Wearing safety glasses with side shields or chemical splash goggles is non-negotiable when handling this compound.[2]
Essential Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory:
Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.
Hand Protection: Nitrile gloves are the standard recommendation. Always check for tears before use and wash hands thoroughly after removal.[4]
Body Protection: A flame-resistant lab coat, fully fastened, and closed-toe shoes are required.
Immediate Spill Management Protocol
Accidents happen; a prepared response is the hallmark of a safe laboratory.
Evacuate & Alert: Ensure all personnel in the immediate area are aware of the spill.
Isolate: If safe to do so, prevent the spill from spreading.
Don PPE: Before cleanup, don the full PPE ensemble described above.
Contain & Absorb: For small spills, gently cover the material with an inert absorbent like vermiculite, sand, or a commercial spill kit absorbent.[5][6] Avoid raising dust.
Collect: Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container.
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the wipes as contaminated waste. Follow with a soap and water wash.
Dispose: All cleanup materials (absorbent, gloves, wipes) are now considered hazardous waste and must be disposed of according to the procedures in Part 2.[1][7]
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
The disposal process is a systematic workflow designed to ensure safety and regulatory compliance. The following diagram and steps provide a clear decision-making and operational path.
Navigating the Uncharted: A Safety and Handling Guide for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
Senior Application Scientist's Note: This guide provides essential safety and handling protocols for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. In the absence of a specific Material Safety Data Sheet (MSDS) for this co...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist's Note: This guide provides essential safety and handling protocols for 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following recommendations are synthesized from data on structurally similar chemicals. It is imperative to treat this compound with a high degree of caution and to consult a certified safety professional and the specific MSDS, should it become available, before commencing any work.
Hazard Identification and Risk Assessment
Primary Concerns:
Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3]
Respiratory Irritation: May cause respiratory irritation.[1][4]
Given the presence of chloro, fluoro, and nitrile functional groups, there is also a potential for the release of toxic gases, such as hydrogen cyanide, under acidic or high-temperature conditions.[2] Therefore, a thorough risk assessment is crucial before any handling.
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile.
PPE Item
Specification
Rationale
Gloves
Nitrile gloves (double gloving is recommended).
To provide a robust barrier against skin contact.[2][5][6]
Eye Protection
Chemical safety goggles and a face shield.
To protect against splashes and potential dust hazards.[2][5][6]
Lab Coat
Standard laboratory coat.
To protect skin and personal clothing from contamination.[2][5][6]
Respiratory Protection
To be used exclusively within a certified chemical fume hood.
To prevent the inhalation of dust or vapors.[2][5][7]
Operational Blueprint: Safe Handling Protocol
Adherence to a strict handling protocol is paramount to ensure the safety of all laboratory personnel.
Step 1: Preparation and Engineering Controls
Ventilation: All handling of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile must be performed within a certified chemical fume hood to minimize the risk of inhaling hazardous vapors.[2][5]
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible within a 10-second travel distance from the work area.[2][5]
Step 2: Weighing and Aliquoting
Minimize Dust: Handle the solid compound carefully to avoid generating dust.[5][6]
Static Control: Use anti-static weighing paper and tools to prevent dispersal of the powder.
Containment: Weigh the compound in a tared, sealed container to the extent possible.
Step 3: In-Process Handling
Closed Systems: Whenever feasible, use closed systems for reactions and transfers to minimize exposure.
Temperature Control: Avoid excessive heat, which could lead to decomposition and the release of toxic fumes.[8]
Incompatibilities: Keep the compound away from strong oxidizing agents and acids to prevent hazardous chemical reactions.[2]
Step 4: Storage
Container: Store in a tightly sealed, clearly labeled container.[5][6]
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[5][6]
Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard symbols.[2]
Contingency and Closure: Decontamination and Disposal Plan
A clear and effective plan for decontamination and waste disposal is a critical component of laboratory safety.
Spill Management:
Evacuate: Immediately evacuate the affected area.
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
Contain: For small spills, carefully sweep up the solid material using absorbent pads and place it into a designated, labeled hazardous waste container. Avoid raising dust.[5][6]
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water.
Dispose: All contaminated materials must be disposed of as hazardous waste.
Waste Disposal:
Waste Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams.[2]
Approved Disposal: All waste containing 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[2][9] Chemical degradation methods may be employed by trained personnel to convert the hazardous compound into a less toxic form before final disposal.[2]
Hierarchy of Controls
The following diagram illustrates the hierarchical approach to managing risks associated with handling 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile.